molecular formula C15H26N2O6 B065492 (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid CAS No. 173774-48-6

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Cat. No.: B065492
CAS No.: 173774-48-6
M. Wt: 330.38 g/mol
InChI Key: IIZGWFQKLVCLLA-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral, differentially protected piperazine derivative that serves as a versatile synthetic intermediate in modern medicinal chemistry and drug discovery. The piperazine scaffold is a privileged structure in pharmacology, present in a wide array of bioactive molecules due to its favorable influence on solubility and pharmacokinetic profiles . This compound features a carboxylic acid moiety and two nitrogen atoms protected with acid-labile tert-butoxycarbonyl (Boc) groups, allowing for precise, step-wise functionalization and incorporation into complex target structures . Its primary research value lies as a key chiral building block for the synthesis of novel drug candidates, particularly for the central nervous system. The Boc protecting groups ensure stability during synthetic reactions while permitting selective deprotection under mild acidic conditions to generate reactive intermediates. The chiral (R)-enantiomer is essential for creating enantiomerically pure compounds, whose biological activity is often highly dependent on stereochemistry . Advanced synthetic methodologies, such as enzymatic kinetic resolution using Candida antarctica Lipase A, are employed to access such enantiomerically pure piperazine intermediates . This compound is also a valuable component in peptide synthesis, where its incorporation can enhance the stability and bioavailability of peptide-based therapeutics . Key Applications: • Synthesis of novel drug candidates with potential for anticancer, antimicrobial, antiviral, and antidepressant activities . • A chiral precursor for the development of receptor-targeting ligands, such as those with dual affinities for D2 and 5-HT1A receptors . • Building block for peptide mimetics and in the construction of complex chemical libraries for high-throughput screening. Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

(2R)-1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIZGWFQKLVCLLA-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCN([C@H](C1)C(=O)O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649923
Record name (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173774-48-6
Record name (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (R)-1,4-Bis(Boc)piperazine-2-carboxylic Acid

Introduction

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is a chiral heterocyclic compound widely utilized as a crucial building block in medicinal chemistry and drug development. Its rigid piperazine core, combined with the stereocenter at the 2-position and the orthogonal tert-butoxycarbonyl (Boc) protecting groups, makes it a valuable intermediate for synthesizing complex, biologically active molecules. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols, tailored for researchers, scientists, and professionals in the field of drug discovery. The strategic placement of the Boc groups allows for selective deprotection and functionalization, offering precise control in multi-step synthetic routes.[1]

Chemical and Physical Properties

The fundamental properties of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid are summarized below. These properties are critical for its handling, storage, and application in various chemical reactions.

Identifiers and General Properties
PropertyValueReference
IUPAC Name (2R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid[2]
Synonyms (R)-1,N-Boc-4,N-Boc-piperazine-2-carboxylic Acid, (2R)-1,4-bis[(2-methylpropan-2-yl)oxy-oxomethyl]-2-piperazinecarboxylic acid[2]
CAS Number 173774-48-6[2]
Molecular Formula C₁₅H₂₆N₂O₆[1][2][3][4]
Molecular Weight 330.38 g/mol [2][3][4]
Appearance White to off-white solid/crystalline powder[1][2]
Assay/Purity ≥97%
Physicochemical Data
PropertyValueConditions/NotesReference
Melting Point 128-132 °CWith decomposition[1]
142-148 °C
Boiling Point 443.9 ± 40.0 °CPredicted[2]
Density 1.200 ± 0.06 g/cm³Predicted[2]
pKa 3.70 ± 0.20Predicted[2]
Solubility Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water.[1]
Storage Temperature 2-8°CProtect from light and moisture[1][2]
Structural Information
IdentifierValueReference
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(O)=O)C(=O)OC(C)(C)C
InChI 1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)
InChI Key IIZGWFQKLVCLLA-UHFFFAOYSA-N[3][4]

Applications in Drug Development

This compound serves as a versatile scaffold and intermediate in the synthesis of high-value pharmaceutical agents. Its constrained conformation is often exploited to improve the metabolic stability and binding affinity of drug candidates.

Peptide Drug Synthesis

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is used as a rigid, non-natural amino acid building block in peptide synthesis.[1] Its incorporation into peptide chains can enhance resistance to proteolytic degradation, a critical attribute for developing orally bioavailable peptide drugs.[1] It is also employed in the synthesis of tumor-targeting cyclic peptides, such as those designed to be antagonists of integrin αvβ3.[1]

Kinase Inhibitor Intermediate

The chiral piperazine carboxylic acid motif is a key structural component in several kinase inhibitors. This building block is instrumental in constructing the core of Bruton's tyrosine kinase (BTK) inhibitors (e.g., Ibrutinib derivatives) and CDK4/6 inhibitors like Abemaciclib.[1] The piperazine ring often serves as a linker that correctly orients other pharmacophoric groups for optimal interaction with the kinase active site.

Asymmetric Synthesis

Beyond direct incorporation, the molecule is a precursor in asymmetric synthesis. For example, it can be used to prepare chiral amine catalysts after decarboxylation, or it can be reduced to the corresponding aldehyde for the synthesis of chiral Salen ligands.[1]

Experimental Protocols

The following sections detail common experimental procedures involving (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid and related structures. These protocols are foundational for its use in synthetic chemistry.

General Protocol for Amide Bond Formation (Peptide Coupling)

The carboxylic acid functionality is most commonly used to form amide bonds. Standard peptide coupling reagents are effective for this transformation.

Materials:

  • (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • Coupling Reagent: HATU (1.1 eq) or EDC (1.2 eq) with HOBt (1.2 eq)[5]

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0-3.0 eq)[5]

  • Solvent: Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)[5]

Procedure (using HATU):

  • In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.[5]

  • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[5]

  • Add the desired amine (1.1 eq) to the activated mixture.[5]

  • Continue stirring the reaction at room temperature for 1-12 hours. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).[5]

  • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired amide.[5]

Selective Deprotection Strategy

The two Boc groups on the piperazine nitrogen atoms can be selectively removed, which is a key advantage of this building block.

  • Selective N1-Boc Removal: The Boc group at the 1-position is generally more labile and can be selectively cleaved under milder acidic conditions, such as using trifluoroacetic acid (TFA) in DCM.[1]

  • Complete Boc Removal: Stronger acidic conditions will remove both Boc groups.

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of utilizing (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid in common synthetic applications.

G cluster_0 Step 1: Activation cluster_1 Step 2: Coupling cluster_2 Step 3: Deprotection (Optional) A (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid C Activated Ester Intermediate A->C Activation B Coupling Reagent (e.g., HATU) + Base B->C E Coupled Product (Amide Bond Formed) C->E Nucleophilic Attack C->E D Amine Component (e.g., R-NH2) D->E G Final Product with Free Piperazine Amine(s) E->G Boc Removal E->G F Acidic Conditions (e.g., TFA) F->G

Caption: General workflow for amide bond formation using the title compound.

G start (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid (Chiral Building Block) step1 Amide Coupling with Kinase Scaffold Fragment A start->step1 intermediate1 Intermediate A step1->intermediate1 step2 Selective N-Boc Deprotection (e.g., with TFA) intermediate1->step2 intermediate2 Intermediate B (Free secondary amine) step2->intermediate2 step3 Functionalization of free amine (e.g., Arylation, Alkylation) with Fragment B intermediate2->step3 final_product Final Kinase Inhibitor (e.g., BTK/CDK4/6 Inhibitor) step3->final_product

Caption: Logical steps for synthesizing a kinase inhibitor.

Safety and Handling

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid requires careful handling in a laboratory setting.

  • Hazard Statements: H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

  • Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302 + P352 (IF ON SKIN: Wash with plenty of soap and water), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

  • Pictogram: GHS07 (Exclamation mark).

  • Storage Class: 11 - Combustible Solids.

It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

References

A Technical Guide to (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a chiral heterocyclic compound that serves as a crucial building block in modern medicinal chemistry and pharmaceutical development. As a derivative of piperazine, a privileged scaffold in numerous approved drugs, this molecule combines a constrained cyclic diamine structure with a carboxylic acid functional group. The presence of two tert-butoxycarbonyl (Boc) protecting groups on the nitrogen atoms enhances its stability and allows for controlled, sequential reactions, making it an ideal intermediate for complex multi-step syntheses.[1] Its defined (R)-stereochemistry is of particular importance for creating enantiomerically pure active pharmaceutical ingredients (APIs), which often leads to improved target specificity and reduced off-target effects. This guide provides a comprehensive overview of its structure, properties, synthesis, and applications.

Chemical Structure and Properties

The structure of this compound features a piperazine ring with Boc groups at the N1 and N4 positions and a carboxylic acid at the C2 position in the (R) configuration.

Chemical Structure Diagram

Caption: 2D representation of (R)-1,4-Bis(Boc)-piperazine-2-carboxylic acid.

Physicochemical and Identification Data

The following table summarizes key quantitative data and identifiers for 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. Note that some data may refer to the racemic mixture or the (S)-isomer, as specific data for the (R)-isomer is not always available.

PropertyValueReference(s)
Molecular Formula C₁₅H₂₆N₂O₆[2]
Molecular Weight 330.38 g/mol
CAS Number 181955-79-3 (Racemic)
175854-42-5 (Racemic)[2]
175854-43-6 ((S)-Isomer)[2]
Appearance White crystalline powder / Solid[2]
Melting Point 128-132°C (decomposition)[2]
142-148°C
Solubility Freely soluble in DCM, THF, DMF. Insoluble in water.[2]
Storage Temperature 2-8°C

Synthesis and Experimental Protocols

The synthesis of this compound typically starts from the corresponding chiral precursor, (R)-piperazine-2-carboxylic acid. The key transformation is the protection of both nitrogen atoms of the piperazine ring with Boc groups.

General Synthetic Workflow

A common strategy involves the reaction of the starting material with an excess of di-tert-butyl dicarbonate (Boc₂O) under basic conditions to facilitate the acylation of both the secondary and primary amines of the piperazine core.

workflow start (R)-Piperazine-2-carboxylic acid (Starting Material) step1 Dissolve in suitable solvent (e.g., Dioxane/Water) start->step1 step2 Add Base (e.g., NaOH, TEA) Adjust pH step1->step2 step3 Add Di-tert-butyl dicarbonate (Boc)₂O step2->step3 step4 Stir at Room Temperature step3->step4 step5 Acidify and Extract (Work-up) step4->step5 step6 Purify via Crystallization or Chromatography step5->step6 end_node (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid (Final Product) step6->end_node G cluster_0 Chemical Synthesis cluster_1 Pharmaceutical Development & Biological Action A (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid Chiral Building Block B Multi-Step Synthesis Intermediate A->B C Active Pharmaceutical Ingredient (API) e.g., Kinase Inhibitor B->C D Drug Product Formulation C->D E Biological Target e.g., CDK4/6, BTK D->E F Therapeutic Effect e.g., Anti-cancer Activity E->F

References

An In-Depth Technical Guide to the Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid, a chiral building block of significant interest in medicinal chemistry and drug development. This document details a robust synthetic protocol, presents key quantitative data, and outlines the reaction workflow.

Introduction

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a valuable intermediate in the synthesis of complex pharmaceutical agents. The piperazine scaffold is a common motif in a wide range of biologically active molecules, and the introduction of a chiral center at the 2-position, along with orthogonal N-Boc protecting groups, allows for precise and selective downstream functionalization. This guide focuses on a high-yielding synthesis from the commercially available (R)-piperazine-2-carboxylic acid dihydrochloride.

Synthetic Pathway Overview

The synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid is achieved through the exhaustive N-protection of (R)-piperazine-2-carboxylic acid dihydrochloride using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. This one-step procedure provides the target molecule in high yield and purity.

Synthesis_Workflow start (R)-Piperazine-2-carboxylic acid dihydrochloride product (R)-1,4-di-Boc-piperazine-2-carboxylic acid start->product Di-Boc Protection reagents Di-tert-butyl dicarbonate (Boc₂O) Triethylamine (Et₃N) Methanol (MeOH) reagents->product

A Technical Guide to (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid: A Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a crucial chiral building block in the synthesis of complex pharmaceutical agents. This document details its chemical and physical properties, provides an experimental protocol for its preparation, and illustrates its application in the synthesis of targeted therapies.

Core Data Summary

This compound, also known as (R)-1,4-di-Boc-piperazine-2-carboxylic acid, is a derivative of piperazine-2-carboxylic acid where both nitrogen atoms are protected by tert-butoxycarbonyl (Boc) groups. This protection strategy enhances its stability and utility in multi-step organic syntheses.

PropertyValueReference
CAS Number 173774-48-6[1][2]
Molecular Formula C₁₅H₂₆N₂O₆[2]
Molecular Weight 330.38 g/mol [2]
Appearance White crystalline powder[3]
Melting Point 128-132 °C (decomposition) (for racemic mixture)[3]
Solubility Freely soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF). Insoluble in water.[3]
Storage 2-8°C, protect from light and moisture.[4][]

Experimental Protocols

Synthesis of 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Objective: To synthesize 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid through the double Boc-protection of piperazine-2-carboxylic acid.

Materials:

  • Piperazine-2-carboxylic acid dihydrochloride

  • Potassium hydroxide (KOH)

  • Methanol

  • 1,4-Dioxane

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Water

  • Ethyl acetate

Procedure:

  • Free Base Formation: A solution of potassium hydroxide (2.0 equivalents) in methanol is added to a suspension of piperazine-2-carboxylic acid dihydrochloride (1.0 equivalent) in methanol. The mixture is stirred at room temperature for 1 hour.[6]

  • Solvent Removal: The methanol is removed under reduced pressure.

  • Reaction Setup: The resulting residue is dissolved in a mixture of water and 1,4-dioxane.

  • Boc Protection: A solution of di-tert-butyl dicarbonate (Boc₂O) in a 1,4-dioxane/water mixture is added to the solution of the free piperazine-2-carboxylic acid. The reaction mixture is stirred at room temperature overnight.[6] The reaction will yield a mixture of mono- and di-protected piperazine-2-carboxylic acid.

  • Work-up and Isolation: The solvent is removed, and the aqueous phase is extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

  • Purification: The desired 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid can be separated from the mono-protected byproduct by column chromatography.

Applications in Drug Synthesis

This compound is a valuable intermediate in the synthesis of various kinase inhibitors.[3] The piperazine scaffold is a common feature in many biologically active molecules, and the chiral carboxylic acid functionality allows for the construction of specific stereoisomers, which is often crucial for therapeutic efficacy.

Role as a Kinase Inhibitor Intermediate

This chiral building block is utilized in the synthesis of inhibitors for Cyclin-Dependent Kinases (CDK4/6) and Bruton's Tyrosine Kinase (BTK).[3] These kinases are key targets in oncology and immunology. While specific, publicly available synthetic routes for commercial drugs starting directly from this di-Boc protected acid are proprietary, the following diagram illustrates a generalized workflow for its incorporation into a kinase inhibitor scaffold.

G cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product start This compound activation Carboxylic Acid Activation (e.g., with HATU, HOBt/EDC) start->activation coupling Amide Bond Formation with a primary amine (R-NH2) activation->coupling deprotection Selective Boc Deprotection (e.g., with TFA) coupling->deprotection functionalization Further Functionalization at the free amine deprotection->functionalization product Kinase Inhibitor (e.g., CDK4/6 or BTK inhibitor) functionalization->product

Generalized synthetic workflow.

This workflow highlights the key transformations involving this compound. The carboxylic acid is first activated and then coupled with a suitable amine. Subsequently, one or both of the Boc protecting groups can be selectively removed to allow for further functionalization, ultimately leading to the final kinase inhibitor.

The strategic use of this di-protected chiral intermediate allows for precise control over the stereochemistry and regiochemistry of the final drug molecule, which is paramount for achieving the desired pharmacological profile and minimizing off-target effects.

References

An In-depth Technical Guide to the Physicochemical Properties of Boc-Protected Piperazine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Boc-protected piperazine carboxylic acids, key building blocks in medicinal chemistry and drug development. The strategic placement of the tert-butoxycarbonyl (Boc) protecting group on the piperazine ring allows for controlled synthetic manipulations, making these compounds invaluable in the construction of complex molecular architectures. Understanding their fundamental properties, such as solubility, acidity (pKa), melting point, and stability, is critical for their effective application in research and development.

Core Physicochemical Data

The following tables summarize the available quantitative data for various isomers of Boc-protected piperazine carboxylic acid. It is important to note that experimentally determined values for some properties, particularly solubility and pKa, are not extensively reported in publicly available literature. In such cases, predicted values or qualitative descriptions are provided.

Table 1: Physicochemical Properties of 1-Boc-piperazine-2-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₈N₂O₄[1][2]
Molecular Weight230.26 g/mol [1][2]
AppearanceWhite to off-white solid[1]
Melting PointNot available
SolubilityNot available
pKaNot available
Storage Conditions0-8 °C[1]

Table 2: Physicochemical Properties of 4-Boc-piperazine-2-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₈N₂O₄[3][][5]
Molecular Weight230.26 g/mol [3][][5]
AppearancePowder or crystals
Melting Point231-239 °C[3][]
SolubilityNot available
pKa (Predicted)2.20 ± 0.20[3]
Storage ConditionsKeep in dark place, Inert atmosphere, room temperature[3]

Table 3: Physicochemical Properties of 1-Boc-piperazine-3-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₁₀H₁₈N₂O₄[6]
Molecular Weight230.27 g/mol [6]
AppearanceNot available
Melting PointNot available
SolubilityNot available
pKaNot available
Purity97%[6]

Table 4: Physicochemical Properties of 1,4-Bis-Boc-piperazine-2-carboxylic acid

PropertyValueSource(s)
Molecular FormulaC₁₅H₂₆N₂O₆[7]
Molecular Weight330.38 g/mol
AppearanceWhite crystalline powder[7]
Melting Point128-132 °C (decomposition)[7]
SolubilityInsoluble in water; Freely soluble in DCM, THF, DMF[7]
pKaNot available
StabilityProtect from light and moisture; Boc groups are cleaved by strong acids.[7]

Stability Considerations

The stability of Boc-protected piperazine carboxylic acids is primarily influenced by the acid-labile nature of the tert-butoxycarbonyl protecting group. The Boc group is generally stable under basic and nucleophilic conditions, as well as during catalytic hydrogenation, which makes it a versatile tool in multi-step syntheses.[8] However, it is readily cleaved under acidic conditions.[8][9]

Key stability points include:

  • Acid Lability: The Boc group is cleaved by strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.[10] This property is fundamental to its use as a protecting group, allowing for its removal to unmask the piperazine nitrogen for subsequent reactions.

  • Thermal Stability: While generally stable at ambient temperatures, prolonged exposure to high temperatures, especially in the presence of certain solvents, may lead to degradation.

  • Storage: For long-term storage, it is recommended to keep these compounds in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[3]

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties are provided below. These represent standard methodologies that can be applied to Boc-protected piperazine carboxylic acids.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, absorption, and distribution. Potentiometric titration is a common and accurate method for its determination.[11][12]

pKa_Determination cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis prep Dissolve known concentration of compound in deionized water ionic_strength Maintain constant ionic strength (e.g., with 0.15 M KCl) prep->ionic_strength purge Purge with N₂ to remove dissolved CO₂ ionic_strength->purge setup Calibrate pH meter with standard buffers purge->setup titrate Titrate with standardized NaOH solution setup->titrate record Record pH after each addition of titrant titrate->record plot Plot pH vs. volume of titrant record->plot inflection Determine the half-equivalence point plot->inflection pka pKa = pH at half-equivalence point inflection->pka

Caption: Workflow for pKa determination by potentiometric titration.

Methodology:

  • Sample Preparation: A solution of the Boc-protected piperazine carboxylic acid of known concentration (e.g., 1 mM) is prepared in deionized water. The ionic strength of the solution is kept constant by adding a background electrolyte like potassium chloride (e.g., 0.15 M). The solution is purged with an inert gas, such as nitrogen, to remove dissolved carbon dioxide.[12]

  • Titration: The solution is placed in a jacketed vessel to maintain a constant temperature and is stirred continuously. A calibrated pH electrode is immersed in the solution. A standardized solution of a strong base (e.g., 0.1 M NaOH) is added incrementally. The pH of the solution is recorded after each addition, allowing the system to equilibrate.[11][12]

  • Data Analysis: A titration curve is generated by plotting the recorded pH values against the volume of titrant added. The equivalence point is determined from the inflection point of the curve. The pKa is the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.[11]

Determination of Aqueous Solubility by the Shake-Flask Method

Aqueous solubility is a fundamental property that significantly impacts the bioavailability of a drug candidate. The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[13]

Solubility_Determination cluster_equilibration Equilibration cluster_separation Phase Separation cluster_quantification Quantification add_excess Add excess solid to aqueous buffer agitate Agitate at constant temperature (e.g., 24-72h) add_excess->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.22 µm filter) centrifuge->filter analyze Analyze concentration of the filtrate by HPLC-UV filter->analyze calculate Calculate solubility from concentration analyze->calculate

Caption: Workflow for solubility determination by the shake-flask method.

Methodology:

  • Equilibration: An excess amount of the solid Boc-protected piperazine carboxylic acid is added to a vial containing an aqueous buffer of a specific pH. The vial is sealed and agitated in a constant temperature shaker for a sufficient period (typically 24 to 72 hours) to ensure that equilibrium between the dissolved and undissolved solid is reached.[13]

  • Phase Separation: After equilibration, the suspension is centrifuged to pellet the excess solid. An aliquot of the supernatant is carefully withdrawn and filtered through a syringe filter (e.g., 0.22 µm) to remove any remaining solid particles.[13]

  • Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, most commonly High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve is prepared using standard solutions of known concentrations to quantify the amount of dissolved compound.[13]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the public domain that directly implicates 1-Boc-piperazine-2-carboxylic acid, 4-Boc-piperazine-2-carboxylic acid, or 1-Boc-piperazine-3-carboxylic acid in specific signaling pathways. These molecules are primarily utilized as building blocks in the synthesis of more complex, biologically active compounds. The final molecules synthesized from these precursors may target a wide array of signaling pathways, depending on their ultimate structure.

The general workflow for utilizing these compounds in drug discovery is outlined below.

Drug_Discovery_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_optimization Lead Optimization start Boc-Protected Piperazine Carboxylic Acid deprotection Selective Deprotection start->deprotection coupling Coupling with other moieties deprotection->coupling purification Purification and Characterization coupling->purification in_vitro In vitro biological screening purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme lead_candidate Lead Candidate Selection adme->lead_candidate

Caption: General drug discovery workflow utilizing Boc-protected piperazine carboxylic acids.

This workflow illustrates the progression from the initial building block to the identification of a lead candidate. The physicochemical properties discussed in this guide are crucial at each stage, from influencing reaction conditions during synthesis to impacting the absorption, distribution, metabolism, and excretion (ADME) properties of the final compounds.

References

A Technical Guide to the Spectroscopic and Application Data of (R)-1,4-Bis(Boc)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a primary application of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid. This compound is a chiral building block frequently utilized in synthetic organic chemistry, particularly in the construction of peptidomimetics and as a constrained amino acid analogue in drug discovery. Due to the absence of publicly available experimental spectra, this guide presents predicted Nuclear Magnetic Resonance (NMR) data and calculated Mass Spectrometry (MS) values, alongside standardized experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the predicted and calculated spectroscopic data for (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid. These predictions are based on the chemical structure and established principles of NMR and MS.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~4.2-4.4Multiplet1HH-2
~3.8-4.0Multiplet2HPiperazine Ring Protons
~3.0-3.4Multiplet4HPiperazine Ring Protons
1.48Singlet9HBoc (N-1) -C(CH₃)₃
1.45Singlet9HBoc (N-4) -C(CH₃)₃
10-12 (broad)Singlet1H-COOH

Predicted for a 400 MHz spectrometer in CDCl₃. Actual values may vary based on solvent and instrument.

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) (ppm)Assignment
~175-COOH
~155Boc C=O
~154Boc C=O
~81Boc -C(CH₃)₃
~80Boc -C(CH₃)₃
~55C-2
~45-50Piperazine Ring Carbons
28.4Boc -C(CH₃)₃
28.3Boc -C(CH₃)₃

Predicted for a 100 MHz spectrometer in CDCl₃. Actual values may vary based on solvent and instrument.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data

Ion FormulaAdductCalculated m/z
[C₁₅H₂₆N₂O₆+H]⁺[M+H]⁺331.1813
[C₁₅H₂₆N₂O₆+Na]⁺[M+Na]⁺353.1632
[C₁₅H₂₆N₂O₆+K]⁺[M+K]⁺369.1372

Based on a molecular formula of C₁₅H₂₆N₂O₆ and a molecular weight of 330.38 g/mol .[1][2][3]

Experimental Protocols

The following are detailed methodologies for the acquisition of NMR and MS data for (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • ¹H NMR Acquisition: Acquire the spectrum using standard parameters (e.g., 400 MHz, 16 scans, 1-second relaxation delay).

    • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum (e.g., 100 MHz, 1024 scans, 2-second relaxation delay).

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Calibrate the spectra using the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum and assign all signals in both spectra.

2.2 Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is suitable for determining the accurate mass of the compound.

  • Sample Preparation:

    • Prepare a stock solution of the compound at a concentration of 1 mg/mL in a volatile organic solvent such as methanol or acetonitrile.

    • Take 10 µL of the stock solution and dilute it with 1 mL of the same solvent to a final concentration of approximately 10 µg/mL.

    • If necessary, add a small amount of formic acid to the final solution to promote protonation ([M+H]⁺).

    • Filter the solution if any precipitate is present.

    • Transfer the final solution to a 2 mL mass spectrometry vial.

  • Instrument Setup and Acquisition:

    • The analysis is typically performed using a high-resolution mass spectrometer (e.g., TOF or Orbitrap) coupled with an ESI source.

    • Set the ESI source to positive ion mode.

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min.

    • Acquire the mass spectrum over a relevant m/z range (e.g., 100-1000).

  • Data Analysis:

    • Analyze the resulting spectrum to identify the m/z values of the molecular ion adducts (e.g., [M+H]⁺, [M+Na]⁺).

    • Compare the experimentally observed accurate mass with the theoretically calculated mass to confirm the elemental composition.

Application Workflow: Solid-Phase Peptide Synthesis (SPPS)

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is an ideal building block for incorporation into peptide chains to introduce conformational constraints. The following diagram illustrates its use in a standard Boc-chemistry solid-phase peptide synthesis workflow.[4][5][6]

SPPS_Workflow start Start with Resin (e.g., Merrifield) deprotection Nα-Boc Deprotection (50% TFA in DCM) start->deprotection Swell in DCM neutralization Neutralization (10% DIEA in DCM) deprotection->neutralization coupling Coupling of (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid (HBTU/DIEA in DMF) neutralization->coupling wash Wash (DCM and DMF) coupling->wash repeat Repeat Cycle for Next Amino Acid wash->repeat Continue chain cleavage Final Cleavage from Resin (e.g., HF) wash->cleavage Final residue peptide Purified Peptide containing Piperazine Residue cleavage->peptide

Caption: Workflow for Boc Solid-Phase Peptide Synthesis.

References

An In-depth Technical Guide on the Solubility of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid, a key building block in the synthesis of various pharmaceutical compounds, including kinase inhibitors and peptide drugs.[1] This document is intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white crystalline powder with a molecular formula of C₁₅H₂₆N₂O₆ and a molecular weight of 343.38 g/mol .[1] It has a melting point range of 128-132°C, with decomposition.[1]

Qualitative Solubility Data
SolventSolubilityReference
Dichloromethane (DCM)Freely Soluble[1]
Tetrahydrofuran (THF)Freely Soluble[1]
Dimethylformamide (DMF)Freely Soluble[1]
WaterInsoluble[1]

The insolubility in water and solubility in organic solvents like dichloromethane and dimethylformamide are consistent with the hydrophobic nature of the tert-butoxycarbonyl (Boc) protecting groups.[2]

Experimental Protocol for Solubility Determination

The following is a general protocol for determining the solubility of a solid organic compound like this compound in various solvents. This method is based on the principle of reaching a saturated solution and then determining the concentration of the solute.

Materials and Equipment
  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, dimethylformamide)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature bath or shaker incubator

  • Vortex mixer

  • Centrifuge

  • Micropipettes

  • Filter paper or syringe filters (0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure
  • Preparation of Stock Solution: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., methanol or DMSO) at a known concentration (e.g., 1 mg/mL). This will be used to create a calibration curve.

  • Sample Preparation:

    • Add an excess amount of the solid compound to a vial.

    • Add a known volume of the desired solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25°C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached and a saturated solution is formed.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Alternatively, centrifuge the vials at a moderate speed to pellet the undissolved solid.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant. To avoid disturbing the solid, it is recommended to filter the supernatant using a syringe filter.

    • Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of the dissolved compound.

  • Calculation:

    • Calculate the solubility of the compound in the selected solvent at the specified temperature using the following formula:

    Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G A 1. Sample Preparation (Excess solid + known volume of solvent) B 2. Equilibration (Constant temperature agitation for 24-48h) A->B C 3. Phase Separation (Centrifugation or settling) B->C D 4. Supernatant Collection & Filtration C->D E 5. Dilution of Supernatant D->E F 6. Analytical Measurement (HPLC or UV-Vis) E->F G 7. Calculation of Solubility F->G

Workflow for solubility determination.

References

Stability of Boc Protecting Groups on the Piperazine Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals and fine chemicals. The piperazine moiety, a privileged scaffold in medicinal chemistry, frequently requires selective functionalization, making the strategic use of protecting groups such as Boc essential.[1][2] This technical guide provides a comprehensive overview of the stability of the Boc protecting group on the piperazine ring under a variety of chemical conditions. It is intended to serve as a practical resource for researchers, enabling informed decisions in the design and execution of synthetic routes involving Boc-protected piperazine intermediates. This document details the stability of both mono- and di-Boc-protected piperazines under acidic, basic, and reductive conditions, and in the presence of common synthetic reagents. Experimental protocols for common manipulations and quantitative data are presented to facilitate practical application in a laboratory setting.

Introduction to Boc-Protected Piperazines

N-Boc-piperazine is a critical building block in contemporary organic synthesis, especially within medicinal chemistry.[2] The mono-protection strategy allows for selective functionalization at the free secondary amine, making N-Boc-piperazine an invaluable intermediate for constructing complex molecular architectures.[2] The Boc group's utility is defined by its predictable stability profile: it is robust under a wide range of conditions but can be selectively removed under specific acidic conditions.[3][4] This allows for orthogonal protection strategies, which are crucial in multi-step syntheses of complex molecules.[1][5][6][7]

Physicochemical Properties of 1-Boc-Piperazine:

PropertyValue
Molecular Formula C₉H₁₈N₂O₂[2][3]
Molecular Weight 186.25 g/mol [2][3]
Appearance White to off-white crystalline powder/waxy solid[2][8]
Melting Point 43-49 °C[2][3]
Boiling Point 258 °C at 760 mmHg[2][3]
Density 1.03 g/cm³[2][3]
Solubility Soluble in dichloromethane, ethanol, methanol, ethyl acetate, and DMSO[2]

Stability Profile of the Boc Group on Piperazine

The stability of the Boc group is highly dependent on the reaction conditions. A thorough understanding of its lability is essential for successful synthetic planning.

Acidic Conditions

The Boc group is most notably labile under acidic conditions.[3] Cleavage occurs via a mechanism involving protonation of the carbamate oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[9]

Common Acidic Reagents for Boc Deprotection:

ReagentTypical ConditionsNotes
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[10][11]Highly effective and common. The reaction is typically fast, occurring within 1-4 hours at room temperature.[11]
Hydrochloric Acid (HCl) 4M in 1,4-dioxane[9]An alternative to TFA, often used when TFA-labile groups are present. The product precipitates as the hydrochloride salt.[9]
6N Hydrochloric Acid (HCl) AqueousUsed for deprotection, followed by basification to isolate the free amine.[12][13]

The choice between these reagents is contingent on the presence of other acid-sensitive functional groups within the molecule and the desired work-up procedure.[9]

Basic Conditions

The Boc group is generally stable under basic conditions, a key feature that allows for its use in orthogonal protection schemes with base-labile groups like Fmoc.[4][14] It is resistant to cleavage by common bases such as:

  • Triethylamine (TEA)

  • Diisopropylethylamine (DIPEA)[10]

  • Sodium carbonate

  • Sodium hydroxide (at moderate concentrations and temperatures)

This stability allows for reactions such as amide couplings and alkylations to be performed on the unprotected nitrogen of mono-Boc-piperazine without premature deprotection.[15]

Catalytic Hydrogenation

The Boc group is stable under the conditions typically employed for catalytic hydrogenolysis.[1] This is a significant advantage as it permits the selective removal of other protecting groups, such as the Carboxybenzyl (Cbz) group, in the presence of a Boc-protected piperazine.[1]

Orthogonal Deprotection Example:

Protecting GroupCleavage ConditionStability of Boc Group
Cbz H₂, Pd/C[1]Stable[1]
Fmoc 20% Piperidine in DMF[1]Stable
Boc Strong Acid (TFA, HCl)[1]Labile
Stability in Common Synthetic Reactions

The Boc group on a piperazine ring is generally stable to a variety of common synthetic reagents and conditions beyond those already mentioned:

  • Amide Coupling Reagents: Stable to reagents like HATU and HBTU, provided that the reaction conditions are not acidic.[15]

  • Oxidizing and Reducing Agents: Generally stable to a range of common oxidizing and reducing agents.

  • Buchwald-Hartwig Amination: Boc-piperazine is frequently used in palladium-catalyzed Buchwald-Hartwig amination reactions with aryl halides.[2][16]

However, prolonged exposure to even mildly acidic conditions during these reactions can lead to partial or complete cleavage of the Boc group.[15]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol outlines a general procedure for the TFA-mediated deprotection of a Boc-protected piperazine derivative.[9]

Materials:

  • N-Boc-piperazine derivative

  • Anhydrous Dichloromethane (DCM)[9]

  • Trifluoroacetic Acid (TFA)[9]

  • Saturated sodium bicarbonate (NaHCO₃) solution[9]

  • Brine[9]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[9]

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1 equivalent) in anhydrous DCM in a round-bottom flask. A typical concentration is 0.1-0.5 M.[9]

  • To the stirred solution, add TFA (5-10 equivalents, often as a 20-50% solution in DCM) at room temperature.[9][10]

  • Stir the reaction mixture at room temperature for 1 to 4 hours.[9]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Neutralize the residue by carefully adding a saturated solution of NaHCO₃ until the pH is basic.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected piperazine derivative.[9]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

This protocol provides a general method for the cleavage of a Boc group using HCl in 1,4-dioxane.[9]

Materials:

  • N-Boc-piperazine derivative

  • Anhydrous solvent (e.g., methanol or ethyl acetate)[9]

  • 4M solution of HCl in 1,4-dioxane[9]

  • Diethyl ether[9]

Procedure:

  • Dissolve the N-Boc-piperazine derivative (1 equivalent) in a minimal amount of a suitable anhydrous solvent in a round-bottom flask.[9]

  • To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents) at room temperature.[9]

  • Stir the reaction mixture at room temperature for 1 to 4 hours.[9]

  • Monitor the reaction by TLC or LC-MS.[9]

  • Upon completion, the product may precipitate as the hydrochloride salt. If so, collect the solid by filtration.[9]

  • Wash the collected solid with diethyl ether and dry under vacuum to obtain the piperazine hydrochloride salt.[9]

Visualization of Key Processes

Acid-Catalyzed Deprotection of Boc-Piperazine

G Acid-Catalyzed Deprotection of Boc-Piperazine cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Boc_Pip N-Boc-Piperazine Protonated_Boc Protonated Carbamate Boc_Pip->Protonated_Boc + H⁺ H_plus H⁺ (from TFA or HCl) Tert_butyl tert-Butyl Cation Protonated_Boc->Tert_butyl Cleavage Carbamic_acid Piperazine Carbamic Acid Protonated_Boc->Carbamic_acid Isobutylene Isobutylene Tert_butyl->Isobutylene - H⁺ Free_Pip Free Piperazine Carbamic_acid->Free_Pip Decarboxylation CO2 CO₂ Carbamic_acid->CO2 G Orthogonal Protection Strategy Start Di-protected Piperazine (e.g., N-Boc, N-Cbz) Selective_Cbz_deprotection Selective Cbz Deprotection (H₂, Pd/C) Start->Selective_Cbz_deprotection Functionalization_1 Functionalization at N1 Selective_Cbz_deprotection->Functionalization_1 Selective_Boc_deprotection Selective Boc Deprotection (TFA or HCl) Functionalization_1->Selective_Boc_deprotection Functionalization_2 Functionalization at N4 Selective_Boc_deprotection->Functionalization_2 Final_Product Di-functionalized Piperazine Functionalization_2->Final_Product

References

A Technical Guide to (R)-1,4-di-Boc-piperazine-2-carboxylic acid: Synthesis, Commercial Availability, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a chiral heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its rigid structure and versatile functional groups make it a valuable component in the synthesis of complex molecules, particularly in the development of novel therapeutics. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, and key applications, with a focus on detailed experimental protocols.

Commercial Availability and Physicochemical Properties

(R)-1,4-di-Boc-piperazine-2-carboxylic acid, along with its racemic and (S)-enantiomer, is commercially available from a variety of suppliers. The compound is typically supplied as a white to off-white solid with a purity of 97% or higher. Proper storage under refrigerated conditions (2-8°C) is recommended to ensure its stability.

PropertyValueReferences
Molecular Formula C₁₅H₂₆N₂O₆[1]
Molecular Weight 330.38 g/mol [1]
CAS Number Not explicitly found for (R)-isomer, Racemate: 181955-79-3[1]
Appearance White to off-white solid[2]
Melting Point 142-148 °C[1]
Purity ≥ 97%[1]
Storage Temperature 2-8°C[1]
Solubility Soluble in organic solvents like dichloromethane, ethyl acetate, and methanol.

Synthesis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid

The synthesis of enantiomerically pure (R)-1,4-di-Boc-piperazine-2-carboxylic acid can be achieved through various strategies, including asymmetric synthesis or the resolution of a racemic mixture. Enzymatic resolution is a common and effective method for obtaining the desired stereoisomer.

Detailed Experimental Protocol: Enzymatic Resolution

This protocol is a representative example based on established enzymatic resolution techniques for similar piperazine derivatives.[3][4][5]

Objective: To resolve racemic 1,4-di-Boc-piperazine-2-carboxylic acid to obtain the (R)-enantiomer.

Materials:

  • Racemic 1,4-di-Boc-piperazine-2-carboxylic acid

  • Lipase (e.g., from Candida antarctica)

  • Organic solvent (e.g., toluene, tert-butyl methyl ether)

  • Acylating agent (e.g., vinyl acetate)

  • Buffer solution (e.g., phosphate buffer, pH 7)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Dichloromethane (DCM)

  • Methanol

Procedure:

  • Enzymatic Acylation:

    • To a solution of racemic 1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) in an organic solvent, add a lipase (e.g., 10-50% by weight of the substrate).

    • Add an acylating agent (e.g., vinyl acetate, 1.5-3.0 eq).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC. The lipase will selectively acylate the (S)-enantiomer, leaving the (R)-enantiomer as the unreacted carboxylic acid.

  • Work-up and Extraction:

    • Once the desired conversion is reached (typically around 50%), filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with a buffer solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield a mixture of the (R)-carboxylic acid and the acylated (S)-ester.

  • Purification:

    • Separate the (R)-1,4-di-Boc-piperazine-2-carboxylic acid from the acylated (S)-ester using silica gel column chromatography. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity with ethyl acetate/methanol, can be employed.

  • Characterization:

    • Confirm the structure and purity of the isolated (R)-enantiomer using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the enantiomeric excess (e.e.) using chiral HPLC.

G General Workflow for Enzymatic Resolution cluster_synthesis Synthesis & Resolution cluster_workup Work-up & Purification cluster_products Products cluster_analysis Analysis racemic Racemic 1,4-di-Boc-piperazine-2-carboxylic acid reaction Enzymatic Acylation racemic->reaction enzyme Lipase + Acylating Agent enzyme->reaction filtration Filtration to remove enzyme reaction->filtration extraction Liquid-Liquid Extraction filtration->extraction chromatography Silica Gel Chromatography extraction->chromatography r_acid (R)-1,4-di-Boc-piperazine-2-carboxylic acid chromatography->r_acid s_ester Acylated (S)-ester chromatography->s_ester analysis NMR, MS, Chiral HPLC r_acid->analysis

Caption: Workflow for the enzymatic resolution of racemic 1,4-di-Boc-piperazine-2-carboxylic acid.

Applications in Drug Discovery

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a valuable building block in the synthesis of various pharmaceutical agents. Its constrained conformation and the presence of two modifiable nitrogen atoms, along with a carboxylic acid handle, allow for the creation of diverse molecular scaffolds.

Amide Bond Formation and Peptide Synthesis

The carboxylic acid moiety of (R)-1,4-di-Boc-piperazine-2-carboxylic acid can be readily coupled with amines to form amide bonds, a fundamental transformation in the synthesis of many drug candidates.

Objective: To couple (R)-1,4-di-Boc-piperazine-2-carboxylic acid with a primary or secondary amine.

Materials:

  • (R)-1,4-di-Boc-piperazine-2-carboxylic acid

  • Amine (primary or secondary)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Activation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,4-di-Boc-piperazine-2-carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.0-3.0 eq) to the solution and stir at room temperature for 15-30 minutes.

  • Coupling:

    • Add the amine (1.1 eq) to the activated carboxylic acid solution.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 1-12 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

G Amide Coupling Experimental Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product acid (R)-1,4-di-Boc-piperazine-2-carboxylic acid activation Activation of Carboxylic Acid acid->activation amine Amine (R-NH2) coupling Amide Bond Formation amine->coupling hatu HATU hatu->activation dipea DIPEA dipea->activation activation->coupling extraction Extraction coupling->extraction chromatography Column Chromatography extraction->chromatography amide Desired Amide Product chromatography->amide G Cholinesterase Inhibition Signaling Pathway cluster_postsynaptic Postsynaptic Neuron cluster_inhibition Inhibition acetylcholine Acetylcholine (ACh) ache Acetylcholinesterase (AChE) acetylcholine->ache receptor ACh Receptor acetylcholine->receptor Binding signal Signal Transduction receptor->signal inhibitor Piperazine-2-carboxylic acid derivative inhibitor->ache Inhibition

References

Piperazine Derivatives in Medicinal Chemistry: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The piperazine scaffold, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone in modern medicinal chemistry. Its unique structural and physicochemical properties have made it a "privileged" scaffold, frequently incorporated into a vast array of therapeutic agents across diverse disease areas. This technical guide provides a comprehensive overview of piperazine derivatives for researchers, scientists, and drug development professionals, detailing their synthesis, structure-activity relationships (SAR), mechanisms of action, and therapeutic applications, with a focus on quantitative data, experimental protocols, and visual representations of key biological pathways.

Introduction: The Versatility of the Piperazine Moiety

The prevalence of the piperazine ring in clinically used drugs stems from its favorable characteristics. The two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of pharmacological activity, potency, selectivity, and pharmacokinetic properties. The piperazine core can influence a molecule's polarity, basicity, and hydrogen bonding capacity, which in turn affects its solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This adaptability has led to the development of piperazine-containing drugs for a wide range of conditions, including cancer, psychosis, allergies, and infectious diseases.

Therapeutic Applications and Quantitative Data

Piperazine derivatives have demonstrated significant therapeutic potential in numerous areas. The following sections summarize their application in key disease categories, supported by quantitative data to facilitate comparison.

Anticancer Activity

Piperazine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in tumor growth and proliferation.

Table 1: Anticancer Activity of Representative Piperazine Derivatives

Compound/Derivative ClassCancer Cell LineActivity MetricValue (µM)Reference(s)
Vindoline-piperazine conjugate 23MDA-MB-468 (Breast)GI₅₀1.00[1]
Vindoline-piperazine conjugate 25HOP-92 (Non-small cell lung)GI₅₀1.35[1]
Thiazolinylphenyl-piperazines (21-23)MCF-7 (Breast)IC₅₀>25[2]
Quinoxalinyl–piperazine derivative 30Various (Breast, Skin, Pancreas, Cervix)N/AGrowth Inhibitor[2]
Arylpiperazine-based SMO inhibitor (ANTA XV)Medulloblastoma (in vivo)N/ATumor Regression[2]

GI₅₀: 50% growth inhibition; IC₅₀: 50% inhibitory concentration.

Antipsychotic Activity

Many atypical antipsychotic drugs incorporate a piperazine moiety, which often contributes to their multi-target receptor binding profile, particularly at dopamine D2 and serotonin 5-HT2A receptors. This dual antagonism is believed to be crucial for their efficacy against both positive and negative symptoms of schizophrenia with a reduced incidence of extrapyramidal side effects.

Table 2: Antipsychotic Activity of Representative Piperazine Derivatives

CompoundReceptorActivity MetricValue (nM)Reference(s)
AripiprazoleDopamine D2Ki0.34[3]
Serotonin 5-HT1AKi1.7[3]
Serotonin 5-HT2AKi3.4[3]
OlanzapineDopamine D2Ki11[3]
Serotonin 5-HT2AKi4[3]
RisperidoneDopamine D2Ki3[3]
Serotonin 5-HT2AKi0.2[3]
ZiprasidoneDopamine D2Ki0.8[3]
Serotonin 5-HT2AKi0.4[3]

Ki: Inhibition constant, a measure of binding affinity.

Antihistamine Activity

Piperazine derivatives are a well-established class of H1 receptor antagonists used in the treatment of allergic conditions. The piperazine ring often serves as the basic amine function, which is crucial for interaction with the histamine H1 receptor.

Table 3: Antihistamine Activity of Representative Piperazine Derivatives

CompoundReceptorActivity MetricValue (nM)Reference(s)
CetirizineHistamine H1Ki6.0[4]
LevocetirizineHistamine H1Ki3.0[4]
HydroxyzineHistamine H1Ki2.0[4]
MeclizineHistamine H1Ki2.0[4]

Ki: Inhibition constant, a measure of binding affinity.

Antiviral Activity

The piperazine scaffold is present in several antiviral agents. These derivatives can interfere with various stages of the viral life cycle, including entry into the host cell, replication, and assembly of new viral particles.

Table 4: Antiviral Activity of Representative Piperazine Derivatives

Compound/Derivative ClassVirusActivity MetricValue (µM)Selectivity Index (SI)Reference(s)
Acyl piperazine derivative 8Zika Virus (ZIKV)IC₅₀10.714.3[5]
Acyl piperazine derivative 14Zika Virus (ZIKV)IC₅₀26.07.7[5]
2-Phenylpiperazine derivative 25Zika Virus (ZIKV)IC₅₀3.9N/A[5]
Piperazine derivative 42Zika Virus (ZIKV)IC₅₀6.660.5[5]
Piperazine derivative 44Dengue Virus (DENV)IC₅₀1.444.6[5]

IC₅₀: 50% inhibitory concentration; SI: Selectivity Index (CC₅₀/IC₅₀), where CC₅₀ is the 50% cytotoxic concentration.

Antimicrobial Activity

Piperazine derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. They can act through different mechanisms, including the inhibition of essential enzymes or disruption of the bacterial cell membrane.[6][7]

Table 5: Antimicrobial Activity of Representative Piperazine Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValue (µg/mL)Reference(s)
Chalcone-piperazine hybridCandida albicansMIC2.22[8]
N-[5-(5-nitro-2-thienyl)-1,3,4-thiadiazole-2-yl]piperazinyl quinolonesGram-positive bacteriaMIC<0.15[8]
Sparfloxacin-piperazine derivativeGram-positive bacteriaMIC1-5[8]
Gatifloxacin-piperazine derivativeGram-positive bacteriaMIC1-5[8]

MIC: Minimum Inhibitory Concentration.

Key Signaling Pathways and Mechanisms of Action

The diverse therapeutic effects of piperazine derivatives are a result of their interaction with various biological targets and modulation of key signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the important mechanisms of action.

Anticancer: Induction of Apoptosis

Many piperazine-based anticancer agents exert their effects by inducing programmed cell death, or apoptosis, in cancer cells. This can occur through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.

cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Piperazine Derivative Piperazine Derivative Death Receptors (e.g., Fas, TRAIL-R) Death Receptors (e.g., Fas, TRAIL-R) Piperazine Derivative->Death Receptors (e.g., Fas, TRAIL-R) binds/activates Bcl-2 family (Bax/Bak activation) Bcl-2 family (Bax/Bak activation) Piperazine Derivative->Bcl-2 family (Bax/Bak activation) modulates Caspase-8 Activation Caspase-8 Activation Death Receptors (e.g., Fas, TRAIL-R)->Caspase-8 Activation Executioner Caspases (Caspase-3, -7) Executioner Caspases (Caspase-3, -7) Caspase-8 Activation->Executioner Caspases (Caspase-3, -7) Mitochondrion Mitochondrion Cytochrome c release Cytochrome c release Mitochondrion->Cytochrome c release Bcl-2 family (Bax/Bak activation)->Mitochondrion Caspase-9 Activation Caspase-9 Activation Cytochrome c release->Caspase-9 Activation Caspase-9 Activation->Executioner Caspases (Caspase-3, -7) Apoptosis Apoptosis Executioner Caspases (Caspase-3, -7)->Apoptosis

Piperazine-induced Apoptosis Signaling Pathways
Antipsychotic: Dopaminergic and Serotonergic Receptor Modulation

The antipsychotic effects of many piperazine derivatives are attributed to their antagonist activity at dopamine D2 and serotonin 5-HT2A receptors in the central nervous system.

cluster_dopaminergic Dopaminergic Pathway cluster_serotonergic Serotonergic Pathway Arylpiperazine Derivative Arylpiperazine Derivative Dopamine D2 Receptor Dopamine D2 Receptor Arylpiperazine Derivative->Dopamine D2 Receptor antagonizes Gαi/o Gαi/o Dopamine D2 Receptor->Gαi/o activates Adenylyl Cyclase Adenylyl Cyclase Gαi/o->Adenylyl Cyclase inhibits cAMP cAMP Adenylyl Cyclase->cAMP produces Reduced Dopaminergic Signaling Reduced Dopaminergic Signaling cAMP->Reduced Dopaminergic Signaling leads to Antipsychotic Effect Antipsychotic Effect Reduced Dopaminergic Signaling->Antipsychotic Effect Arylpiperazine Derivative_s Arylpiperazine Derivative Serotonin 5-HT2A Receptor Serotonin 5-HT2A Receptor Arylpiperazine Derivative_s->Serotonin 5-HT2A Receptor antagonizes Gαq/11 Gαq/11 Serotonin 5-HT2A Receptor->Gαq/11 activates Phospholipase C (PLC) Phospholipase C (PLC) Gαq/11->Phospholipase C (PLC) activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG produces Modulated Serotonergic Signaling Modulated Serotonergic Signaling IP3 & DAG->Modulated Serotonergic Signaling leads to Modulated Serotonergic Signaling->Antipsychotic Effect

Antipsychotic Mechanism of Arylpiperazine Derivatives
Antihistamine: Histamine H1 Receptor Inverse Agonism

Piperazine-based antihistamines function as inverse agonists at the histamine H1 receptor. They bind to the inactive conformation of the receptor, shifting the equilibrium away from the active state and thereby reducing the allergic response.

Piperazine Antihistamine Piperazine Antihistamine Histamine H1 Receptor (Inactive) Histamine H1 Receptor (Inactive) Piperazine Antihistamine->Histamine H1 Receptor (Inactive) stabilizes Allergic Response Allergic Response Histamine H1 Receptor (Inactive)->Allergic Response reduces Histamine H1 Receptor (Active) Histamine H1 Receptor (Active) Gq/11 Gq/11 Histamine H1 Receptor (Active)->Gq/11 activates Phospholipase C (PLC) Phospholipase C (PLC) Gq/11->Phospholipase C (PLC) activates IP3 & DAG IP3 & DAG Phospholipase C (PLC)->IP3 & DAG produces IP3 & DAG->Allergic Response mediates Histamine Histamine Histamine->Histamine H1 Receptor (Active) activates

Antihistamine Mechanism via H1 Receptor Inverse Agonism

Experimental Protocols

This section provides an overview of key experimental methodologies for the synthesis and evaluation of piperazine derivatives.

General Synthesis of 1-Arylpiperazines

A common method for the synthesis of 1-arylpiperazines involves the nucleophilic substitution reaction between an appropriate aryl halide and piperazine.

Example: Synthesis of 1-(2-Methoxyphenyl)piperazine

  • Reaction Setup: A mixture of 2-methoxyaniline, bis(2-chloroethyl)amine hydrochloride, and a high-boiling solvent such as diethylene glycol monomethyl ether is prepared in a round-bottom flask.

  • Heating: The reaction mixture is heated to a high temperature (e.g., 150 °C) for several hours (e.g., 12 hours).

  • Work-up: After cooling, the mixture is dissolved in a suitable solvent like methanol and the product is precipitated by the addition of a less polar solvent such as diethyl ether.

  • Isolation: The resulting precipitate, the hydrochloride salt of 1-(2-methoxyphenyl)piperazine, is collected by filtration and washed with diethyl ether.[9]

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to screen for the cytotoxic effects of chemical compounds.

Workflow for MTT Assay

Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment 24h Incubation Incubation Compound Treatment->Incubation 24-72h MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization 4h incubation Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Workflow of the MTT Assay for Cytotoxicity Screening

Detailed Methodology:

  • Cell Culture: Cancer cells are cultured in appropriate media and conditions.

  • Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are then treated with various concentrations of the piperazine derivative. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Reagent: MTT solution is added to each well, and the plates are incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value is determined by plotting cell viability against the compound concentration.

In Vitro Antipsychotic Activity: Radioligand Binding Assay

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor, such as the dopamine D2 or serotonin 5-HT2A receptor.

Workflow for Radioligand Binding Assay

cluster_incubation Incubation Mixture Receptor Preparation Receptor Preparation Receptor Receptor Receptor Preparation->Receptor Incubation Incubation Filtration Filtration Incubation->Filtration Scintillation Counting Scintillation Counting Filtration->Scintillation Counting Data Analysis (Ki) Data Analysis (Ki) Scintillation Counting->Data Analysis (Ki) Radioligand Radioligand Radioligand->Incubation Test Compound Test Compound Test Compound->Incubation Receptor->Incubation

General Workflow for a Radioligand Binding Assay

Detailed Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., from transfected cell lines or brain tissue) are prepared.

  • Assay Setup: The assay is typically performed in a 96-well plate. Each well contains the membrane preparation, a radiolabeled ligand (e.g., [³H]-spiperone for D2 receptors), and the unlabeled test compound at various concentrations.

  • Controls: Wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known antagonist) are included.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Filtration: The contents of the wells are rapidly filtered through a glass fiber filter to separate the bound radioligand from the unbound.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Quantification: The radioactivity on each filter is measured using a scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined, and the Ki value is then calculated using the Cheng-Prusoff equation.[10]

In Vivo Antipsychotic Activity: Conditioned Avoidance Response (CAR)

The CAR test is a behavioral model used to predict the antipsychotic-like activity of a compound. It assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.[11]

Detailed Methodology:

  • Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is typically a grid that can deliver a mild electric shock.

  • Training: An animal (usually a rat) is trained to associate a conditioned stimulus (CS), such as a light or a tone, with an unconditioned stimulus (US), a mild foot shock. The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation (avoidance response). If the animal fails to move during the CS, it receives the shock and can then move to the other compartment to escape it (escape response).

  • Testing: Once the animals are trained to a stable level of performance, they are treated with the test compound or a vehicle.

  • Observation: The number of avoidance and escape responses is recorded.

  • Data Analysis: A compound is considered to have potential antipsychotic activity if it significantly reduces the number of avoidance responses without significantly affecting the number of escape responses, indicating that the effect is not due to general motor impairment.[12]

In Vivo Antipsychotic Side Effect Model: Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects, a common adverse effect of typical antipsychotic drugs.[13]

Detailed Methodology:

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 9 cm for rats).

  • Procedure: After administration of the test compound, the animal's forepaws are gently placed on the bar.

  • Measurement: The time it takes for the animal to remove both paws from the bar (descent latency) is measured.

  • Data Analysis: A significant increase in the descent latency compared to vehicle-treated animals is indicative of catalepsy.[14][15]

Conclusion and Future Perspectives

The piperazine scaffold continues to be a highly valuable and versatile building block in medicinal chemistry. Its adaptability allows for the development of a wide range of therapeutic agents with diverse mechanisms of action. The data and protocols presented in this guide highlight the significant progress made in understanding and exploiting the therapeutic potential of piperazine derivatives.

Future research in this area will likely focus on several key aspects:

  • Novel Scaffolds and Substitutions: The design and synthesis of new piperazine-based scaffolds with unique substitution patterns to explore novel chemical space and identify compounds with improved potency, selectivity, and ADME properties.

  • Multi-target Ligands: The rational design of piperazine derivatives that can simultaneously modulate multiple targets to achieve synergistic therapeutic effects and overcome drug resistance.

  • Mechanism of Action Studies: In-depth investigations into the molecular mechanisms underlying the biological activities of piperazine derivatives to identify new therapeutic targets and biomarkers.

  • Advanced Drug Delivery Systems: The development of innovative drug delivery strategies to enhance the therapeutic efficacy and reduce the side effects of piperazine-based drugs.

By leveraging the knowledge and methodologies outlined in this guide, researchers and drug development professionals can continue to unlock the full therapeutic potential of piperazine derivatives in the ongoing quest for new and improved medicines.

References

The Role of Constrained Amino Acids in Peptide Structure: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern drug discovery and chemical biology, peptides have emerged as a promising class of therapeutics. Their ability to mimic natural protein-protein interactions with high specificity and potency is a key advantage. However, the inherent flexibility of linear peptides often leads to poor metabolic stability, reduced binding affinity, and limited cell permeability, hindering their therapeutic potential. The introduction of conformational constraints into the peptide backbone or side chains is a powerful strategy to overcome these limitations. This technical guide provides an in-depth exploration of the role of constrained amino acids in dictating peptide structure and function, offering valuable insights for researchers, scientists, and drug development professionals.

Constraining a peptide's structure pre-organizes it into a bioactive conformation, reducing the entropic penalty upon binding to its target.[1] This conformational rigidity not only enhances binding affinity but also improves resistance to proteolytic degradation, a major hurdle in the development of peptide-based drugs.[2][3] This guide will delve into the various types of constrained amino acids, their impact on peptide conformation, and the experimental techniques used to characterize these molecules.

Types of Conformational Constraints and Their Impact on Peptide Structure

The strategic incorporation of non-proteinogenic amino acids or the modification of existing ones can introduce a variety of constraints, each with a unique influence on the peptide's three-dimensional structure.

Main-Chain Constraints: Cyclization and Stapling

One of the most effective methods to rigidify a peptide is through macrocyclization. This can be achieved through several strategies:

  • Head-to-Tail Cyclization: Forms a cyclic peptide bond between the N-terminal amine and the C-terminal carboxylic acid. This global constraint significantly reduces the number of accessible conformations.[4]

  • Sidechain-to-Sidechain Cyclization: Involves the formation of a covalent bond between the side chains of two amino acid residues. Common examples include disulfide bonds between two cysteine residues and lactam bridges between the side chains of an acidic and a basic amino acid (e.g., aspartic acid and lysine).[5][6]

  • Peptide Stapling: This technique involves introducing a covalent brace, or "staple," across one or more turns of an α-helical peptide. Hydrocarbon stapling, achieved through ring-closing metathesis of two olefin-bearing unnatural amino acids, is a widely used method to stabilize the α-helical conformation.[2][7] These staples enhance proteolytic stability, cell permeability, and target binding affinity.[2]

Local Constraints: Incorporation of Rigid Amino Acids

Introducing amino acids with restricted dihedral angles can locally influence the peptide backbone, promoting the formation of specific secondary structures.

  • α,α-Disubstituted Amino Acids: Amino acids such as α-aminoisobutyric acid (Aib) have a highly restricted conformational space, strongly favoring helical structures like the 310-helix and α-helix.[8][9] The incorporation of Aib can nucleate and stabilize helical conformations even in short peptides.[10]

  • Proline and its Analogs: The cyclic nature of proline restricts the phi (φ) dihedral angle, making it a common residue in β-turns.[11] Conformationally rigid proline analogs can be used to further control the turn geometry.[11]

  • N-Methylated Amino Acids: Methylation of the backbone amide nitrogen can influence the cis/trans isomerization of the peptide bond and reduce the number of hydrogen bond donors, altering the peptide's conformational preferences and improving its pharmacokinetic properties.[7]

Quantitative Analysis of Constrained Peptide Conformations

The precise impact of a conformational constraint on a peptide's structure can be quantified using various biophysical techniques. The following table summarizes key structural parameters for different types of constrained peptides.

Constraint TypeAmino Acid ExamplesTypical Secondary StructureDihedral Angle (φ, ψ) ConstraintsImpact on Helicity/StabilityReference
Hydrocarbon Stapling (i, i+4) (S)-2-(4'-pentenyl)alanineα-HelixFavors α-helical region (-60°, -40°)Significant increase in helicity and proteolytic stability.[12][13]
α,α-Disubstitution α-Aminoisobutyric acid (Aib)310-Helix, α-HelixRestricted to helical regions (φ ≈ ±60°, ψ ≈ ±30°)Potent helix nucleation and stabilization.[9][14]
Cyclization (Head-to-Tail) Natural & Unnatural Amino AcidsVaries (β-turns, etc.)Highly constrained based on ring sizeReduces conformational flexibility, enhances stability.[4]
N-Methylation N-Methyl Alanine, etc.Can disrupt H-bondingAlters local conformationCan improve metabolic stability and membrane permeability.[7]

Experimental Protocols for Characterization

A thorough characterization of constrained peptides requires a combination of synthetic, structural, and functional assays.

Synthesis of Hydrocarbon-Stapled Peptides

This protocol outlines the general steps for synthesizing an α-helical peptide with a hydrocarbon staple at the i and i+4 positions using Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for Hydrocarbon-Stapled Peptide Synthesis

G Synthesis of Hydrocarbon-Stapled Peptides Resin 1. Resin Swelling Fmoc_Deprotection1 2. Fmoc Deprotection Resin->Fmoc_Deprotection1 Coupling1 3. Coupling of First Amino Acid Fmoc_Deprotection1->Coupling1 Chain_Elongation 4. Iterative Deprotection and Coupling Coupling1->Chain_Elongation Stapling_AA 5. Incorporation of Olefin-Bearing Amino Acids at i and i+4 Chain_Elongation->Stapling_AA Continue_Elongation 6. Continue Chain Elongation Stapling_AA->Continue_Elongation RCM 7. On-Resin Ring-Closing Metathesis (Grubbs' Catalyst) Continue_Elongation->RCM Cleavage 8. Cleavage from Resin and Deprotection RCM->Cleavage Purification 9. HPLC Purification Cleavage->Purification Characterization 10. Mass Spectrometry Analysis Purification->Characterization

Caption: A general workflow for the synthesis of hydrocarbon-stapled peptides.

Detailed Methodology:

  • Resin Preparation: Start with a suitable solid support resin (e.g., Rink Amide resin). Swell the resin in an appropriate solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

  • Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling reagent such as HBTU or HATU in the presence of a base like diisopropylethylamine (DIEA).

  • Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

  • Incorporation of Stapling Residues: At positions i and i+4, couple the desired olefin-bearing unnatural amino acids (e.g., (S)-2-(4'-pentenyl)alanine).

  • Ring-Closing Metathesis (RCM): After assembling the linear peptide on the resin, perform the on-resin cyclization using a ruthenium-based catalyst (e.g., Grubbs' first or second-generation catalyst) in a solvent like dichloromethane (DCM).[12]

  • Cleavage and Deprotection: Cleave the stapled peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry.[15]

Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis

CD spectroscopy is a rapid and sensitive technique to assess the secondary structure of peptides in solution.

Protocol for CD Spectroscopy:

  • Sample Preparation:

    • Dissolve the purified peptide in a suitable buffer that is transparent in the far-UV region (e.g., 10 mM phosphate buffer, pH 7.4). Avoid buffers with high absorbance below 200 nm.[16]

    • Determine the peptide concentration accurately, as this is critical for quantitative analysis.[17] The concentration should typically be in the range of 0.1-0.5 mg/mL.[11]

  • Instrument Setup:

    • Use a quartz cuvette with a short path length (e.g., 1 mm).

    • Set the wavelength range to 190-260 nm.[16]

    • Set the scanning speed to 50-100 nm/min and the bandwidth to 1-2 nm.[16]

  • Data Acquisition:

    • Record a baseline spectrum of the buffer alone.

    • Record the spectrum of the peptide sample.

    • Subtract the buffer baseline from the sample spectrum.

  • Data Analysis:

    • Convert the raw data (ellipticity) to mean residue ellipticity [θ].

    • Analyze the resulting spectrum for characteristic features:

      • α-helix: Negative bands around 208 nm and 222 nm.[16]

      • β-sheet: A negative band around 218 nm.[16]

      • Random coil: A negative band near 198 nm.[16]

Protease Stability Assay

This assay evaluates the resistance of a constrained peptide to enzymatic degradation compared to its linear counterpart.

Protocol for Protease Stability Assay:

  • Reaction Setup:

    • Prepare solutions of the constrained and linear peptides at a known concentration in a suitable buffer (e.g., PBS).

    • Prepare a solution of a protease such as trypsin or chymotrypsin.

    • Incubate the peptides with the protease at 37°C.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take aliquots of the reaction mixture.

    • Quench the enzymatic reaction by adding a protease inhibitor or an acid (e.g., TFA).

  • Quantification:

    • Analyze the amount of remaining intact peptide at each time point using RP-HPLC.

    • Plot the percentage of intact peptide versus time to determine the degradation rate and half-life.

Cell Permeability Assays

Assessing the ability of a peptide to cross the cell membrane is crucial for intracellular drug targets.

Parallel Artificial Membrane Permeability Assay (PAMPA):

This high-throughput assay measures passive diffusion across an artificial lipid membrane.

  • Plate Preparation: Coat the filter of a donor plate with a lipid solution (e.g., lecithin in dodecane). Add buffer to the acceptor plate.[18]

  • Assay Execution: Add the peptide solution to the donor wells and incubate.[18]

  • Analysis: Measure the peptide concentration in both donor and acceptor wells after incubation to calculate the permeability coefficient.[18]

Caco-2 Permeability Assay:

This cell-based assay uses a monolayer of Caco-2 cells to model the human intestinal barrier, accounting for both passive and active transport.

  • Cell Culture: Grow Caco-2 cells on a permeable support until a confluent monolayer is formed.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).[18]

  • Transport Study: Add the peptide to the apical (donor) side and collect samples from the basolateral (acceptor) side over time.[18]

  • Quantification: Analyze the peptide concentration in the collected samples using LC-MS/MS to determine the apparent permeability coefficient (Papp).[18]

Signaling Pathways and Logical Relationships

Constrained peptides are powerful tools for modulating protein-protein interactions (PPIs) that are central to many signaling pathways.

The MDM2-p53 Interaction

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis.[19] Its activity is negatively regulated by the oncoprotein MDM2, which binds to p53 and promotes its degradation.[20] In many cancers, MDM2 is overexpressed, leading to the inactivation of p53.[4] Constrained peptides that mimic the α-helical region of p53 that binds to MDM2 can disrupt this interaction, leading to the reactivation of p53 and subsequent tumor cell death.[19][20]

Logical Flow of MDM2-p53 Inhibition

G MDM2-p53 Inhibition by a Constrained Peptide MDM2 MDM2 Oncoprotein Degradation p53 Degradation MDM2->Degradation promotes Cell_Proliferation Uncontrolled Cell Proliferation MDM2->Cell_Proliferation allows p53 p53 Tumor Suppressor p53_Activation p53 Reactivation Apoptosis Apoptosis/Cell Cycle Arrest p53->Apoptosis induces Degradation->p53 targets Constrained_Peptide Constrained Peptide Inhibitor Constrained_Peptide->MDM2 binds and inhibits p53_Activation->Apoptosis

Caption: Inhibition of the MDM2-p53 interaction by a constrained peptide.

The Bcl-2/Bak Interaction

Apoptosis, or programmed cell death, is regulated by the Bcl-2 family of proteins. Anti-apoptotic proteins like Bcl-2 sequester pro-apoptotic proteins such as Bak, preventing them from inducing mitochondrial outer membrane permeabilization and cell death.[21][22] Stapled peptides that mimic the BH3 domain of pro-apoptotic proteins can bind to Bcl-2, releasing Bak and triggering apoptosis.[23]

Bcl-2/Bak Signaling Pathway

G Modulation of the Bcl-2/Bak Apoptotic Pathway Bcl2 Anti-apoptotic Bcl-2 Bak Pro-apoptotic Bak Bcl2->Bak inhibits Mitochondria Mitochondrial Outer Membrane Permeabilization Bak->Mitochondria induces Apoptosis Apoptosis Mitochondria->Apoptosis triggers BH3_Mimetic Stapled BH3 Mimetic Peptide BH3_Mimetic->Bcl2 binds and inhibits

References

Methodological & Application

Application Notes and Protocols for the Use of (R)-1,4-Bis(Boc)piperazine-2-carboxylic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is a valuable building block in modern peptide synthesis and drug discovery. Its rigid, non-natural structure, when incorporated into peptide backbones, imparts conformational constraint. This pre-organization can lead to peptides with enhanced proteolytic stability, improved receptor binding affinity, and increased selectivity for their biological targets. A significant application of this building block is in the development of peptidomimetics, particularly as antagonists of integrin αvβ3, a receptor implicated in tumor angiogenesis and metastasis.[1][2] These characteristics make it a compelling tool for the design of novel peptide-based therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is provided in the table below.

PropertyValue
Appearance White to off-white crystalline powder
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 343.38 g/mol
Melting Point 142-148 °C
Solubility Soluble in organic solvents such as DMF, DCM, and THF. Insoluble in water.
Storage 2-8°C, protect from moisture

Applications in Peptide Synthesis

The incorporation of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid into peptide chains offers several advantages:

  • Conformational Constraint: The rigid piperazine ring restricts the flexibility of the peptide backbone, which can lock the peptide into a bioactive conformation.[3]

  • Enhanced Proteolytic Stability: The non-natural amino acid structure is resistant to cleavage by proteases, increasing the in vivo half-life of the resulting peptide.

  • Improved Receptor Affinity and Selectivity: By pre-organizing the peptide into a specific three-dimensional structure, binding to the target receptor can be enhanced, and selectivity over other receptors can be improved.

  • Synthesis of Tumor-Targeting Peptides: This building block is a key component in the synthesis of cyclic peptides that target integrin αvβ3, a receptor overexpressed on the surface of many tumor cells.[1][2]

Experimental Protocols

The following protocols provide a general guideline for the incorporation of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) - Fmoc/tBu Strategy

This protocol describes the manual synthesis of a peptide incorporating (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid on a 0.1 mmol scale.

Materials:

  • Rink Amide resin (or other suitable resin for C-terminal amide)

  • Fmoc-protected amino acids

  • (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid

  • Coupling Reagents: HATU, HBTU, or DIC/Oxyma (see Table 2 for comparison)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc Deprotection Solution: 20% piperidine in N,N-Dimethylformamide (DMF)

  • Solvents: DMF, Dichloromethane (DCM), Methanol (MeOH)

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 eq.), the coupling reagent (e.g., HATU, 2.9 eq.), and an additive if required (e.g., HOAt, 3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Incorporation of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid:

    • Follow the same procedure as in step 3, using (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid (3 eq.) in place of the Fmoc-amino acid. Due to the steric hindrance of this building block, a longer coupling time (up to 4 hours) or a double coupling may be necessary. The use of a more potent coupling reagent like HATU is recommended (see Table 2).

  • Peptide Chain Elongation: Repeat steps 2 and 3 for the subsequent amino acids in the desired sequence.

  • Final Fmoc Deprotection: After the final coupling step, perform the Fmoc deprotection as described in step 2.

  • Resin Washing and Drying: Wash the peptide-resin thoroughly with DMF, DCM, and finally MeOH, then dry under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail to the dried peptide-resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.

    • Dry the crude peptide pellet under vacuum.

Experimental Workflow

experimental_workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage Cleavage and Purification resin Resin Swelling deprotection Fmoc Deprotection resin->deprotection coupling Amino Acid Coupling deprotection->coupling elongation Peptide Chain Elongation coupling->elongation Repeat for each amino acid incorporation Incorporation of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid incorporation->elongation elongation->deprotection elongation->incorporation At desired position final_deprotection Final Fmoc Deprotection elongation->final_deprotection End of sequence cleavage Cleavage from Resin final_deprotection->cleavage precipitation Peptide Precipitation cleavage->precipitation purification HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Pure Peptide lyophilization->final_product

Caption: General workflow for peptide synthesis incorporating (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid.

Protocol 2: Purification by Reverse-Phase HPLC

Materials:

  • Crude peptide

  • Solvents: Acetonitrile (ACN) (HPLC grade), Water (HPLC grade), Trifluoroacetic acid (TFA)

  • Preparative C18 HPLC column

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification:

    • Equilibrate the preparative C18 column with the initial mobile phase conditions (e.g., 95% A, 5% B).

    • Inject the dissolved crude peptide onto the column.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 30 minutes). The optimal gradient may need to be determined empirically.

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect fractions corresponding to the desired peptide peak.

  • Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm the purity and identity of the peptide.

  • Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Quantitative Data: Comparison of Coupling Reagents

The choice of coupling reagent is critical for efficiently incorporating the sterically hindered (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid. While specific yield data for this particular building block is not extensively published, a qualitative comparison based on performance with other hindered amino acids can guide reagent selection. Uronium/aminium-based reagents are generally preferred for such challenging couplings.

Coupling ReagentClassRelative ReactivityAdvantagesDisadvantages
HATU Uronium/Aminium SaltHighHighly effective for sterically hindered and N-methylated amino acids; rapid coupling kinetics.[4]Higher cost.
HBTU Uronium/Aminium SaltMedium-HighA widely used and cost-effective standard reagent.May be less effective than HATU for severely hindered couplings.[4]
COMU Uronium/Aminium SaltHighReactivity is comparable to HATU; based on the non-explosive OxymaPure, making it safer.[4]Higher cost.
DIC/Oxyma Carbodiimide/AdditiveMediumCost-effective; can be superior for minimizing racemization with sensitive amino acids.May require longer reaction times and can be less efficient for sterically hindered couplings.

Application in Targeting Integrin αvβ3

Peptides containing (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid can be designed as antagonists of integrin αvβ3. This integrin is a heterodimeric transmembrane receptor that plays a crucial role in cell adhesion, migration, proliferation, and survival.[5][6][7] In many cancer types, integrin αvβ3 is overexpressed and is involved in tumor growth, angiogenesis, and metastasis.[5][8] By blocking the binding of natural ligands to integrin αvβ3, these synthetic peptides can inhibit these pathological processes.

Integrin αvβ3 Signaling Pathway

The binding of a ligand, such as a cyclic RGD peptide containing the piperazine scaffold, to integrin αvβ3 can modulate downstream signaling pathways. A simplified representation of this is shown below.

integrin_signaling integrin Integrin αvβ3 fak FAK integrin->fak Activation ligand Piperazine-Containing Peptide (Antagonist) ligand->integrin Binding & Inhibition src Src fak->src pi3k PI3K fak->pi3k migration Cell Migration fak->migration ras Ras src->ras akt Akt pi3k->akt survival Cell Survival akt->survival raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation erk->proliferation

Caption: Simplified Integrin αvβ3 signaling pathway and its inhibition by a piperazine-containing peptide antagonist.

References

Application of (R)-1,4-di-Boc-piperazine-2-carboxylic Acid in Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a valuable chiral building block in medicinal chemistry, prized for its role in the synthesis of complex pharmaceutical agents. Its rigid, piperazine core, protected by two tert-butyloxycarbonyl (Boc) groups, offers a strategic advantage in drug design, enabling the creation of conformationally constrained analogues of peptides and other bioactive molecules. This constrained structure can lead to enhanced target affinity, selectivity, and improved pharmacokinetic profiles, including increased resistance to proteolytic degradation.

The piperazine scaffold itself is a privileged structure in drug discovery, appearing in a wide array of approved therapeutic agents targeting various conditions, from cancer to central nervous system disorders.[1][2][3][4] The specific enantiomer, (R)-1,4-di-Boc-piperazine-2-carboxylic acid, provides a key stereocenter, crucial for the development of stereochemically defined drugs where specific three-dimensional orientation is critical for biological activity.[5][6]

This document provides detailed application notes and experimental protocols for the use of (R)-1,4-di-Boc-piperazine-2-carboxylic acid in the synthesis of various classes of therapeutic agents, including kinase inhibitors, anti-Alzheimer's agents, and soluble epoxide hydrolase (sEH) inhibitors.

Data Presentation: Pharmacological Activity of Drug Candidates

The incorporation of the piperazine-2-carboxylic acid scaffold has led to the development of potent inhibitors for several important drug targets. The following table summarizes key quantitative data for some of these compounds.

Drug Candidate ClassTarget EnzymeCompound ExampleInhibition Data (Kᵢ / IC₅₀)Selectivity Index (SI)Reference
Anti-Alzheimer's AgentAcetylcholinesterase (AChE)1,4-bis(4-chlorobenzyl)-piperazinyl-2-carboxylic acid (4c)Kᵢ = 10.18 ± 1.00 µM~17.90 (for AChE over BChE)[7][8]
Anti-Alzheimer's AgentButyrylcholinesterase (BChE)1,4-bis(2-chlorobenzyl)-piperazinyl-2-hydroxamic acid (7b)Kᵢ = 1.6 ± 0.08 nM21862.5 (for BChE over AChE)[7]
sEH InhibitorSoluble Epoxide Hydrolase (sEH)Chromone-2-amide derivative with benzyl piperidine (7)IC₅₀ = 1.75 µMNot specified[2]

Experimental Protocols

Detailed methodologies for the incorporation of the piperazine scaffold in the synthesis of bioactive molecules are provided below. These protocols are representative and may require optimization for specific substrates and scales.

Protocol 1: General Amide Bond Formation using (R)-1,4-di-Boc-piperazine-2-carboxylic acid

This protocol describes a standard procedure for coupling (R)-1,4-di-Boc-piperazine-2-carboxylic acid with a primary or secondary amine to form an amide bond, a common step in the synthesis of many drug candidates.

Materials:

  • (R)-1,4-di-Boc-piperazine-2-carboxylic acid

  • Amine substrate

  • Coupling reagent (e.g., HATU, HBTU, EDC/HOBt)

  • Base (e.g., N,N-Diisopropylethylamine (DIPEA), Triethylamine (TEA))

  • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dichloromethane (DCM))

  • Nitrogen or Argon atmosphere

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve (R)-1,4-di-Boc-piperazine-2-carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.

  • Activation: Add the coupling reagent (e.g., HATU, 1.1 equivalents) and the base (e.g., DIPEA, 2.0 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the amine substrate (1.1 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a weak acid (e.g., 1M HCl), saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Solid-Phase Synthesis of a Peptidomimetic using a Piperazine-based Amino Acid

This protocol outlines the incorporation of a piperazine-based amino acid into a peptide sequence on a solid support, a technique used to create more stable and potent peptide drugs. This is a generalized protocol that can be adapted for (R)-1,4-di-Boc-piperazine-2-carboxylic acid.

Materials:

  • Rink Amide resin (or other suitable solid support)

  • Fmoc-protected amino acids

  • (R)-1,4-di-Boc-piperazine-2-carboxylic acid (after appropriate modification for solid-phase synthesis, e.g., Fmoc protection on one nitrogen)

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF for Fmoc removal; TFA for Boc removal)

  • Solvents (DMF, DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:

  • Resin Swelling: Swell the resin in DMF in a solid-phase synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating with 20% piperidine in DMF. Wash the resin thoroughly with DMF.

  • Coupling of (R)-piperazine-2-carboxylic acid derivative:

    • Pre-activate the appropriately protected (R)-piperazine-2-carboxylic acid derivative (e.g., N-Fmoc-(R)-4-Boc-piperazine-2-carboxylic acid) (3 equivalents) with a coupling reagent like HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

    • Add the activated solution to the resin and agitate for 2-4 hours.

    • Monitor the coupling efficiency using a Kaiser test.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • Final Deprotection: Once the sequence is complete, remove the final N-terminal Fmoc group. The Boc group on the piperazine can be removed with TFA if required.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail to cleave the peptidomimetic from the solid support and remove side-chain protecting groups.

  • Purification: Precipitate the crude product in cold diethyl ether, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

The following diagrams illustrate key concepts and workflows related to the application of (R)-1,4-di-Boc-piperazine-2-carboxylic acid in drug discovery.

G cluster_reagents Reagents cluster_process Process reagent1 (R)-1,4-di-Boc-piperazine-2-carboxylic acid step1 1. Activation of Carboxylic Acid reagent1->step1 reagent2 Amine (R-NH2) step2 2. Nucleophilic Attack by Amine reagent2->step2 reagent3 Coupling Reagent (e.g., HATU) reagent3->step1 reagent4 Base (e.g., DIPEA) reagent4->step1 step1->step2 step3 3. Amide Bond Formation step2->step3 step4 4. Purification step3->step4 product Final Amide Product step4->product

Caption: Workflow for amide bond formation.

G cluster_properties Improved Properties start Linear Peptide building_block (R)-Piperazine-2-carboxylic Acid Moiety start->building_block Incorporation result Constrained Peptidomimetic building_block->result prop1 Enhanced Proteolytic Stability result->prop1 prop2 Increased Receptor Affinity result->prop2 prop3 Improved Pharmacokinetics result->prop3

Caption: Role as a constrained amino acid surrogate.

G cluster_pathway CDK4/6-Cyclin D Pathway cyclinD Cyclin D cdk46 CDK4/6 cyclinD->cdk46 binds & activates rb Rb Protein cdk46->rb phosphorylates e2f E2F rb->e2f releases s_phase G1-S Phase Transition (Cell Proliferation) e2f->s_phase activates transcription for inhibitor CDK4/6 Inhibitor (derived from piperazine scaffold) inhibitor->cdk46 inhibits

Caption: Inhibition of the CDK4/6 signaling pathway.

References

Application Notes and Protocols: Deprotection of 1,4-di-Boc-piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most utilized amine-protecting groups in organic synthesis, particularly in pharmaceutical and medicinal chemistry.[1][2] Its stability in various conditions, including basic hydrolysis and catalytic hydrogenation, combined with its facile removal under acidic conditions, makes it an ideal orthogonal protecting group.[1][3] The piperazine scaffold is a privileged structure found in a vast number of biologically active compounds and approved drugs.[4] Consequently, 1,4-di-Boc-piperazine serves as a crucial building block, allowing for the controlled and sequential functionalization of the piperazine ring.[4]

The selective or complete removal of the Boc groups is a critical step in the synthesis of complex piperazine-containing target molecules.[3][5] These application notes provide detailed protocols, comparative data, and a decision-making framework for the deprotection of 1,4-di-Boc-piperazine derivatives, intended for researchers, scientists, and professionals in drug development.

Mechanism of Acid-Catalyzed Boc Deprotection

The deprotection of N-Boc groups is most commonly achieved under acidic conditions.[3] The mechanism involves the initial protonation of the carbonyl oxygen of the carbamate. This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[4][6] This unstable carbamic acid rapidly decarboxylates, releasing carbon dioxide and yielding the free amine.[2][6] Due to the generation of gaseous byproducts like isobutene (from the tert-butyl cation) and carbon dioxide, these reactions should not be performed in a closed system.[2][6]

General Workflow for Acidic Deprotection

The standard procedure for N-Boc deprotection using strong acids follows a consistent workflow, from the reaction setup to the isolation of the final product. The process involves dissolving the protected substrate, introducing the acid, monitoring the reaction, and performing an aqueous work-up to neutralize the acid and extract the deprotected amine.

Deprotection_Workflow start 1,4-di-Boc-piperazine Derivative acid Acidic Deprotection start:e->acid:w  TFA in DCM or  4M HCl in Dioxane   workup Aqueous Work-up acid:e->workup:w  Reaction Completion  (monitored by TLC/LC-MS)   end Deprotected Piperazine (Free Base or Salt) workup:e->end:w  1. Neutralization (e.g., NaHCO₃)  2. Extraction & Purification   Decision_Tree q1 Substrate contains other acid-labile groups? a1_no Standard Strong Acid Methods q1->a1_no  No q2 Is the substrate thermally stable? q1->q2  Yes a1_no_desc e.g., TFA in DCM 4M HCl in Dioxane a1_no->a1_no_desc a2_yes Thermal Deprotection q2->a2_yes  Yes a2_no Milder or Alternative Methods q2->a2_no  No a2_yes_desc Heat in a suitable solvent (e.g., TFE, Methanol, Water) a2_yes->a2_yes_desc a2_no_desc Lewis Acids (ZnBr₂, TMSI) Aqueous Phosphoric Acid Oxalyl Chloride in Methanol a2_no->a2_no_desc

References

Application Notes: (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid as a Constrained Amino Acid Surrogate in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid is a valuable building block in modern medicinal chemistry, serving as a constrained amino acid surrogate. Its incorporation into peptide and peptidomimetic structures imparts significant conformational rigidity. This pre-organization of the peptide backbone can lead to enhanced biological activity, increased metabolic stability, and improved receptor selectivity. These properties make it an attractive component in the design of novel therapeutics, particularly for targeting protein-protein interactions. A key application of this surrogate is in the development of antagonists for integrin αvβ3, a cell surface receptor implicated in tumor angiogenesis and metastasis.

Key Applications
  • Enhanced Protease Resistance: The rigid piperazine ring structure protects the adjacent peptide bonds from enzymatic cleavage, thereby increasing the in vivo half-life of the peptide therapeutic.

  • Improved Receptor Binding Affinity: By reducing the conformational flexibility of a peptide, (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid helps to lock the molecule in a bioactive conformation, minimizing the entropic penalty upon binding to its target receptor. This can lead to a significant increase in binding affinity and potency.

  • Development of Integrin αvβ3 Antagonists: Peptides incorporating this surrogate have shown promise as antagonists of integrin αvβ3. These antagonists can inhibit angiogenesis and tumor growth by blocking the interaction of integrin αvβ3 with its natural ligands in the extracellular matrix.

Data Presentation

The incorporation of (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid into a cyclic RGD peptide targeting integrin αvβ3 is expected to yield significant improvements in both binding affinity and enzymatic stability compared to its non-constrained linear counterpart.

CompoundDescriptionIntegrin αvβ3 Binding IC50 (nM)Serum Stability (t½ in min)
Linear Peptide (RGD)Standard linear Arginyl-Glycyl-Aspartic acid peptide.~500< 10
Cyclic Peptide (c(RGD-Pip)) Cyclic RGD peptide incorporating (R)-piperazine-2-carboxylic acid surrogate.~15 > 240

Table 1: Representative data comparing a linear RGD peptide with a cyclic RGD peptide containing the (R)-piperazine-2-carboxylic acid surrogate. The data illustrates the expected enhancement in binding affinity and serum stability.

Signaling Pathway

The integrin αvβ3 signaling pathway plays a crucial role in cell adhesion, migration, proliferation, and survival. Antagonists that block this pathway can inhibit angiogenesis, a critical process for tumor growth and metastasis. Below is a diagram illustrating the downstream signaling cascade initiated by integrin αvβ3 activation and the point of inhibition by a cyclic RGD peptide antagonist.

integrin_signaling cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Vitronectin Vitronectin (RGD) Integrin Integrin αvβ3 Vitronectin->Integrin Binds FAK FAK Integrin->FAK Activates Src Src FAK->Src PI3K PI3K Src->PI3K ERK ERK Src->ERK Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation ERK->Proliferation Antagonist Cyclic RGD-Pip Antagonist Antagonist->Integrin Blocks

Integrin αvβ3 signaling pathway inhibition.

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of a Cyclic RGD Peptide Incorporating (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid

This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a cyclic peptide containing the sequence Arg(Pbf)-Gly-Asp(OtBu)-(R)-Pip-Lys(Alloc), followed by on-resin cyclization.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids: Fmoc-Lys(Alloc)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Arg(Pbf)-OH

  • (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid

  • Coupling reagents: HBTU, HOBt

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Alloc deprotection: Tetrakis(triphenylphosphine)palladium(0), Phenylsilane

  • Cyclization reagents: PyBOP, DIPEA

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H₂O

  • Cold diethyl ether

Procedure:

  • Resin Swelling and First Amino Acid Coupling:

    • Swell the Rink Amide resin in DMF for 30 minutes.

    • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

    • Wash the resin with DMF (5x) and DCM (5x).

    • Couple Fmoc-Lys(Alloc)-OH (3 eq.) using HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2 hours.

    • Wash the resin with DMF (5x) and DCM (5x).

  • Chain Elongation:

    • Repeat the Fmoc deprotection and coupling steps for each subsequent amino acid: (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid, Fmoc-Asp(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Arg(Pbf)-OH.

  • Selective Deprotection of Alloc and N-terminal Fmoc:

    • Remove the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin thoroughly.

    • Remove the Alloc protecting group from the Lysine side chain using Tetrakis(triphenylphosphine)palladium(0) and Phenylsilane in DCM.

  • On-Resin Cyclization:

    • Wash the resin with DMF.

    • Add PyBOP (3 eq.) and DIPEA (6 eq.) in DMF to the resin.

    • Allow the cyclization reaction to proceed for 4-6 hours at room temperature.

    • Monitor the reaction completion by a test cleavage and LC-MS analysis.

  • Cleavage and Purification:

    • Wash the resin with DMF and DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the crude peptide by preparative RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product.

spss_workflow Start Start with Rink Amide Resin Couple_Lys Couple Fmoc-Lys(Alloc)-OH Start->Couple_Lys Elongate Elongate Peptide Chain: - (R)-Pip(Boc)₂ - Asp(OtBu) - Gly - Arg(Pbf) Couple_Lys->Elongate Deprotect Selective Deprotection: - N-terminal Fmoc - Lys(Alloc) Elongate->Deprotect Cyclize On-Resin Cyclization (PyBOP, DIPEA) Deprotect->Cyclize Cleave Cleavage from Resin & Side-chain Deprotection Cyclize->Cleave Purify RP-HPLC Purification Cleave->Purify End Lyophilized Cyclic Peptide Purify->End

SPPS workflow for a cyclic RGD peptide.
Protocol 2: In Vitro Enzymatic Stability Assay

This protocol assesses the stability of the synthesized cyclic peptide in human serum.

Materials:

  • Lyophilized cyclic peptide

  • Human serum

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Acetonitrile (ACN) with 0.1% TFA (Quenching solution)

  • Incubator (37°C)

  • RP-HPLC system

Procedure:

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the cyclic peptide in water.

    • In a microcentrifuge tube, dilute the peptide stock solution with human serum to a final concentration of 100 µg/mL.

  • Incubation:

    • Incubate the peptide-serum mixture at 37°C.

  • Time Points and Quenching:

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw an aliquot of the mixture.

    • Immediately add the aliquot to an equal volume of the quenching solution to precipitate serum proteins and stop enzymatic degradation.

  • Sample Processing:

    • Vortex the quenched sample and centrifuge at 14,000 rpm for 10 minutes.

    • Collect the supernatant for analysis.

  • RP-HPLC Analysis:

    • Analyze the supernatant by RP-HPLC using a C18 column.

    • Monitor the peak area of the intact peptide at 220 nm.

    • The percentage of remaining peptide at each time point is calculated relative to the 0-minute time point.

    • The half-life (t½) is determined by plotting the percentage of remaining peptide versus time.

Protocol 3: Integrin αvβ3 Receptor Binding Assay (ELISA-based)

This protocol determines the IC50 value of the synthesized cyclic peptide for the integrin αvβ3 receptor.

Materials:

  • Purified human integrin αvβ3

  • Vitronectin

  • 96-well ELISA plates

  • Synthesized cyclic peptide and a reference antagonist (e.g., Cilengitide)

  • Biotinylated anti-integrin αvβ3 antibody

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 1 M H₂SO₄)

  • Plate reader

Procedure:

  • Plate Coating:

    • Coat a 96-well plate with vitronectin overnight at 4°C.

    • Wash the plate with wash buffer (PBS with 0.05% Tween-20).

    • Block the plate with blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.

  • Competitive Binding:

    • Add a constant concentration of purified integrin αvβ3 to each well.

    • Add serial dilutions of the synthesized cyclic peptide or the reference antagonist to the wells.

    • Incubate for 2-3 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound integrin.

    • Add a biotinylated anti-integrin αvβ3 antibody and incubate for 1 hour.

    • Wash the plate and add Streptavidin-HRP, then incubate for 30 minutes.

    • Wash the plate and add TMB substrate.

  • Data Analysis:

    • Stop the reaction with the stop solution and measure the absorbance at 450 nm.

    • Plot the absorbance versus the logarithm of the antagonist concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

binding_assay_workflow Start Start: Vitronectin-coated Plate Block Block with BSA Start->Block Add_Integrin Add Integrin αvβ3 Block->Add_Integrin Add_Antagonist Add Serial Dilutions of Cyclic Peptide Add_Integrin->Add_Antagonist Incubate Incubate (Competitive Binding) Add_Antagonist->Incubate Wash1 Wash Incubate->Wash1 Detect_Ab Add Biotinylated Anti-Integrin Antibody Wash1->Detect_Ab Wash2 Wash Detect_Ab->Wash2 Detect_HRP Add Streptavidin-HRP Wash2->Detect_HRP Wash3 Wash Detect_HRP->Wash3 Add_Substrate Add TMB Substrate Wash3->Add_Substrate Read Measure Absorbance at 450 nm Add_Substrate->Read Analyze Calculate IC50 Read->Analyze

Receptor binding assay workflow.

Application Notes and Protocols: Synthesis of Kinase Inhibitors Using Piperazine Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of kinase inhibitors incorporating piperazine intermediates. The piperazine moiety is a prevalent scaffold in medicinal chemistry, valued for its ability to modulate physicochemical properties and act as a versatile linker for pharmacophoric groups.[1][2] Its presence in numerous FDA-approved kinase inhibitors underscores its significance in cancer therapy and other disease areas.[1][3]

Introduction to Piperazine in Kinase Inhibitors

The piperazine ring is a six-membered heterocycle with two nitrogen atoms at opposing positions.[4] This structure imparts several advantageous properties to drug candidates, including increased water solubility, oral bioavailability, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics.[4] The two nitrogen atoms of the piperazine ring provide sites for substitution, allowing for the facile introduction of various functional groups to optimize target binding and pharmacokinetic profiles.[1][4] Several FDA-approved kinase inhibitors, such as Imatinib, Palbociclib, and Bosutinib, feature a piperazine core, highlighting its successful application in drug design.[1]

Key Synthetic Methodologies

The incorporation of a piperazine ring into a kinase inhibitor scaffold can be achieved through several robust and well-established synthetic methods. The most common strategies involve the formation of N-aryl or N-alkyl bonds with the piperazine nitrogens.

N-Aryl Piperazine Synthesis

The formation of a bond between a piperazine nitrogen and an aromatic ring is a crucial step in the synthesis of many kinase inhibitors. Key methods include:

  • Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a piperazine. This is a versatile and widely used method.[1]

  • Aromatic Nucleophilic Substitution (SNAr): This reaction is effective when the aromatic ring is activated by electron-withdrawing groups.[1]

  • Ullmann Condensation: A copper-catalyzed reaction, often used as an alternative to palladium-catalyzed methods.[1]

N-Alkyl Piperazine Synthesis

Attachment of alkyl groups to the piperazine nitrogen can be accomplished through:

  • Nucleophilic Substitution: Reaction of a piperazine with an alkyl halide or sulfonate.[1]

  • Reductive Amination: A two-step process involving the reaction of a piperazine with an aldehyde or ketone to form an enamine or iminium ion, followed by reduction.[1]

  • Reduction of Carboxamides: Amides formed on the piperazine nitrogen can be reduced to the corresponding alkyl amines.[1]

Signaling Pathway of Cyclin-Dependent Kinases 4/6 (CDK4/6)

Several potent kinase inhibitors containing a piperazine moiety, such as Palbociclib, Ribociclib, and Trilaciclib, target Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] These kinases play a pivotal role in the regulation of the cell cycle. The pathway diagram below illustrates the mechanism of action of CDK4/6 inhibitors.

CDK4_6_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD Cyclin D Mitogenic_Signals->CyclinD Upregulates pRb pRb CyclinD->pRb Phosphorylates CDK46 CDK4/6 CDK46->pRb Phosphorylates E2F E2F pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription Cell_Cycle_Progression Cell Cycle Progression (G1 to S phase) S_Phase_Genes->Cell_Cycle_Progression Inhibitor Piperazine-Based CDK4/6 Inhibitor (e.g., Palbociclib) Inhibitor->CDK46 Inhibits

Caption: CDK4/6 Signaling Pathway and Inhibition.

Experimental Protocols

This section provides generalized protocols for the synthesis of piperazine-containing kinase inhibitors based on common synthetic strategies.

General Workflow for N-Aryl Piperazine Synthesis

The following diagram outlines a typical workflow for the synthesis of an N-aryl piperazine-containing kinase inhibitor.

NAryl_Workflow Start Start Materials: Aryl Halide & Piperazine Derivative Coupling N-Arylation Reaction (e.g., Buchwald-Hartwig Coupling) Start->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Chromatographic Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization Final_Product Final N-Aryl Piperazine Kinase Inhibitor Characterization->Final_Product

Caption: General N-Aryl Piperazine Synthesis Workflow.

Protocol 1: Synthesis of an N-Aryl Piperazine via Buchwald-Hartwig Amination

This protocol describes a general procedure for the palladium-catalyzed amination of an aryl halide with a piperazine derivative.

Materials:

  • Aryl halide (1.0 eq)

  • Piperazine derivative (1.2 eq)

  • Palladium catalyst (e.g., Pd2(dba)3, 2 mol%)

  • Ligand (e.g., BINAP, 4 mol%)

  • Base (e.g., NaOt-Bu, 1.4 eq)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask under an inert atmosphere, add the aryl halide, piperazine derivative, palladium catalyst, ligand, and base.

  • Add anhydrous solvent to the flask.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • After completion, cool the reaction mixture to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-aryl piperazine.

Quantitative Data Summary

The following table summarizes the in vitro biological activity of selected piperazine-containing kinase inhibitors against their target kinases and various cancer cell lines.

Kinase InhibitorTarget Kinase(s)IC50 (nM) vs. KinaseCancer Cell LineGI50 (µM)Citation
Palbociclib CDK4/611 (CDK4), 16 (CDK6)MCF-7 (Breast)0.08[1]
Ribociclib CDK4/610 (CDK4), 39 (CDK6)CAMA-1 (Breast)0.11[1]
Bosutinib ABL/SRC1.2 (ABL), 1.0 (SRC)K562 (CML)0.03[1]
Ponatinib BCR-ABL (incl. T315I)0.37 (ABL), 2.0 (T315I)Ba/F3 T315I0.04[1][2]
Avapritinib KIT/PDGFRA0.24 (KIT), 0.27 (PDGFRA)GIST-T10.005[1]
Gilteritinib FLT3/AXL0.29 (FLT3), 0.73 (AXL)MOLM-13 (AML)0.001[1]

Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values are indicative of potency and can vary depending on the specific assay conditions.

Structure-Activity Relationships (SAR)

The biological activity of piperazine-containing kinase inhibitors is highly dependent on the nature and position of substituents on both the piperazine ring and the aromatic systems to which it is attached.

Logical Relationship of SAR

SAR_Logic Core Piperazine Core Substituents Substituents on Piperazine & Aryl Rings Properties Physicochemical Properties (Solubility, Lipophilicity, pKa) Substituents->Properties Binding Target Kinase Binding Affinity & Selectivity Properties->Binding PK Pharmacokinetic Profile (ADME) Properties->PK Activity Overall Biological Activity Binding->Activity PK->Activity

Caption: Key Factors in Structure-Activity Relationships.

Key SAR observations for piperazine-based kinase inhibitors include:

  • Substitution on the second nitrogen: The nature of the substituent on the second nitrogen of the piperazine ring significantly influences potency and selectivity. For instance, in Bruton's tyrosine kinase (BTK) inhibitors, introducing benzyl or phenylethyl groups at this position led to improved activity.[5]

  • Aryl ring substituents: The substitution pattern on the aryl rings attached to the piperazine can modulate binding to the kinase active site and affect pharmacokinetic properties.[6]

  • Piperazine conformation: The inherent conformational flexibility of the piperazine ring allows it to adopt optimal geometries for binding to various biological targets.[7][8]

Conclusion

Piperazine is a privileged scaffold in the design and synthesis of kinase inhibitors. Its favorable physicochemical properties and synthetic tractability have led to the development of numerous clinically successful drugs. The synthetic protocols and structure-activity relationship insights provided in these application notes offer a valuable resource for researchers engaged in the discovery and development of novel piperazine-based kinase inhibitors.

References

Application Notes and Protocols: Incorporation of Piperazine Scaffolds into Peptidomimetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of heterocyclic scaffolds into peptide structures is a cornerstone of modern peptidomimetic design, aimed at overcoming the inherent limitations of natural peptides, such as poor metabolic stability and low oral bioavailability. Among these scaffolds, the piperazine moiety has emerged as a particularly valuable building block.[1][2] Its unique structural and physicochemical properties, including conformational rigidity and the presence of two nitrogen atoms for functionalization, allow for the creation of peptidomimetics with enhanced pharmacological profiles.[3][4] Piperazine and its derivatives can act as peptide bond isosteres, introduce conformational constraints, and serve as versatile scaffolds for the attachment of various pharmacophoric groups.[5][6] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of piperazine-containing peptidomimetics, intended for researchers in drug discovery and medicinal chemistry.

Applications of Piperazine-Containing Peptidomimetics

The versatility of the piperazine scaffold has led to its successful incorporation in a wide range of therapeutic agents with diverse biological activities.[7][8][9]

  • G Protein-Coupled Receptor (GPCR) Ligands: Peptidomimetics containing piperazine can act as potent and selective ligands for GPCRs, which are critical targets in numerous diseases.[10] The constrained conformation imparted by the piperazine ring can lead to high-affinity binding to these receptors.

  • Growth Hormone Secretagogues: Phenylpiperazine-based peptidomimetics have been developed as potent, orally active growth hormone secretagogues.[11] These compounds mimic the action of ghrelin, stimulating the release of growth hormone from the pituitary gland.

  • Enzyme Inhibitors: The rigid structure of piperazine-containing peptidomimetics makes them effective inhibitors of enzymes such as proteases. For instance, they have been investigated as potential antagonists for Protease-Activated Receptor 1 (PAR1), playing a role in platelet aggregation.[12]

  • Antiviral Agents: The conformational constraints provided by the piperazine scaffold are beneficial in the design of antiviral drugs, for example, by targeting the HIV-1 gp120 envelope protein to inhibit viral entry.[13]

  • Improving Pharmacokinetic Properties: The inclusion of piperazine can enhance aqueous solubility and oral bioavailability of peptide-based drugs.[3] Piperazine-2,5-diones, also known as diketopiperazines (DKPs), have been used to create orally active cyclopeptides.[14]

Data Presentation: Biological Activities

The following tables summarize quantitative data on the biological activity of representative piperazine-containing peptidomimetics.

Table 1: Phenylpiperazine-Based Growth Hormone Secretagogues [11]

CompoundEC50 (nM) for GH Release from Rat Pituitary Cells
18 2.8
MK-0677 (Ibutamoren)Reference

Table 2: 2-Oxopiperazine-Containing Peptoids [15]

Compound Purity (by HPLC)
80 - 91%

Table 3: Solid-Phase Synthesis of a Piperazine-Containing Peptidomimetic [10]

ParameterValueNotes
Crude Product Purity (by RP-HPLC)70 - 90%Purification is typically required.

Experimental Protocols

This section provides detailed protocols for the solid-phase synthesis of peptidomimetics incorporating a piperazine scaffold.

Protocol 1: Solid-Phase Synthesis of a Peptidomimetic using N-Boc-piperazine-C3-COOH[10]

This protocol details the manual solid-phase synthesis on a Rink Amide AM resin.

1. Resin Swelling and Fmoc Deprotection:

  • Swell Rink Amide AM resin in N,N-dimethylformamide (DMF) for at least 30 minutes in a solid-phase synthesis vessel.
  • Drain the DMF.
  • Add a 20% solution of piperidine in DMF to the resin and agitate for 3 minutes.
  • Drain the solution.
  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 12 minutes.
  • Drain and wash the resin thoroughly with DMF (6 times for 30 seconds each).

2. Coupling of N-Boc-piperazine-C3-COOH:

  • In a separate vial, pre-activate N-Boc-piperazine-C3-COOH (3 equivalents relative to resin loading) with HBTU (3 equivalents) and N,N-diisopropylethylamine (DIPEA) (6 equivalents) in DMF for 10-15 minutes.
  • Add the activated piperazine solution to the deprotected resin.
  • Agitate the reaction mixture for 2-4 hours at room temperature.
  • Perform a Kaiser test to confirm the completion of the coupling (a negative result is expected).
  • Wash the resin with DMF (4 times for 30 seconds each).

3. Boc Deprotection of the Piperazine Nitrogen:

  • Wash the resin with dichloromethane (DCM) (3 times).
  • Add a solution of 25-50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 30 minutes.
  • Drain the TFA/DCM solution.
  • Wash the resin with DCM (3 times).
  • Neutralize the resin by washing with a 10% solution of DIPEA in DMF (3 times for 2 minutes each).

4. Coupling of Subsequent Amino Acids (Standard Fmoc-SPPS):

  • Couple the desired Fmoc-protected amino acids sequentially using standard coupling reagents (e.g., HBTU/DIPEA or DIC/HOAt).
  • Perform Fmoc deprotection with 20% piperidine in DMF between each coupling step.

5. Cleavage from Resin and Final Deprotection:

  • Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).
  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
  • Filter the resin and collect the filtrate.

6. Product Precipitation and Purification:

  • Precipitate the crude product by adding cold diethyl ether.
  • Centrifuge to pellet the precipitate and decant the ether. Repeat the ether wash twice.
  • Dry the crude product under vacuum.
  • Dissolve the crude product in a suitable solvent (e.g., water/acetonitrile mixture).
  • Purify the product using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Analyze the purified fractions by analytical RP-HPLC and mass spectrometry to confirm identity and purity.

Protocol 2: Solid-Phase Synthesis of 2-Oxopiperazine-Containing Peptoids[15]

This protocol outlines a "sub-monomer" approach to synthesize peptoid-like oligomers containing a 2-oxopiperazine ring.

1. Initial Acylation:

  • Couple bromoacetic acid (activated with diisopropylcarbodiimide - DIC) to Rink amide MBHA resin.

2. Amine Displacement:

  • Treat the resin-bound halide with mono-N-alloc-protected 1,2-diaminoethane.

3. Second Acylation:

  • Couple a 2-halo acid (e.g., 2-chloropropionic acid), activated with DIC, to the secondary amine.

4. Alloc Deprotection and Ring Closure:

  • Deprotect the alloc group to reveal the primary amine.
  • The primary amine will undergo intramolecular cyclization to form the 2-oxopiperazine ring.

5. Chain Extension:

  • The secondary amine within the 2-oxopiperazine ring can be acylated to extend the oligomer chain. This can be achieved by coupling with Fmoc-amino acids (activated with DIC/HOAt).

6. Cleavage and Analysis:

  • Cleave the final product from the resin.
  • Analyze the product by tandem MS and HPLC.

Visualizations

The following diagrams illustrate key concepts and workflows related to the incorporation of piperazine scaffolds in peptidomimetics.

GPCR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ligand Piperazine-Peptidomimetic Ligand GPCR GPCR Ligand->GPCR Binding G_Protein G Protein (Inactive) GPCR->G_Protein Activation G_Protein_Active G Protein (Active) G_Protein->G_Protein_Active Effector Effector Enzyme G_Protein_Active->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: General signaling pathway of a G protein-coupled receptor (GPCR).

SPPS_Workflow Start Start: Rink Amide Resin Swell 1. Resin Swelling in DMF Start->Swell Fmoc_Deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Piperazine_Coupling 3. Couple N-Boc-Piperazine (HBTU/DIPEA) Fmoc_Deprotection->Piperazine_Coupling Boc_Deprotection 4. Boc Deprotection (TFA/DCM) Piperazine_Coupling->Boc_Deprotection Amino_Acid_Coupling 5. Couple Fmoc-Amino Acid Boc_Deprotection->Amino_Acid_Coupling Repeat Repeat Steps 2 & 5 for desired sequence Amino_Acid_Coupling->Repeat Repeat->Fmoc_Deprotection Yes Cleavage 6. Cleavage from Resin (TFA Cocktail) Repeat->Cleavage No Purification 7. Precipitation & Purification (Ether & RP-HPLC) Cleavage->Purification End Final Peptidomimetic Purification->End

Caption: Solid-phase synthesis workflow for a piperazine-containing peptidomimetic.

References

Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) with Boc-Protected Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) using the tert-butyloxycarbonyl (Boc) protection strategy is a foundational and robust method for the chemical synthesis of peptides.[1][2] Developed by R.B. Merrifield, this technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[1] The core principle of Boc-SPPS lies in "graduated acid lability".[1][3][4] The temporary Nα-Boc protecting group is removed with a moderately strong acid, such as trifluoroacetic acid (TFA), while the more robust, typically benzyl-based, side-chain protecting groups are cleaved at the end of the synthesis with a very strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[5][6][7] This differential stability allows for the selective deprotection and elongation of the peptide chain.[2]

The SPPS workflow is a cyclical process, simplifying purification as byproducts and excess reagents are removed by simple filtration and washing.[1] Each cycle consists of three primary steps: Nα-Boc deprotection, neutralization, and coupling of the next Boc-protected amino acid.[2][5] This cycle is repeated until the desired peptide sequence is assembled. The final step is the cleavage of the peptide from the resin, with simultaneous removal of the side-chain protecting groups.[1][5]

Core Principles and Chemical Strategy

The Boc/Benzyl (Bzl) strategy is the hallmark of this SPPS approach.

  • Nα-Protection: The α-amino group of each incoming amino acid is temporarily protected with the acid-labile Boc group.[2] This group is stable to the basic and nucleophilic conditions of the coupling step but is readily removed by moderate acids like TFA.[3][8]

  • Side-Chain Protection: The reactive side chains of amino acids (e.g., the ε-amino group of Lysine or the carboxyl group of Aspartic Acid) are protected with more acid-stable groups, commonly benzyl (Bzl) ethers, esters, and carbamates.[2][4] These groups remain intact during the repetitive TFA deprotection cycles.[3]

  • Solid Support (Resin): The C-terminal amino acid is anchored to an insoluble polymeric support.[1] The choice of resin is critical and determines the C-terminal functionality of the final peptide.

    • Merrifield Resin (chloromethylpolystyrene): Used for synthesizing peptides with a C-terminal carboxylic acid.[1][9]

    • PAM Resin: Offers a more acid-stable linkage than the Merrifield resin, reducing peptide loss during synthesis.[9]

    • MBHA or BHA Resins: Used for synthesizing peptides with a C-terminal amide.[1][5]

  • Final Cleavage: A strong acid, most commonly anhydrous HF, is used to cleave the bond between the peptide and the resin and to simultaneously remove all the side-chain protecting groups.[1][6]

Overall Workflow of Boc-SPPS

The synthesis of a peptide using Boc-SPPS follows a cyclical process, as illustrated in the workflow diagram below. Each cycle adds one amino acid to the growing peptide chain.

Boc_SPPS_Workflow Start Start: Resin Preparation Resin_Swelling 1. Resin Swelling in DCM/DMF Start->Resin_Swelling Deprotection 2. Nα-Boc Deprotection (50% TFA in DCM) Resin_Swelling->Deprotection Washing_1 Washing (DCM/IPA) Deprotection->Washing_1 Neutralization 3. Neutralization (e.g., 10% DIEA in DCM) Washing_1->Neutralization Washing_2 Washing (DCM/DMF) Neutralization->Washing_2 Coupling 4. Amino Acid Coupling (Boc-AA, Coupling Reagent, Base) Washing_2->Coupling Washing_3 Washing (DMF/DCM) Coupling->Washing_3 Cycle Repeat Cycle for Next Amino Acid Washing_3->Cycle Cycle->Deprotection Another AA to add Final_Cleavage 5. Final Cleavage & Deprotection (e.g., Anhydrous HF) Cycle->Final_Cleavage Sequence Complete Purification Peptide Purification (e.g., HPLC) Final_Cleavage->Purification End End: Pure Peptide Purification->End

Caption: General workflow for Boc Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocols

Protocol 1: Resin Preparation and Swelling

This initial step is crucial for ensuring optimal reaction kinetics by allowing reagents to access the reactive sites on the resin.

  • Place the desired amount of resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) into a suitable reaction vessel.

  • Add a solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF) to completely cover the resin.[1]

  • Allow the resin to swell for at least 30-60 minutes at room temperature with gentle agitation.[5]

  • After swelling, drain the solvent by filtration.

  • Perform several washes with the swelling solvent (e.g., 3x with DCM) to remove any impurities.[1]

Protocol 2: Nα-Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the peptide chain, preparing it for the next coupling reaction.[5]

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection with TFA Boc_Peptide Boc-NH-Peptide-Resin Protonation Protonated Carbamate Boc_Peptide->Protonation + H⁺ (from TFA) Fragmentation Fragmentation Protonation->Fragmentation Tert_Butyl tert-Butyl Cation (Reactive) Fragmentation->Tert_Butyl Carbamic_Acid Carbamic Acid Intermediate Fragmentation->Carbamic_Acid Free_Amine H₂N⁺-Peptide-Resin (TFA Salt) Carbamic_Acid->Free_Amine - CO₂

Caption: Mechanism of Nα-Boc group removal using Trifluoroacetic Acid (TFA).

  • To the swollen peptide-resin, add a solution of 50% TFA in DCM.[5][9]

  • Agitate the resin with the TFA/DCM solution for a pre-wash of 1-5 minutes, then drain.[5][9]

  • Add a fresh portion of the 50% TFA/DCM solution.

  • Agitate the mixture for an additional 15-25 minutes to ensure complete deprotection.[5][9]

  • Drain the deprotection solution.

  • Wash the resin thoroughly to remove residual TFA. A typical washing sequence is: DCM (3-5 times), Isopropanol (IPA) (2 times), and finally DCM (3-5 times).[5][10]

Note on Scavengers: When the peptide contains sensitive residues like Tryptophan (Trp), Cysteine (Cys), or Methionine (Met), the tert-butyl cation generated during deprotection can cause unwanted side reactions.[3][8] To prevent this, a scavenger such as 0.5% dithiothreitol (DTE) or thioanisole should be added to the deprotection solution.[3][9][10]

Protocol 3: Neutralization

After acid-mediated deprotection, the newly exposed N-terminal amine exists as a TFA salt. This salt must be converted to the free amine before the next coupling reaction can proceed.[3][10]

  • Add a solution of 5-10% Diisopropylethylamine (DIEA) in DCM to the peptide-resin.[10]

  • Agitate the mixture for 1-2 minutes.[5]

  • Drain the neutralization solution.

  • Repeat the neutralization step one more time to ensure complete conversion to the free amine.[5][10]

  • Wash the resin thoroughly with DCM (3-5 times) and/or DMF to remove excess base and salts.[5][11]

Protocol 4: Amino Acid Coupling

In this step, the next Nα-Boc protected amino acid is activated and coupled to the free N-terminal amine of the resin-bound peptide.[5]

Coupling_Workflow Start_Nodes Boc-Amino Acid (AA) + Coupling Reagent (e.g., HBTU) Pre_activation Pre-activation (+ DIEA, 1-5 min) Start_Nodes->Pre_activation Active_Ester Activated AA (Active Ester) Pre_activation->Active_Ester Coupling_Step Coupling Reaction (1-2 hours) Active_Ester->Coupling_Step Peptide_Resin Deprotected Peptide-Resin (H₂N-Peptide) Peptide_Resin->Coupling_Step Coupled_Peptide Elongated Peptide-Resin (Boc-AA-NH-Peptide) Coupling_Step->Coupled_Peptide

Caption: Workflow for the activation and coupling of a Boc-amino acid.

  • Pre-activation: In a separate vessel, dissolve 2-4 equivalents of the Nα-Boc protected amino acid and a coupling agent (e.g., HBTU, HATU) in DMF or a DCM/DMF mixture.[5][11]

  • Add 4-8 equivalents of a base, typically DIEA, to the solution and allow it to pre-activate for 1-5 minutes.[11]

  • Coupling: Add the pre-activated amino acid solution to the swollen and neutralized peptide-resin.[11]

  • Agitate the mixture at room temperature for 1-2 hours. For sterically hindered amino acids like Isoleucine, the reaction time may need to be extended.[11]

  • Monitoring: The completion of the coupling reaction can be monitored using a qualitative ninhydrin (Kaiser) test. A negative result (yellow/colorless beads) indicates the absence of free primary amines and thus, complete coupling.[1]

  • Once the reaction is complete, drain the coupling solution.

  • Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.[11]

Protocol 5: Final Cleavage and Deprotection

This is the final step, where the completed peptide is cleaved from the solid support and the side-chain protecting groups are removed. This is typically achieved using a strong acid like anhydrous HF or TFMSA.[1][6]

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely toxic and corrosive. This procedure must be performed in a specialized, HF-resistant apparatus within a certified fume hood by trained personnel.[1]

  • Wash the final peptide-resin with DCM and dry it thoroughly under a vacuum.[5]

  • Place the dried peptide-resin in a specialized HF cleavage apparatus.

  • Add scavengers to the reaction vessel. The choice and amount depend on the peptide sequence (see table below). A common mixture is the "low-high" HF procedure or a single-step cleavage with a scavenger cocktail.

  • Cool the reaction vessel to between -5 and 0°C.

  • Carefully condense anhydrous HF into the reaction vessel.

  • Stir the mixture at 0°C for 1-2 hours.[1]

  • Evaporate the HF under a vacuum.

  • The crude peptide is then precipitated with cold diethyl ether, filtered, and washed.

  • The precipitated peptide is dissolved in a suitable aqueous buffer (e.g., dilute acetic acid) and lyophilized.

Data Presentation: Reagents and Reaction Conditions

Table 1: Common Coupling Reagents for Boc-SPPS
Reagent NameFull NameTypeNotes
DCC N,N'-DicyclohexylcarbodiimideCarbodiimideOne of the original coupling reagents; byproduct (DCU) is insoluble in DCM.[12][13]
DIC N,N'-DiisopropylcarbodiimideCarbodiimideByproduct (DIU) is more soluble in common solvents than DCU.[13]
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltWidely used, high coupling efficiency, forms stable active esters.[11][12]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium SaltMore reactive than HBTU, useful for difficult couplings.[11][13]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium SaltGenerates OBt esters; avoids carcinogenic byproducts associated with BOP.[13]
Table 2: Standard Boc-SPPS Cycle Parameters
StepReagent/SolventConcentration/EquivalentsTime
Resin Swelling DCM or DMFN/A30 - 60 min
Deprotection TFA in DCM50% (v/v)15 - 25 min[5][9]
Neutralization DIEA in DCM5 - 10% (v/v)2 x 2 min[10]
Coupling Boc-Amino Acid2 - 4 eq.1 - 2 hours[11]
Coupling Reagent (e.g., HBTU)2 - 4 eq.1 - 2 hours[11]
Base (DIEA)4 - 8 eq.1 - 2 hours[11]
Table 3: Common Cleavage Cocktails for Final Deprotection
MethodStrong AcidScavengers & AdditivesTarget Residues & Notes
Standard HF Anhydrous HFAnisole (10%)General purpose, anisole protects Tyr and traps tert-butyl cations.[1]
TFMSA Trifluoromethanesulfonic acidTFA, Thioanisole (e.g., 1:10:1 TFMSA:TFA:Thioanisole)An alternative to HF, reaction times can be longer (2-10 hours).[6]
Low-High HF Anhydrous HFLow: p-cresol, dimethyl sulfide (DMS). High: Standard HF cocktail.Two-step method to minimize side reactions with sensitive residues.
TMSOTf Trimethylsilyl trifluoromethanesulfonateTFA, m-cresolAn alternative to HF, particularly for cleavage from MBHA resins.
Cocktail for Trp, Met, Cys Anhydrous HFAnisole, Thioanisole, Ethanedithiol (EDT)Thioanisole protects Trp, EDT reduces Met(O) and prevents Cys oxidation.

Conclusion

While Fmoc-based chemistry has gained popularity for its milder deprotection conditions, the Boc/Bzl strategy remains a powerful and indispensable method in peptide synthesis.[1][4] It is particularly valuable for the synthesis of long, complex, or aggregation-prone peptides where its robust chemistry and the strong final cleavage conditions can be advantageous. A thorough understanding of the principles and protocols outlined in these notes is essential for the successful synthesis of high-quality peptides for research, diagnostics, and therapeutic development.

References

Application Notes: (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid as a Chiral Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a valuable chiral building block in modern organic and medicinal chemistry. Its rigid piperazine scaffold, combined with the stereocenter at the 2-position and orthogonal tert-butoxycarbonyl (Boc) protecting groups, makes it a versatile precursor for the synthesis of complex, biologically active molecules. This document provides detailed application notes and protocols for its use, with a focus on its role in the development of kinase inhibitors and integrin antagonists.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₅H₂₆N₂O₆
Molecular Weight 330.38 g/mol
Appearance White to off-white solid
Melting Point 142-148 °C
Solubility Soluble in dichloromethane (DCM), tetrahydrofuran (THF), and dimethylformamide (DMF)
Storage 2-8°C, protected from light and moisture

Core Application Areas

The unique structural features of this compound make it a sought-after intermediate in several areas of drug discovery and development.

Kinase Inhibitor Synthesis

This chiral building block is a key component in the synthesis of various kinase inhibitors, particularly those targeting Cyclin-Dependent Kinases 4 and 6 (CDK4/6).[1] These enzymes are crucial regulators of the cell cycle, and their inhibition is a validated strategy in cancer therapy.[2]

Example: Abemaciclib (a CDK4/6 Inhibitor)

While specific process chemistry for the coupling of this compound in the industrial synthesis of Abemaciclib is proprietary, the general synthetic strategy involves the formation of an amide bond between the chiral piperazine carboxylic acid and a substituted aminopyrimidine core.[1][3][4] The piperazine moiety plays a critical role in the molecule's interaction with the target kinases.[2]

Integrin Antagonist Development

This compound serves as a scaffold in the design and synthesis of integrin antagonists, particularly those targeting the αvβ3 integrin.[1] Integrins are cell surface receptors involved in cell adhesion and signaling, and their modulation has therapeutic potential in various diseases, including cancer and osteoporosis. The constrained conformation of the piperazine ring helps to orient the pharmacophoric groups in a bioactive conformation for optimal receptor binding.

Peptide and Peptidomimetic Synthesis

The rigid nature of the piperazine ring makes this building block an attractive substitute for proline in peptides and peptidomimetics. Its incorporation can enhance proteolytic stability and introduce conformational constraints, which can lead to improved biological activity and pharmacokinetic properties. The orthogonal Boc protecting groups allow for selective deprotection and further functionalization at either nitrogen atom.

Experimental Protocols

The following section provides detailed protocols for the key transformations involving this compound.

Protocol 1: Amide Bond Formation using HATU

This protocol describes a general procedure for the coupling of this compound with a primary or secondary amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient coupling reagent.

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound in anhydrous DMF, add the amine followed by DIPEA.

  • Stir the solution at room temperature for 10 minutes.

  • Add HATU in one portion and continue stirring at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 70-95% (highly substrate-dependent)

Protocol 2: Amide Bond Formation using EDC/HOBt

This protocol utilizes the more economical coupling system of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) to minimize racemization.[5]

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC hydrochloride (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA (3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous HCl solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound, the amine, and HOBt in anhydrous DCM or DMF.

  • Add DIPEA to the solution and cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride portion-wise to the cooled solution.

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with DCM and wash sequentially with 1 M aqueous HCl solution, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expected Yield: 60-85% (highly substrate-dependent)

Data Presentation

The following table summarizes typical reaction conditions for amide coupling reactions with piperazine derivatives, providing a general guideline for expected outcomes. Actual yields are highly dependent on the specific substrates used.

Coupling ReagentBaseSolventTemperatureTime (h)Typical Yield (%)
HATUDIPEADMFRoom Temp.2-470-95
EDC/HOBtDIPEADCM/DMF0 °C to RT12-2460-85
DCC/DMAP-DCM0 °C to RT12-2450-80

Visualizations

Enantioselective Synthesis Workflow

The enantioselective synthesis of this compound is a multi-step process that often starts from a chiral precursor or involves an asymmetric hydrogenation step.[6] A generalized workflow is depicted below.

G A Pyrazine-2-carboxylic Acid Derivative B Asymmetric Hydrogenation (Chiral Rhodium Catalyst) A->B C (R)-Piperazine-2-carboxylic Acid Derivative B->C D Boc Protection (Boc)₂O C->D E This compound D->E

Caption: Generalized workflow for the enantioselective synthesis.

Amide Coupling Experimental Workflow

The general workflow for the amide coupling of this compound is a standard procedure in organic synthesis.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up & Purification A Dissolve Reactants (Chiral Acid, Amine, Base) B Add Coupling Reagent (e.g., HATU or EDC/HOBt) A->B C Stir at Appropriate Temperature B->C D Aqueous Work-up C->D E Extraction D->E F Drying and Concentration E->F G Column Chromatography F->G H Pure Amide Product G->H

Caption: Standard workflow for amide coupling reactions.

CDK4/6 Signaling Pathway

This compound is a precursor to CDK4/6 inhibitors. These inhibitors block the phosphorylation of the retinoblastoma (Rb) protein, preventing cell cycle progression from G1 to S phase.

G cluster_0 Cell Cycle Progression cluster_1 Inhibition Mitogens Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Complex Mitogens->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase promotes CDK46_Inhibitor CDK4/6 Inhibitor (e.g., Abemaciclib) CDK46_Inhibitor->CyclinD_CDK46 inhibits

Caption: Simplified CDK4/6 signaling pathway and the point of inhibition.

References

Synthesis of Piperazine-Containing Pharmaceuticals: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of key piperazine-containing pharmaceuticals: Sildenafil, Olanzapine, and Cetirizine. The methodologies outlined are based on established literature procedures and are intended to serve as a comprehensive resource for professionals in drug discovery and development.

Sildenafil (Viagra®)

Sildenafil is a potent and selective inhibitor of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, sildenafil leads to increased levels of cGMP, promoting smooth muscle relaxation and vasodilation, particularly in the corpus cavernosum, and is widely used in the treatment of erectile dysfunction.[1][2]

Signaling Pathway

The mechanism of action of sildenafil involves the nitric oxide (NO)/cGMP signaling pathway. Upon sexual stimulation, NO is released, which activates soluble guanylate cyclase (sGC) to produce cGMP. cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and smooth muscle relaxation. Sildenafil enhances this pathway by preventing the breakdown of cGMP by PDE5.[3][4]

Sildenafil_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Smooth Muscle Cell Sexual_Stimulation Sexual Stimulation NO_Synthase Nitric Oxide Synthase (NOS) Sexual_Stimulation->NO_Synthase activates NO_Release NO Release NO_Synthase->NO_Release sGC Soluble Guanylate Cyclase (sGC) NO_Release->sGC activates GTP GTP cGMP cGMP GTP->cGMP converts PKG Protein Kinase G (PKG) cGMP->PKG activates PDE5 PDE5 cGMP->PDE5 substrate Relaxation Smooth Muscle Relaxation PKG->Relaxation leads to GMP GMP PDE5->GMP hydrolyzes to Sildenafil Sildenafil Sildenafil->PDE5 inhibits

Caption: Sildenafil's mechanism of action via PDE5 inhibition.

Synthetic Workflow

A common synthetic route to sildenafil involves the construction of the pyrazolopyrimidinone core, followed by sulfonation and coupling with N-methylpiperazine.

Sildenafil_Workflow A 1. Pyrazole Ring Formation (Diketone + Hydrazine) B 2. N-Methylation & Hydrolysis A->B C 3. Nitration B->C D 4. Carboxamide Formation C->D E 5. Nitro Group Reduction D->E F 6. Acylation & Cyclization E->F G 7. Chlorosulfonylation F->G H 8. Coupling with N-Methylpiperazine G->H I Sildenafil H->I

Caption: General synthetic workflow for Sildenafil.

Experimental Protocols

Protocol 1: Synthesis of 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one [1]

ReagentMolar Eq.
4-(2-Ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide1.0
Sodium Hydroxide2.0
30% Hydrogen Peroxide-
Water-

Procedure:

  • To a solution of sodium hydroxide (1.35 mol) in water (2000 ml), add 4-(2-ethoxybenzamido)-1-methyl-3-n-propylpyrazole-5-carboxamide (0.676 mol) portionwise.

  • Add 30% hydrogen peroxide solution (224 ml) to the mixture.

  • The subsequent steps involve heating and workup to yield the desired product.

Protocol 2: Chlorosulfonylation [5]

ReagentMolar Eq.
5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one1.0
Thionyl Chloride1.0
Chlorosulfonic Acid-

Procedure:

  • To chlorosulfonic acid (50 mL), add 5-(2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimid-7-one (80.13 mmol) and thionyl chloride (80.13 mmol) portion-wise at 0–10 °C.

  • Raise the temperature to 20–30 °C and stir for 4 hours.

  • Pour the reaction mass onto ice and extract with dichloromethane.

  • Wash the organic layer with 5% w/w aqueous sodium bicarbonate.

Protocol 3: Coupling with N-Methylpiperazine [5]

ReagentMolar Eq.
5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one1.0
N-methylpiperazine1.2

Procedure:

  • To the dichloromethane solution containing the sulfonyl chloride from the previous step, add N-methylpiperazine (96 mmol) and stir for 1 hour at 20–25 °C.[5]

  • Wash the reaction mixture with 5% w/w aqueous sodium bicarbonate and then with demineralized water.[5]

  • Concentrate the dichloromethane layer and crystallize the product from methanol to obtain pure sildenafil.[5]

  • A reported yield for this step is 90%.[5]

Olanzapine (Zyprexa®)

Olanzapine is an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[6][7] Its therapeutic effects are attributed to its antagonist activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors.[6][7] This dual antagonism is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[8]

Signaling Pathway

Olanzapine's mechanism involves the blockade of postsynaptic dopamine and serotonin receptors, thereby modulating neurotransmission in key brain circuits implicated in psychosis.[7][9]

Olanzapine_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine_Release Dopamine Release D2_Receptor Dopamine D2 Receptor Dopamine_Release->D2_Receptor Serotonin_Release Serotonin Release HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin_Release->HT2A_Receptor Signal_Transduction Signal Transduction D2_Receptor->Signal_Transduction HT2A_Receptor->Signal_Transduction Olanzapine Olanzapine Olanzapine->D2_Receptor antagonizes Olanzapine->HT2A_Receptor antagonizes

Caption: Olanzapine's antagonism of dopamine and serotonin receptors.

Synthetic Workflow

The synthesis of olanzapine typically involves the formation of a thiophene intermediate, followed by reductive cyclization to form the thienobenzodiazepine core, and finally, reaction with N-methylpiperazine.

Olanzapine_Workflow A 1. Gewald Reaction (Propionaldehyde, Sulfur, Malononitrile) B 2. Reaction with 2-Fluoro-nitrobenzene A->B C 3. Reductive Cyclization (e.g., with SnCl2) B->C D 4. Reaction with N-Methylpiperazine C->D E Olanzapine D->E

Caption: General synthetic workflow for Olanzapine.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile [7][10]

Reagent
Propionaldehyde
Sulfur
Malononitrile
Base (e.g., Triethylamine)
Solvent (e.g., DMF)

Procedure:

  • A mixture of sulfur and propionaldehyde in dimethylformamide is prepared under a nitrogen atmosphere.

  • Triethylamine is added at a low temperature (e.g., 5°C).

  • A solution of malononitrile in dimethylformamide is then added.

  • The reaction mixture is stirred and then poured into ice water to precipitate the product.

  • The solid is isolated by filtration, washed with water, and dried.

Protocol 2: Synthesis of 5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile [10]

Reagent
2-Amino-5-methylthiophene-3-carbonitrile
2-Fluoro-nitrobenzene
Base (e.g., Potassium Hydroxide)
Solvent (e.g., Acetonitrile)

Procedure:

  • 2-Amino-5-methylthiophene-3-carbonitrile is reacted with 2-fluoro-nitrobenzene in a solvent such as tetrahydrofuran or acetonitrile in the presence of a base like potassium hydroxide.[10][11]

Protocol 3: Reductive Cyclization to form 4-Amino-2-methyl-10H-thieno[2,3-b][6][12]benzodiazepine [11][13]

Reagent
5-Methyl-2-((2-nitrophenyl)amino)-3-thiophenecarbonitrile
Stannous Chloride (SnCl2)
Hydrochloric Acid
Solvent (e.g., Ethanol)

Procedure:

  • The reductive cyclization of 2-((2-nitrophenyl)amino)-5-methylthiophene-3-carbonitrile is carried out using stannous chloride in an aqueous ethanolic solution of hydrogen chloride.[11]

Protocol 4: Synthesis of Olanzapine [14][15][16]

ReagentMolar Eq.
4-Amino-2-methyl-10H-thieno[2,3-b][6][12]benzodiazepine HCl1.0
N-Methylpiperazine~3-6
Solvent (e.g., DMSO, Toluene, or neat)-

Procedure:

  • A mixture of 4-amino-2-methyl-10H-thieno[2,3-b][6][12]benzodiazepine hydrochloride (0.0188 mol) and N-methylpiperazine (0.11 mol) in anhydrous dimethyl sulfoxide (30.0 mL) is stirred at 112-115 °C for 16 hours under a continuous flow of nitrogen.[16]

  • Alternatively, the reaction can be carried out by heating a mixture of 4-amino-2-methyl-10H-thieno-[2,3-b][6][12]benzodiazepine hydrochloride (100g) in N-methylpiperazine (500ml) at 120°C for 3 hours.[14]

  • The reaction mixture is cooled, and the product is precipitated by the addition of water or a mixture of organic solvents.[15]

  • The precipitated olanzapine is collected by filtration. A reported yield is 84-91.6%.[15]

Cetirizine (Zyrtec®)

Cetirizine is a second-generation antihistamine that acts as a selective antagonist of the histamine H1 receptor.[12][17] By blocking the action of histamine, it alleviates symptoms associated with allergic conditions such as hay fever, allergic rhinitis, and urticaria.[11][12] Unlike first-generation antihistamines, cetirizine has a lower propensity to cross the blood-brain barrier, resulting in minimal sedative effects.[12]

Signaling Pathway

Cetirizine functions as an inverse agonist at the H1 receptor, stabilizing it in an inactive conformation. This prevents histamine-induced activation of downstream signaling pathways, such as the phospholipase C/IP3 pathway, which would otherwise lead to an increase in intracellular calcium and the manifestation of allergic symptoms.[11][18]

Cetirizine_Signaling_Pathway Histamine Histamine H1_Receptor Histamine H1 Receptor Histamine->H1_Receptor activates G_Protein Gq/11 H1_Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release from ER IP3->Ca_Release stimulates Allergic_Response Allergic Response DAG->Allergic_Response Ca_Release->Allergic_Response Cetirizine Cetirizine Cetirizine->H1_Receptor inverse agonist (stabilizes inactive state)

Caption: Cetirizine's inverse agonism at the histamine H1 receptor.

Synthetic Workflow

A common route for cetirizine synthesis involves the alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine with an appropriate ethoxyacetic acid derivative, followed by saponification.

Cetirizine_Workflow A 1. Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine B 2. Alkylation with a 2-chloroethoxyacetic acid derivative A->B C 3. Saponification B->C D Cetirizine C->D

Caption: General synthetic workflow for Cetirizine.

Experimental Protocols

Protocol 1: Synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine [19][20]

ReagentMolar Eq.
(-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine1.0
4-Hydroxybenzoic Acid~1.0
30% Hydrobromic Acid in Acetic Acid-

Procedure:

  • To a 30% solution of hydrobromic acid in acetic acid (1 liter), add (-)-1-[(4-chlorophenyl)phenylmethyl]-4-[(4-methylphenyl)sulfonyl]piperazine (0.839 mole) and 4-hydroxybenzoic acid (405 g).[19]

  • Stir the suspension for 17 hours at 25 °C.[19]

  • Add water (2 liters) and cool the suspension in an ice bath.[19]

  • Filter the precipitate and wash with water.

  • To the filtrate, add toluene (2 liters) and a 50% aqueous solution of sodium hydroxide (0.9 liters).[19]

  • Separate the organic phase, wash with water and brine, dry over sodium sulfate, and evaporate the solvent.[19]

  • Recrystallize the residue from hexane to obtain the product.[19]

Protocol 2: Alkylation of 1-[(4-chlorophenyl)phenylmethyl]piperazine [10][12]

ReagentMolar Eq.
1-[(4-chlorophenyl)phenylmethyl]piperazine1.0
Sodium Carbonate2.5
2-Chloroethoxyacetic Acid1.2
Sodium Hydroxide1.2
Toluene-

Procedure:

  • Heat a stirred solution of 1-[(4-chlorophenyl)phenylmethyl]piperazine (1.0 eq) and sodium carbonate (2.5 eq) in toluene to 80-85°C.[10]

  • In a separate vessel, prepare an aqueous solution of 2-chloroethoxyacetic acid (1.2 eq) and sodium hydroxide (1.2 eq).[10]

  • Slowly add the aqueous solution of sodium 2-(2-chloroethoxy)acetate to the reaction mixture over 1-2 hours at 80-85°C.[10]

  • Reflux the reaction mixture for 12-16 hours.[10]

  • After completion, cool the mixture, add water, and separate the layers.

  • Extract the aqueous layer with toluene.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain crude cetirizine as an oil. A reported yield for a similar reaction with methyl (2-chloroethoxy)-acetate is 28%.[12]

Protocol 3: Saponification [12][21]

Reagent
Crude Cetirizine Ester
Potassium Hydroxide
Absolute Ethanol

Procedure:

  • Reflux the crude cetirizine ester with potassium hydroxide in absolute ethanol. A reported yield for this step is 56% for the potassium salt intermediate.[12]

  • Alternatively, dissolve the ester in a 30% aqueous solution of NaOH in methanol and reflux for 4 hours.[21]

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Acidify the aqueous phase with concentrated HCl and extract with diethyl ether.

  • Wash the organic phase with water, dry over sodium sulfate, and remove the solvent to obtain the carboxylic acid. A reported yield for a similar saponification is 98%.[21]

  • The final product is then hydrolyzed with aqueous HCl and extracted to give cetirizine, with a reported yield of 81% for this final step.[12]

References

Orthogonal Protection Strategy with Boc and Other Protecting Groups: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the multi-step synthesis of complex organic molecules, such as peptides, carbohydrates, and natural products, the strategic use of protecting groups is paramount for success.[1][2] An orthogonal protection strategy, which involves the use of multiple protecting groups that can be selectively removed under distinct chemical conditions, offers precise control over synthetic routes.[1][2][3] The tert-butyloxycarbonyl (Boc) group, an acid-labile amine protecting group, is a cornerstone of many such strategies.[1][4] This document provides detailed application notes and protocols for employing the Boc group in orthogonal protection strategies with other common protecting groups, including base-labile (Fmoc), hydrogenolysis-labile (Cbz), palladium-catalyzed cleavable (Alloc), and fluoride-labile (TBDMS) groups.

The Principle of Orthogonality

Two or more protecting groups are considered orthogonal if each can be selectively removed in the presence of the others.[1] This principle is fundamental in complex syntheses where sequential manipulation of different functional groups is necessary.[2] The Boc group's acid lability makes it an ideal partner for protecting groups that are stable to acidic conditions but can be removed by alternative methods.[1][5]

Orthogonal_Strategy Molecule Polyfunctional Molecule (e.g., Amino Acid) Boc_Protected Boc-Protected Amine Molecule->Boc_Protected (Boc)₂O, Base Fmoc_Protected Fmoc-Protected Amine Molecule->Fmoc_Protected Fmoc-OSu, Base Cbz_Protected Cbz-Protected Amine Molecule->Cbz_Protected Cbz-Cl, Base TBDMS_Protected TBDMS-Protected Alcohol Molecule->TBDMS_Protected TBDMS-Cl, Imidazole Deprotected_Boc Free Amine Boc_Protected->Deprotected_Boc Acid (e.g., TFA) Deprotected_Fmoc Free Amine Fmoc_Protected->Deprotected_Fmoc Base (e.g., Piperidine) Deprotected_Cbz Free Amine Cbz_Protected->Deprotected_Cbz H₂, Pd/C Deprotected_TBDMS Free Alcohol TBDMS_Protected->Deprotected_TBDMS F⁻ (e.g., TBAF) Boc_Protection_Workflow cluster_procedure Boc Protection Protocol start Start: Primary Amine dissolve 1. Dissolve amine in Dioxane/Water start->dissolve add_base 2. Add NaHCO₃ dissolve->add_base cool 3. Cool to 0 °C add_base->cool add_boc 4. Add (Boc)₂O cool->add_boc react 5. Stir at RT for 4-12h (Monitor by TLC) add_boc->react workup 6. Aqueous Workup & Extraction react->workup purify 7. Dry and Concentrate workup->purify end End: Boc-Protected Amine purify->end SPPS_Cycle cluster_spps Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy) start Start: Resin-Bound Amino Acid (Fmoc-AA-Resin) deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 2. Wash deprotection->wash1 coupling 3. Couple next Fmoc-AA-OH (e.g., with HATU, HBTU) wash1->coupling wash2 4. Wash coupling->wash2 repeat Repeat Cycle wash2->repeat repeat->deprotection Next Amino Acid cleavage Final Cleavage from Resin & Side-Chain Deprotection (TFA) repeat->cleavage Synthesis Complete end End: Free Peptide cleavage->end

References

Troubleshooting & Optimization

Technical Support Center: Boc Deprotection of (R)-1,4-di-Boc-piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Boc deprotection of (R)-1,4-di-Boc-piperazine-2-carboxylic acid.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the Boc deprotection of (R)-1,4-di-Boc-piperazine-2-carboxylic acid in a question-and-answer format.

Q1: My Boc deprotection reaction is incomplete. How can I drive it to completion?

A1: Incomplete deprotection is a frequent challenge. Here are several strategies to enhance reaction efficiency:

  • Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and extend the reaction time until the starting material is no longer detectable.

  • Increase Acid Concentration: The concentration of the acid is a critical factor. For instance, 4M HCl in dioxane is a commonly used and effective reagent.[1] Using a higher concentration or a larger excess of the acidic reagent can promote the complete removal of the Boc group.[2]

  • Elevate the Temperature: While many deprotections are run at 0°C to room temperature to minimize side reactions, a modest increase in temperature can sometimes be necessary to drive the reaction to completion, especially for sterically hindered substrates. However, this should be done cautiously, as it can also increase the rate of side reactions.

  • Ensure Anhydrous Conditions: Water in the reaction mixture can hydrolyze the acidic reagent and reduce its effectiveness. Ensure that all solvents and reagents are anhydrous, particularly when using HCl in organic solvents.

Q2: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

A2: Side reactions can reduce your yield and complicate the purification process. Common issues and their solutions include:

  • Racemization: The chiral center at the C2 position of the piperazine ring can be susceptible to racemization under harsh reaction conditions. While more commonly observed under basic or high-temperature conditions, it is a possibility under strong acidic conditions as well. To minimize this risk, use the mildest effective conditions (lower temperature, shorter reaction time) and consider using HCl in dioxane, which is often considered milder than neat TFA.

  • Formation of Stable Salts: With Trifluoroacetic acid (TFA), the resulting trifluoroacetate salt of the deprotected piperazine can sometimes be oily or difficult to handle, which may complicate subsequent steps.[3][4] Using HCl in dioxane often yields a hydrochloride salt, which is frequently a crystalline solid and can be more easily isolated by filtration.[2][3]

  • Degradation of Other Acid-Sensitive Groups: If your molecule contains other acid-labile functional groups (e.g., esters, acetals), the strong acidic conditions required for Boc deprotection can also cleave them.[2] In such cases, exploring milder deprotection methods may be necessary.

  • Tert-Butylation: The tert-butyl cation generated during the deprotection is a potent electrophile and can alkylate nucleophilic sites on your molecule, leading to a mass increase of 56 Da in your product.[5] To prevent this, "scavengers" such as triethylsilane (TES) or thioanisole can be added to the reaction mixture to trap the tert-butyl cation.

Q3: I am experiencing low yields after the work-up. What are the possible causes and solutions?

A3: Low yields can stem from issues during both the reaction and the work-up procedure. Consider the following:

  • Product Loss During Work-up: Ensure complete extraction of your product from the aqueous phase by performing multiple extractions with an appropriate organic solvent.[2] Also, confirm that the final pH of the aqueous layer is basic to ensure your product is in its free base form for efficient extraction into the organic layer.[2]

  • Incomplete Reaction: As discussed in Q1, an incomplete reaction is a direct cause of low yield. Re-optimize your reaction conditions to ensure full conversion of the starting material.

  • Formation of a Water-Soluble Salt: If the deprotected product is highly polar, it may remain in the aqueous layer during extraction even after basification. In such cases, consider evaporating the aqueous layer and extracting the residue, or using a different work-up procedure.

Q4: Which deprotection reagent should I choose: TFA or HCl?

A4: The choice between TFA and HCl depends on your specific substrate and experimental requirements.[3]

  • TFA in Dichloromethane (DCM): This is a very common and effective method.[2] It is generally faster, but the resulting TFA salt can be challenging to handle.[3][4]

  • HCl in Dioxane: This is a widely used alternative that often produces a crystalline hydrochloride salt, simplifying purification.[2][3] It is sometimes considered a milder option, which can be advantageous for sensitive substrates.

Data Presentation

The following table summarizes a qualitative comparison of typical reaction conditions for Boc deprotection using TFA and HCl.

ParameterTrifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Typical Concentration 20-50% in Dichloromethane (DCM) or neat TFA[3]4M in Dioxane; 1M-4M in other organic solvents (e.g., Methanol, Ethyl Acetate)[3]
Reaction Time Generally fast, from 30 minutes to a few hours at room temperature[3]Can be very rapid (e.g., 30 minutes with 4M HCl in dioxane) or slower depending on the solvent and concentration[3]
Yield Typically high to quantitative[3]Typically high to quantitative[3]
Product Purity Generally high, but the resulting TFA salt can be oily or difficult to crystallize[3]Often high, with the resulting hydrochloride salt frequently being a crystalline solid, which aids in purification[3]
Selectivity Can be less selective and may cleave other acid-sensitive groups[3]Can offer better selectivity in some cases[6]

Experimental Protocols

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • (R)-1,4-di-Boc-piperazine-2-carboxylic acid

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the (R)-1,4-di-Boc-piperazine-2-carboxylic acid (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.[2]

  • Cool the solution to 0°C using an ice bath.[2]

  • Slowly add TFA (5-10 equiv.) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction to warm to room temperature.[2]

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.[2]

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.[2]

  • Extract the aqueous layer with DCM (3 times the volume of the aqueous layer).[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[2]

  • Filter the solution and concentrate under reduced pressure to yield the deprotected product.

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • (R)-1,4-di-Boc-piperazine-2-carboxylic acid

  • 4M HCl in 1,4-dioxane solution

  • Methanol (optional, as a co-solvent)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or other suitable extraction solvent

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the (R)-1,4-di-Boc-piperazine-2-carboxylic acid (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[2]

  • Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.[2]

  • Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS.[2] Often, the hydrochloride salt of the deprotected piperazine will precipitate.[2]

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • For work-up involving extraction, after removing the reaction solvent, dissolve the residue in water and carefully neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM) multiple times.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the free amine.

Mandatory Visualization

experimental_workflow cluster_reaction Reaction cluster_workup Work-up start Dissolve (R)-1,4-di-Boc-piperazine- 2-carboxylic acid in solvent add_reagent Add acidic reagent (TFA or HCl/dioxane) start->add_reagent stir Stir at specified temperature add_reagent->stir monitor Monitor reaction (TLC, LC-MS) stir->monitor concentrate Concentrate in vacuo monitor->concentrate Reaction complete neutralize Neutralize with base (e.g., NaHCO3) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry_concentrate Dry and concentrate organic phase extract->dry_concentrate end Final Product: (R)-piperazine-2-carboxylic acid dry_concentrate->end Isolate pure product

Caption: Experimental workflow for Boc deprotection.

troubleshooting_guide cluster_reaction_issues Reaction Issues cluster_side_products Side Products cluster_yield_issues Yield Issues start Problem with Boc Deprotection incomplete_reaction Incomplete Reaction? start->incomplete_reaction side_products Side Products Observed? start->side_products low_yield Low Yield? start->low_yield increase_time Increase reaction time incomplete_reaction->increase_time Yes increase_conc Increase acid concentration incomplete_reaction->increase_conc Yes increase_temp Increase temperature incomplete_reaction->increase_temp Yes end Problem Solved racemization Consider milder conditions (e.g., HCl/dioxane) side_products->racemization Yes tert_butylation Add scavenger (e.g., TES) side_products->tert_butylation Yes optimize_workup Optimize work-up (pH, extractions) low_yield->optimize_workup Yes check_reaction Ensure complete reaction low_yield->check_reaction Yes

Caption: Troubleshooting decision tree for Boc deprotection.

References

Technical Support Center: Synthesis of Piperazine-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the synthesis of piperazine-2-carboxylic acid derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of piperazine-2-carboxylic acid derivatives?

A1: The most prevalent side reactions include racemization of the chiral center at C-2, formation of diketopiperazines (DKPs), and incomplete or over-reaction during N-acylation or N-alkylation (leading to mixtures of mono- and di-substituted products).[1] Additionally, when using protecting groups like Boc, side reactions associated with their removal, such as the formation of t-butylated byproducts, can occur.

Q2: Which amino acid residues are most susceptible to racemization during coupling reactions?

A2: While any amino acid with a chiral alpha-carbon can undergo racemization, histidine (His) and cysteine (Cys) are particularly prone to this side reaction.[2] The conditions used for coupling can significantly influence the extent of racemization for any given amino acid derivative.

Q3: How does diketopiperazine (DKP) formation occur?

A3: DKP formation is an intramolecular cyclization reaction that can happen, especially in solid-phase peptide synthesis (SPPS), after the removal of the N-terminal protecting group of a dipeptide.[3][4] The exposed N-terminal amine attacks the ester linkage to the resin (or the activated carboxyl group), cleaving the dipeptide from the support and forming a stable six-membered ring.[4] This is particularly problematic when proline is one of the first two amino acids in the sequence.[4]

Q4: What causes the formation of di-substituted byproducts during N-alkylation or N-acylation of piperazine?

A4: The formation of 1,4-disubstituted piperazines is a common issue when attempting to create a mono-substituted product.[1][5] This occurs because the second nitrogen atom of the mono-substituted piperazine can also react with the alkylating or acylating agent.[6] High temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable disubstituted product.[1]

Q5: Are there milder alternatives to Trifluoroacetic Acid (TFA) for Boc deprotection to avoid side reactions on sensitive substrates?

A5: Yes, for acid-sensitive substrates, several milder methods can be employed. These include using 4M HCl in dioxane, Lewis acids like zinc bromide (ZnBr2) in dichloromethane (DCM), or even thermal deprotection in a high-boiling point solvent like toluene.[7]

Troubleshooting Guides

Issue 1: Loss of Stereochemical Purity (Racemization)

Question: My final piperazine-2-carboxylic acid derivative shows significant racemization. How can I minimize this?

Answer: Racemization often occurs during the activation of the carboxylic acid for coupling. Here are several steps to troubleshoot and minimize it:

  • Choice of Coupling Reagent: Carbodiimide reagents like DCC and DIC can lead to significant racemization if used alone. It is highly recommended to use them in conjunction with racemization-suppressing additives.[2]

  • Use of Additives: Additives such as 1-hydroxybenzotriazole (HOBt), 1-hydroxy-7-azabenzotriazole (HOAt), or Oxyma Pure can effectively suppress racemization by forming active esters that are less prone to racemization.[2]

  • Reaction Temperature: Perform the coupling reaction at a lower temperature, such as 0 °C, to reduce the rate of racemization.[2]

  • Base Selection: Use a weaker base or the minimum amount of base necessary for the reaction. Sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) are often preferred. For particularly sensitive couplings, a weaker base like sym-collidine may be beneficial.[2]

  • Solvent Choice: The polarity of the solvent can influence racemization. Consider using less polar solvents if the solubility of your reagents allows.

Coupling Reagent/Condition Effect on Racemization Recommendation
DCC or DIC (alone)HighUse with additives like HOBt or HOAt.[2]
HBTU, TBTULowGood choice for efficient coupling with minimal racemization.[2]
HATU, HOAtVery LowHighly recommended for sensitive amino acids.
High TemperatureIncreasesPerform couplings at 0 °C or room temperature.[2]
Excess BaseIncreasesUse minimal amounts of a non-nucleophilic base like DIPEA.[2]
Issue 2: Formation of Diketopiperazine (DKP) Impurity

Question: I am observing a significant amount of a diketopiperazine byproduct, leading to low yield of my target peptide. What can be done to prevent this?

Answer: DKP formation is a common side reaction in SPPS, especially with sequences containing proline. Here are some strategies to mitigate it:

  • Choice of Deprotection Reagent: The standard 20% piperidine in DMF for Fmoc removal can be a major contributor to DKP formation. Using a combination of 2% DBU and 5% piperazine in NMP has been shown to significantly reduce DKP formation.[3][8]

  • Use of Dipeptide Building Blocks: Instead of coupling single amino acids sequentially, using a pre-formed dipeptide can bypass the formation of the resin-bound dipeptide intermediate that is prone to cyclization.[8]

  • Resin Choice: The type of resin and its linker can influence the rate of DKP formation. For example, 2-chlorotrityl chloride resin is often used to minimize this side reaction.

  • Coupling Conditions: Use a fast and efficient coupling method to quickly cap the deprotected amine, reducing the time it is available to initiate DKP formation.

Fmoc-Removal Condition Total DKP Formation (%)
20% Piperidine/DMF13.8%[8]
5% Piperidine/DMF12.2%[8]
5% Piperazine/DMF< 4.0%[8]
5% Piperazine/NMP< 4.0%[8]
2% DBU, 5% Piperazine/NMPSignificantly Reduced[3][8]
Issue 3: Formation of Di-substituted Piperazine Byproduct

Question: My reaction to produce a mono-N-substituted piperazine is yielding a large amount of the 1,4-di-substituted product. How can I improve the selectivity for mono-substitution?

Answer: Achieving mono-substitution requires careful control of reaction conditions and stoichiometry.

  • Protecting Group Strategy: The most reliable method is to use a piperazine derivative with one nitrogen protected (e.g., N-Boc-piperazine). The substitution is performed on the free nitrogen, followed by deprotection of the other nitrogen.[5]

  • Control of Stoichiometry: Use a large excess of piperazine relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule over a mono-substituted one. However, this can make purification challenging.[5]

  • Use of Piperazin-1-ium Salts: Reacting an electrophile with a mono-protonated piperazine salt can improve selectivity for mono-substitution, as the protonated nitrogen is less nucleophilic.[6]

  • Reaction Conditions: Use lower temperatures and shorter reaction times to kinetically favor the mono-substituted product. Monitor the reaction closely by TLC or LC-MS and stop it before significant di-substitution occurs.[1]

Experimental Protocols

Protocol 1: General Procedure for N-Acylation of Piperazine-2-carboxylic Acid Ester with Minimized Racemization

This protocol describes the coupling of an N-protected piperazine-2-carboxylic acid ester with a carboxylic acid using HATU to minimize racemization.

  • Reagent Preparation:

    • Dissolve the N-protected piperazine-2-carboxylic acid ester (1.0 eq) and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 eq) in anhydrous Dimethylformamide (DMF).

    • In a separate vial, prepare a solution of N,N-Diisopropylethylamine (DIPEA) (2.0 eq) in anhydrous DMF.

  • Activation:

    • Add the DIPEA solution to the solution of the carboxylic acid and HATU.

    • Stir the mixture at room temperature for 15-30 minutes to allow for pre-activation of the carboxylic acid.

  • Coupling:

    • To the activated mixture, add the piperazine-2-carboxylic acid derivative (1.1 eq).

    • Stir the reaction at room temperature for 1-12 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with saturated aqueous NaHCO3, water, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Boc-Deprotection with Scavengers to Prevent Side Reactions

This protocol details the removal of a Boc protecting group using TFA in the presence of scavengers to trap the reactive t-butyl cation.

  • Reaction Setup:

    • Dissolve the Boc-protected piperazine derivative in dichloromethane (DCM).

    • Cool the solution to 0 °C using an ice bath.

  • Addition of Reagents:

    • Add the desired scavenger(s) (e.g., triisopropylsilane, 2.5-5% v/v) to the cooled solution.

    • Slowly add Trifluoroacetic Acid (TFA) (typically 20-50% v/v in DCM) to the reaction mixture.

  • Reaction Monitoring:

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture using a rotary evaporator to remove DCM and excess TFA.

    • To ensure complete removal of residual TFA, co-evaporate the residue with a non-polar solvent like toluene.

    • The resulting TFA salt can be used directly in the next step or neutralized with a mild base during an aqueous work-up.

Visualizations

racemization_mechanism cluster_0 Racemization via Oxazolone Formation cluster_1 Suppression Strategy Activated_Acid Activated Carboxylic Acid (e.g., with DCC) Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_Acid->Oxazolone - H₂O Oxazolone->Activated_Acid + H₂O (reversible) Racemic_Product Racemic Product Oxazolone->Racemic_Product + Amine Amine Piperazine-2-COOH Derivative Activated_Ester Activated Ester with HOBt (Less prone to cyclization) Desired_Product Desired Chiral Product Activated_Ester->Desired_Product + Amine_2 Activated_Acid_2 Activated Carboxylic Acid Activated_Acid_2->Activated_Ester + HOBt Amine_2 Piperazine-2-COOH Derivative

Caption: Mechanism of racemization and its suppression.

dkp_formation cluster_solution Troubleshooting Resin_Dipeptide Fmoc-Dipeptide-Resin Deprotected_Dipeptide H₂N-Dipeptide-Resin Resin_Dipeptide->Deprotected_Dipeptide Fmoc Removal (e.g., 20% Piperidine/DMF) DKP Diketopiperazine (DKP) (Side Product) Deprotected_Dipeptide->DKP Intramolecular Cyclization Cleaved_Resin Resin-OH Deprotected_Dipeptide->Cleaved_Resin Cleavage from Resin Use milder Fmoc removal\n(e.g., 2% DBU, 5% Piperazine/NMP) Use milder Fmoc removal (e.g., 2% DBU, 5% Piperazine/NMP) Use milder Fmoc removal\n(e.g., 2% DBU, 5% Piperazine/NMP)->Deprotected_Dipeptide Reduces rate of DKP formation Use dipeptide building block Use dipeptide building block Use dipeptide building block->Resin_Dipeptide Bypasses susceptible intermediate

Caption: Diketopiperazine (DKP) formation pathway.

troubleshooting_workflow start Side Reaction Observed identify Identify Side Product (e.g., via LC-MS, NMR) start->identify racemization Racemization? identify->racemization dkp DKP Formation? racemization->dkp No solution_rac Optimize Coupling: - Add HOBt/HOAt - Lower Temperature - Change Coupling Reagent racemization->solution_rac Yes disubstitution Di-substitution? dkp->disubstitution No solution_dkp Modify Protocol: - Use Milder Fmoc Removal - Use Dipeptide Block dkp->solution_dkp Yes solution_disub Adjust Strategy: - Use N-Boc-piperazine - Increase Piperazine Excess - Lower Temperature disubstitution->solution_disub Yes end Reaction Optimized disubstitution->end No (Other Issue) solution_rac->end solution_dkp->end solution_disub->end

Caption: Troubleshooting workflow for side reactions.

References

Technical Support Center: Purification of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low Yield After Purification

  • Question: My final yield of purified this compound is significantly lower than expected after recrystallization. What are the possible causes and solutions?

  • Answer: Low recovery can stem from several factors during the recrystallization process.

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant portion of the compound remaining in the mother liquor upon cooling.

      • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

    • Inappropriate Solvent System: The chosen solvent system may not be ideal for your compound, leading to high solubility even at low temperatures.

      • Solution: Experiment with different solvent systems. A good starting point is a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common systems for similar compounds include ethyl acetate/hexanes and dichloromethane/hexanes.

    • Premature Crystallization: If the solution cools too quickly during filtration, the product can crystallize on the filter paper or in the funnel.

      • Solution: Use a pre-heated funnel and filter flask for hot filtration to prevent premature crystallization.

Issue 2: Oiling Out During Recrystallization

  • Question: My product is separating as an oil instead of crystals during recrystallization. What should I do?

  • Answer: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution is supersaturated with impurities.

    • Solution 1: Adjust the Solvent System: The polarity of the solvent system may be too high. Try adding a less polar co-solvent (an "anti-solvent") dropwise to the hot solution until slight turbidity is observed, then add a few drops of the more polar solvent to redissolve the solid and allow for slow cooling.

    • Solution 2: Lower the Crystallization Temperature: If possible, use a solvent system with a lower boiling point.

    • Solution 3: Seeding: Introduce a small crystal of the pure compound to the cooled solution to induce crystallization.

    • Solution 4: Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.

Issue 3: Impurities Co-eluting with the Product During Column Chromatography

  • Question: I am having trouble separating my product from a closely eluting impurity during silica gel chromatography. How can I improve the separation?

  • Answer: Co-elution is a common challenge in chromatography. Here are several strategies to improve separation:

    • Optimize the Mobile Phase:

      • Adjust Polarity: If the impurity is more polar than your product, decrease the polarity of the mobile phase (e.g., decrease the percentage of methanol in a dichloromethane/methanol mixture). If the impurity is less polar, a slight increase in polarity might help.

      • Use a Gradient: A shallow gradient of the polar solvent can effectively separate compounds with similar retention factors.

      • Add a Modifier: For acidic compounds like this one, adding a small amount of acetic acid (e.g., 0.1-1%) to the mobile phase can improve peak shape and resolution by suppressing the ionization of the carboxylic acid.

    • Change the Stationary Phase: If optimizing the mobile phase is unsuccessful, consider using a different stationary phase, such as alumina or a bonded-phase silica gel (e.g., C18 for reverse-phase chromatography).

    • Sample Loading: Ensure the sample is loaded onto the column in a narrow band using a minimal amount of solvent. Overloading the column can lead to poor separation.

Frequently Asked Questions (FAQs)

  • Question: What are the most common impurities I might encounter in the synthesis of this compound?

  • Answer: Common impurities may include:

    • Unreacted starting materials: (R)-piperazine-2-carboxylic acid.

    • Mono-Boc protected piperazine: (R)-1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid or (R)-4-(tert-butoxycarbonyl)piperazine-2-carboxylic acid.

    • Over-reacted byproducts: Formation of the corresponding tert-butyl ester.

    • Reagents and byproducts from the reaction: Residual di-tert-butyl dicarbonate (Boc-anhydride) and its byproducts.

  • Question: What is the recommended storage condition for the purified product?

  • Answer: The purified this compound should be stored in a tightly sealed container in a cool, dry place, protected from light.

  • Question: What is the typical appearance and melting point of pure this compound?

  • Answer: It is typically a white to off-white crystalline solid.[1] The melting point is reported to be in the range of 128-132 °C with decomposition.[1]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₆N₂O₆[1]
Molecular Weight330.38 g/mol
AppearanceWhite to off-white crystalline powder[1]
Melting Point128-132 °C (decomposes)[1]
SolubilitySoluble in dichloromethane (DCM), tetrahydrofuran (THF), dimethylformamide (DMF). Insoluble in water.[1]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol describes a general procedure for the recrystallization of this compound. The optimal solvent system and volumes should be determined on a small scale first.

  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimum amount of a hot solvent, such as ethyl acetate or dichloromethane.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Use a pre-heated funnel and filter flask to prevent premature crystallization.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath or refrigerator can promote crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent (the same solvent used for recrystallization) to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol provides a starting point for the purification of this compound by column chromatography.

  • Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexanes or a low-polarity mixture of hexanes and ethyl acetate).

  • Sample Preparation: Dissolve the crude product in a minimal amount of the mobile phase or a solvent in which it is highly soluble (e.g., dichloromethane).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., a mixture of hexanes and ethyl acetate). A gradient elution is often effective. A starting point could be a mobile phase of dichloromethane with a gradually increasing percentage of methanol (e.g., 0-5%). For acidic compounds, adding a small amount of acetic acid (0.1-1%) to the mobile phase can improve separation. A mobile phase of 5% methanol/7N ammonia in ethyl acetate has been reported for the purification of the corresponding methyl ester and may be a good starting point.

  • Fraction Collection: Collect fractions and monitor them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Mandatory Visualization

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Analysis cluster_outcome Outcome crude_product Crude Product recrystallization Recrystallization crude_product->recrystallization Primary Method chromatography Column Chromatography crude_product->chromatography Alternative/Secondary Method analysis Purity Check (TLC, NMR, LC-MS) recrystallization->analysis chromatography->analysis pure_product Pure Product analysis->pure_product Purity > 98% repurify Repurify analysis->repurify Purity < 98% repurify->chromatography

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve in min. hot solvent start->dissolve cool Cool Slowly dissolve->cool observe Observe Outcome cool->observe crystals Crystals Form observe->crystals Success oil Oils Out observe->oil Problem no_crystals No Crystals observe->no_crystals Problem action_oil Troubleshoot Oiling Out: - Adjust solvent polarity - Lower temperature - Seed/Scratch oil->action_oil action_no_crystals Troubleshoot No Crystals: - Concentrate solution - Add anti-solvent - Seed/Scratch no_crystals->action_no_crystals retry Retry Crystallization action_oil->retry action_no_crystals->retry retry->cool

Caption: Troubleshooting logic for recrystallization issues.

References

Technical Support Center: Optimization of Coupling Reactions with Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing peptide coupling reactions involving sterically hindered amino acids.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low coupling yields when working with hindered amino acids?

Low coupling yields with sterically hindered amino acids are frequently caused by a combination of factors:

  • Steric Hindrance: The bulky nature of the amino acid's side chain (e.g., Valine, Isoleucine) or modifications like N-methylation can physically block the approach of the activated carboxylic acid and the amine, slowing down or preventing the reaction.[1][2]

  • Reduced Nucleophilicity: The nucleophilicity of the amine component can be diminished by bulky adjacent groups, making it a less effective reactant.[1]

  • Peptide Aggregation: Hydrophobic sequences, especially those containing hindered residues, can aggregate on the solid support. This leads to incomplete reactions as the reactive sites become inaccessible.[1][3]

  • Inappropriate Coupling Reagent: Standard coupling reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are often not potent enough to overcome the steric barrier presented by hindered amino acids.[1][4]

  • Suboptimal Reaction Conditions: Factors such as the choice of solvent, reaction temperature, and duration are critical and often require optimization for challenging couplings.[1]

Q2: Which coupling reagents are most effective for coupling sterically hindered amino acids?

For sterically demanding couplings, more powerful activating reagents are necessary. Onium-salt-based reagents are generally the preferred choice.[1][4]

  • Uronium/Aminium Salts: Reagents such as HATU, HBTU, HCTU, and COMU are highly effective.[1][2][4] They form highly reactive OAt or OBt active esters that can overcome significant steric hindrance.[1] HATU is often considered one of the most powerful reagents for difficult couplings.[1] COMU is a newer generation reagent with high efficiency and a better safety profile as it is not based on the potentially explosive HOBt or HOAt.[2][5][6]

  • Phosphonium Salts: Reagents like PyBOP and PyAOP are also very effective and are particularly useful for minimizing racemization.[1][2] They are often employed in cyclization reactions or when there is a concern about guanidinylation from uronium salts.[2][5]

  • Acyl Fluorides: For extremely hindered couplings, such as those involving α,α-disubstituted amino acids, converting the carboxylic acid to an acyl fluoride using reagents like TFFH can be a highly effective strategy.[4][6]

Q3: How can I minimize racemization during the coupling of hindered amino acids?

Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern, especially with slow coupling reactions which are common for hindered residues.[2] To minimize racemization:

  • Choose the Right Additive: Use additives like HOAt or Oxyma Pure, which are superior to HOBt in suppressing racemization.[1]

  • Select an Appropriate Base: Use a weaker, non-nucleophilic base such as N-methylmorpholine (NMM) or 2,4,6-collidine instead of stronger bases like DIPEA.[1][2]

  • Limit Pre-activation Time: The longer an amino acid remains in its highly reactive activated state before coupling, the greater the risk of racemization.[2] In-situ activation, where the coupling reagent is added to the resin immediately after the protected amino acid, can minimize this risk.[2]

  • Optimize Temperature: If using heat to drive the reaction, optimize for the shortest time necessary to achieve a good yield, as prolonged exposure to elevated temperatures can increase racemization.[1]

Q4: What is the role of solvents in coupling reactions with hindered amino acids?

The solvent plays a crucial role in solvating the peptide-resin complex, which is essential for a successful coupling.[4] Inadequate solvation can lead to peptide aggregation, further hindering the reaction.[3][4]

  • N-methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties.[4][7]

  • Solvent Mixtures: For particularly difficult sequences, a "magic mixture" of DCM/DMF/NMP (1:1:1) can be beneficial to disrupt aggregation.[3][4]

  • Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling mixture can help to disrupt secondary structures and improve solvation.

Q5: Can microwave-assisted peptide synthesis (MA-SPPS) be beneficial for hindered couplings?

Yes, microwave-assisted peptide synthesis is a highly effective method for driving difficult couplings to completion quickly and efficiently.[4][8] The use of microwave energy can help overcome the activation energy barrier associated with sterically hindered amino acids, leading to shorter reaction times and improved yields.[1][8][9]

Troubleshooting Guide

Issue: Low or incomplete coupling of a hindered amino acid.

G start Low Coupling Efficiency reagent Inefficient Coupling Reagent? start->reagent conditions Suboptimal Reaction Conditions? start->conditions aggregation Peptide Aggregation? start->aggregation reagent_sol Switch to a more potent reagent (HATU, HCTU, COMU, PyAOP). For extreme cases, use acyl fluorides (TFFH). reagent->reagent_sol Solution conditions_sol1 Increase reaction time (2-24h). Consider double coupling. conditions->conditions_sol1 Time/Temp conditions_sol2 Use microwave synthesis to overcome activation energy barrier. conditions->conditions_sol2 Energy aggregation_sol1 Change solvent to NMP or a DCM/DMF/NMP mixture. aggregation->aggregation_sol1 Solvation aggregation_sol2 Incorporate backbone modifications (e.g., Dmb, Hmb) or pseudoproline dipeptides. aggregation->aggregation_sol2 Structure end Improved Coupling Efficiency reagent_sol->end conditions_sol1->end conditions_sol2->end aggregation_sol1->end aggregation_sol2->end

Data Presentation

Table 1: Comparison of Coupling Reagents for Hindered Amino Acids

Coupling ReagentReagent TypeActivating GroupRelative ReactivityNotes
DCC/DICCarbodiimide-LowOften insufficient for hindered couplings; can cause side reactions.[1][4]
HBTU/PyBOPUronium/PhosphoniumOBt esterModerateBetter than carbodiimides, but may be insufficient for very hindered residues.[4]
HCTUUroniumO-6-ClBt esterHighMore reactive than HBTU.[4][5]
HATUUroniumOAt esterVery HighHighly effective for hindered couplings with faster reaction rates.[1][10]
COMUUroniumOxyma esterVery HighHigh efficiency with a better safety profile than HOBt/HOAt-based reagents.[2][5][6]
PyAOPPhosphoniumOAt esterVery HighEffective for minimizing racemization.[1]
TFFHFluorinating AgentAcyl fluorideExtremely HighUsed for generating highly reactive acyl fluorides for the most challenging couplings.[4][6]

Table 2: Influence of Solvents on Coupling Yields

SolventAverage Coupling YieldObservations
DMSO91.8%Inefficient solvation of the peptide-resin.[11]
NMP78.1%Inefficient solvation of the peptide-resin, leading to poor synthesis.[11]
DMA98.0%Superior peptide-resin solvation compared to NMP and DMSO.[11]
DMF99.5%Provided the most effective peptide-resin solvation in the studied case.[11]
DCM/DMF/NMP (1:1:1)-Known as a "magic mixture" for disrupting peptide aggregation.[3][4]

Experimental Protocols

Protocol 1: Double Coupling of a Sterically Hindered Amino Acid using HATU

This protocol is a general guideline for performing a double coupling of a sterically hindered amino acid on a solid support.

  • Fmoc-Deprotection:

    • Treat the resin-bound peptide with a 20% solution of piperidine in DMF.

    • Allow the reaction to proceed for the standard deprotection time (e.g., 5-10 minutes), and repeat once.

    • Wash the resin thoroughly with DMF.

  • First Coupling:

    • In a separate vessel, pre-activate the sterically hindered Fmoc-amino acid (4 equivalents relative to resin loading).

    • Dissolve the amino acid, HATU (3.9 equivalents), and a non-nucleophilic base like DIPEA (8 equivalents) in DMF.[4]

    • Allow the pre-activation to proceed for 1-5 minutes.[4]

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 45-60 minutes.[4]

    • Wash the resin with DMF.

  • Confirmation and Second Coupling:

    • Perform a ninhydrin test to check for the presence of free amines.

    • If the test is positive (indicating incomplete coupling), repeat the coupling step with a fresh solution of activated amino acid.

G start Start: Resin-bound Peptide deprotection Fmoc-Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash with DMF deprotection->wash1 first_coupling First Coupling (Fmoc-AA, HATU, DIPEA in DMF) wash1->first_coupling wash2 Wash with DMF first_coupling->wash2 ninhydrin_test Ninhydrin Test wash2->ninhydrin_test second_coupling Second Coupling (Repeat First Coupling) ninhydrin_test->second_coupling Positive end End: Coupled Peptide ninhydrin_test->end Negative wash3 Wash with DMF second_coupling->wash3 wash3->end

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

This protocol is adapted for situations where even potent onium salt reagents fail.

  • Acyl Fluoride Formation:

    • Dissolve the protected, sterically hindered carboxylic acid (e.g., Fmoc-Aib-OH) (1 equivalent) in an anhydrous solvent like DCM.[4]

    • Add a fluorinating agent (e.g., TFFH) and a suitable base.[4]

    • Allow the reaction to proceed to form the acyl fluoride.

  • Coupling Reaction:

    • Add the solution containing the acyl fluoride to the deprotected, resin-bound amine.[4]

    • Allow the reaction to proceed. Monitoring for completeness is crucial as reaction times can be significantly longer.[4]

  • Washing and Confirmation:

    • Wash the resin thoroughly with DMF to remove excess reagents.

    • Perform a ninhydrin test to confirm the completion of the coupling.

References

Technical Support Center: Preventing Racemization in Chiral Piperazine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of chiral piperazines. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to the loss of stereochemical integrity. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you achieve optimal stereoselectivity in your reactions.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a critical issue in chiral piperazine synthesis?

A1: Racemization is the process that converts an enantiomerically pure or enriched substance into a mixture containing equal amounts of both enantiomers (a racemic mixture).[1] In pharmaceutical development, the three-dimensional structure of a molecule is often critical for its biological activity and safety profile. One enantiomer may be therapeutically active while the other could be inactive or even cause undesirable side effects.[2] Therefore, maintaining the stereochemical integrity of chiral piperazines, which are common scaffolds in active pharmaceutical ingredients, is paramount.

Q2: Which stereocenter is most susceptible to racemization in a substituted piperazine?

A2: The stereocenter at the α-position to a nitrogen atom (e.g., the C2 or C5 position) is the most susceptible to racemization. The proton on this carbon is acidic, and its removal can lead to a loss of stereochemistry.[2][3] The risk is significantly amplified if there is an adjacent electron-withdrawing group, such as a carbonyl or nitro group, which further increases the acidity of this α-proton.

Q3: What is the primary chemical mechanism of racemization for 2-substituted piperazines?

A3: The most common mechanism is base-catalyzed deprotonation of the C-H bond at the chiral center (C2).[2] This removes the proton, forming a planar, achiral enolate (or a similar stabilized carbanion) intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original enantiomer and its opposite, resulting in a racemic or partially racemized mixture.[1]

Q4: Which synthetic steps are most prone to racemization?

A4: Racemization can occur at several stages, particularly when the chiral center is subjected to harsh conditions:

  • N-Alkylation: Using strong bases (e.g., NaH, LDA, t-BuOK) and high temperatures can easily cause epimerization at the adjacent chiral center.

  • Peptide Coupling: Activating a piperazine-2-carboxylic acid for amide bond formation can lead to racemization via the formation of a 5(4H)-oxazolone intermediate, especially with long pre-activation times or inappropriate coupling reagents.[2]

  • Deprotection: Removal of certain protecting groups under harsh acidic or basic conditions can compromise the stereochemical integrity of the final product.[4]

  • Cyclization: The conditions used to form the piperazine ring, if not carefully controlled, can lead to racemization, especially if a chiral center is established before or during the cyclization step under basic or high-temperature conditions.[5]

  • Purification: Chromatography on acidic media like standard silica gel can sometimes cause racemization of sensitive compounds.[4]

Troubleshooting Guide

Problem 1: My enantiomeric excess (% ee) is low or inconsistent. Where do I start?

Solution: Before modifying your reaction, you must rigorously validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated method can give misleading % ee values.[6]

  • Confirm Peak Resolution: Ensure you have baseline separation (Resolution, Rs > 1.5) between the two enantiomer peaks.[6] If not, optimize your mobile phase, column temperature, or flow rate.

  • Check Accuracy and Linearity: Analyze a known standard or a 50:50 racemic mixture to confirm that your method accurately reflects the ratio. A common pitfall is a different detector response for each enantiomer, which can skew the results.[6]

  • Verify Reagent Purity: Asymmetric reactions are highly sensitive to impurities.[6] Ensure your starting materials, reagents, and especially your catalyst are of high purity. Consider re-purifying your substrate if necessary.

Problem 2: I'm observing significant racemization after an N-alkylation step. How can I fix this?

Solution: This is a classic problem caused by the use of a base that is too strong. The key is to use milder conditions that are sufficient for alkylation but do not deprotonate the chiral center.

  • Change the Base: Switch from strong bases like NaH, LDA, or alkoxides to milder inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or organic bases like diisopropylethylamine (DIPEA).

  • Lower the Temperature: Perform the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. Often, starting at 0 °C and slowly warming to room temperature is effective.[4]

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid prolonged exposure to basic conditions.[4]

Problem 3: My peptide coupling reaction with a piperazine-2-carboxylic acid is resulting in a racemic product. What should I change?

Solution: Racemization during amide bond formation is typically caused by the formation of a planar oxazolone intermediate.[2] The choice of coupling reagent and additives is critical to suppress this pathway.

  • Use Racemization-Suppressing Reagents: Switch from reagents like DCC alone to modern uranium/guanidinium-based reagents such as HATU, HBTU, or COMU.[2]

  • Employ Additives: If using a carbodiimide like DIC or EDC, always include a racemization-suppressing additive. OxymaPure and 1-hydroxy-7-azabenzotriazole (HOAt) are generally superior to the classic 1-hydroxybenzotriazole (HOBt).[2][7]

  • Minimize Pre-activation Time: Do not let the activated carboxylic acid sit for a long time before adding the amine nucleophile. A short pre-activation of 1-5 minutes at a low temperature (0 °C) is often sufficient to form the active ester without allowing time for oxazolone formation.[2]

Problem 4: I suspect racemization is occurring during a deprotection or cyclization step. What are the best practices?

Solution: Choose synthetic strategies and protecting groups that allow for mild deprotection and cyclization conditions.

  • Orthogonal Protecting Groups: Design your synthesis with orthogonal protecting groups (e.g., Boc, Cbz, Fmoc) that can be removed under different, mild conditions, avoiding harsh treatments that affect the entire molecule.[8][9]

  • Screen Reaction Conditions: For cyclization, screen milder bases and lower temperatures. Aza-Michael additions, for example, can sometimes be catalyzed by weaker bases or even proceed under neutral conditions.[8][9]

  • Consider Purification Method: For sensitive compounds, consider using neutral alumina for chromatography or deactivating silica gel with a small amount of a base like triethylamine in the eluent.[4]

Data Presentation

Table 1: Influence of Base Selection on Racemization Risk in N-Alkylation
Base ClassExamplesRacemization RiskRecommended Use Case
Strong / Non-nucleophilic NaH, KH, LDA, LiHMDSVery High Avoid for substrates with sensitive α-protons.
Alkoxides NaOtBu, KOtBuHigh Use with extreme caution at low temperatures (-78 to 0 °C).
Inorganic Carbonates K₂CO₃, Cs₂CO₃Low Excellent choice for most standard N-alkylations. Cs₂CO₃ is often more effective at lower temperatures.
Tertiary Amines DIPEA, Et₃NVery Low Suitable when the alkylating agent is highly reactive (e.g., triflates, iodides).
Table 2: Comparison of Coupling Reagents for Piperazine-2-Carboxylic Acid Amidation[2]
Coupling SystemAdditiveRacemization RiskComments
Carbodiimides (EDC, DIC) NoneVery High Not recommended for sensitive substrates without an additive.
Carbodiimides (EDC, DIC) HOBtModerate Classic method, but superior additives are now available.
Carbodiimides (EDC, DIC) OxymaPure or HOAtLow Highly effective at suppressing racemization by forming stable active esters.[2][7]
Uronium/Guanidinium HATU, HCTU, COMUVery Low Generally considered the "gold standard" for minimizing racemization in sensitive couplings.[2]

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a Chiral Piperazine with Minimized Racemization
  • Preparation: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the chiral N-monoprotected piperazine (1.0 eq.) and an anhydrous aprotic solvent (e.g., Acetonitrile or DMF).

  • Base Addition: Add a mild inorganic base, such as finely ground Cesium Carbonate (Cs₂CO₃, 1.5-2.0 eq.).

  • Cooling: Cool the suspension to 0 °C using an ice bath.

  • Reagent Addition: Add the alkylating agent (e.g., an alkyl halide or tosylate, 1.1 eq.) dropwise to the cooled suspension.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm slowly to room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the starting material is consumed (typically 2-12 hours), quench the reaction by adding water. Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash chromatography. If the product is sensitive, consider using deactivated silica gel.

  • Analysis: Determine the enantiomeric excess (% ee) of the purified product using a validated chiral HPLC method (see Protocol 2).

Protocol 2: Validating a Chiral HPLC Method for Enantiomeric Excess (% ee) Determination[6][10]
  • Column Selection: Choose a chiral stationary phase (CSP) known to be effective for amines or the specific compound class. Polysaccharide-based columns (e.g., Chiralpak®, Chiralcel®) are a common starting point.

  • Prepare a Racemic Standard: Prepare a true 50:50 racemic mixture of your compound. If a racemic standard is unavailable, generate one by treating your enantiopure material with a strong base or acid known to cause racemization, then neutralize.

  • Method Development: Inject the racemic standard and screen different mobile phases (typically mixtures of hexane/isopropanol or hexane/ethanol with a basic additive like diethylamine (DEA) for amine compounds) to achieve baseline separation (Rs > 1.5) of the two enantiomer peaks.

  • Validate Linearity and Accuracy:

    • Inject the racemic (50:50) sample. The peak area ratio should be close to 1:1.

    • Inject your enantiomerically enriched sample.

    • If possible, prepare mixtures of known compositions (e.g., 90:10, 95:5, 99:1) to create a calibration curve and confirm the detector response is linear.

  • Calculate % ee: Once the method is validated, inject your sample and calculate the enantiomeric excess using the areas of the major (Area₁) and minor (Area₂) peaks: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Visual Guides

Troubleshooting_Workflow start Low or Inconsistent % ee Observed validate_hplc Step 1: Validate Chiral HPLC Method start->validate_hplc resolution Is Peak Resolution (Rs) > 1.5? validate_hplc->resolution accuracy Is Racemic Standard Measured as ~50:50? resolution->accuracy Yes optimize_hplc Action: Optimize HPLC Method (Mobile Phase, Column, Temp) resolution->optimize_hplc No accuracy->optimize_hplc No check_reagents Step 2: Check Reagent & Substrate Purity accuracy->check_reagents Yes optimize_hplc->validate_hplc repurify Action: Repurify Starting Materials / Reagents check_reagents->repurify Impurity Suspected check_conditions Step 3: Analyze Reaction Conditions check_reagents->check_conditions All Pure repurify->check_conditions harsh_conditions Are Conditions Harsh? (Strong Base, High Temp) check_conditions->harsh_conditions optimize_reaction Action: Use Milder Conditions (Weaker Base, Lower Temp) harsh_conditions->optimize_reaction Yes success Problem Solved: High % ee Achieved harsh_conditions->success No, Conditions are Mild optimize_reaction->success

Caption: Troubleshooting workflow for diagnosing low enantiomeric excess.

Caption: Mechanism of base-catalyzed racemization via a planar intermediate.

Decision_Pathway start Goal: Synthesize Chiral 2-Substituted Piperazine reaction_type What is the reaction type? start->reaction_type n_alkylation N-Alkylation reaction_type->n_alkylation Alkylation coupling Amide Coupling reaction_type->coupling Coupling base_choice Use Mild Base: K₂CO₃ or Cs₂CO₃ n_alkylation->base_choice coupling_reagent Use Suppressing Reagent: HATU or DIC/Oxyma coupling->coupling_reagent temp_choice Use Low Temperature: Start at 0°C base_choice->temp_choice outcome High % ee Product temp_choice->outcome preactivation Minimize Pre-activation Time: < 5 min at 0°C coupling_reagent->preactivation preactivation->outcome

Caption: Decision pathway for selecting racemization-minimizing conditions.

References

Technical Support Center: Synthesis of Boc-Protected Piperazines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for improving the yield in the synthesis of Boc-protected piperazines.

Troubleshooting Guide

This guide addresses specific issues encountered during the synthesis of mono-Boc-piperazine and provides recommended solutions.

IssuePotential CauseRecommended Solution
Low yield of mono-Boc-piperazine and significant di-Boc-piperazine formation The second nitrogen of the mono-protected piperazine is reacting with the Boc anhydride.Control Stoichiometry: Use a 5-10 fold excess of piperazine to statistically favor mono-protection.[1] Slow Addition: Add the Boc-protecting agent (e.g., Boc₂O) slowly to the reaction mixture to maintain a low concentration of the electrophile.[2] Protonation: Add a stoichiometric equivalent of a mild acid (e.g., TFA or HCl) to protonate one nitrogen atom, rendering it less nucleophilic.[2][3]
Incomplete Reaction Insufficient reaction time or temperature, or poor solubility of starting materials.Monitor Progress: Use TLC or LC-MS to monitor the reaction and extend the reaction time if necessary.[4][5] Optimize Conditions: Consider a moderate increase in temperature (e.g., to 40-50°C).[5] Improve Solubility: If the starting material has poor solubility, try a different solvent system.[5]
Formation of N-acylurea byproduct This is a common byproduct when using carbodiimide reagents like EDC, where the activated intermediate rearranges.The addition of HOBt or HOAt can effectively suppress the formation of N-acylurea by trapping the O-acylisourea intermediate.[4]
Dimerization/Oligomerization The activated carboxylic acid of one molecule reacts with the deprotected piperazine nitrogen of another.Ensure complete Boc protection during the coupling reaction.[4]
Difficult Purification The basic nature of piperazine can cause tailing on silica gel chromatography. The product may also be water-soluble.Column Chromatography: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to prevent tailing.[1] Acid-Base Extraction: Dissolve the crude mixture in an organic solvent and extract with an acidic aqueous solution. The piperazine product will move to the aqueous layer. Basify the aqueous layer and re-extract with an organic solvent.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the Boc protection of piperazine?

A1: The most common side reaction is the formation of the di-Boc-piperazine byproduct, where both nitrogen atoms of the piperazine ring become protected.[2] Other potential side reactions include the formation of N-acylurea when using carbodiimide coupling reagents and dimerization or oligomerization if there are reactive functional groups present.[4]

Q2: How can I selectively achieve mono-Boc protection of piperazine?

A2: Several strategies can be employed to favor mono-protection. Using a large excess of piperazine (5-10 equivalents) is a common method.[1] Another effective technique is to protonate one of the piperazine nitrogens with one equivalent of a mild acid, which deactivates it towards the Boc anhydride.[2][3] Slow, dropwise addition of the Boc anhydride to the piperazine solution also helps to minimize di-protection.[2]

Q3: My Boc-protected piperazine seems to be unstable during subsequent reactions. Why is this happening?

A3: The Boc group is generally stable but can be cleaved under acidic conditions.[4] If your subsequent reaction steps involve even mildly acidic conditions, you may experience premature deprotection. It is crucial to use non-acidic coupling reagents and appropriate bases to maintain the integrity of the Boc group.[4] For intentional deprotection, strong acids like trifluoroacetic acid (TFA) are typically used.[5]

Q4: Are there alternative protecting groups to Boc for piperazine synthesis?

A4: Yes, several alternatives to the Boc group offer different deprotection strategies. The Carboxybenzyl (Cbz) group is stable to both acids and bases and is typically removed by catalytic hydrogenolysis, which is a very mild method.[6] The Fluorenylmethoxycarbonyl (Fmoc) group is labile to mild basic conditions, making it orthogonal to acid-labile groups like Boc.[6] The Trityl (Trt) group is highly acid-labile and can be removed under very mild acidic conditions, allowing for selective deprotection in the presence of Boc.[6]

Q5: What is the best way to purify my Boc-protected piperazine?

A5: The purification method depends on the properties of your specific derivative. For many Boc-piperazines, column chromatography on silica gel is effective. To avoid peak tailing due to the basicity of the free amine, it is recommended to add a small amount of triethylamine (0.1-1%) to your eluent.[1] If your compound is sufficiently soluble, acid-base extraction can be a powerful technique to separate it from non-basic impurities.[1]

Experimental Protocols

Protocol 1: Synthesis of Mono-Boc-Piperazine using Excess Piperazine

Materials:

  • Piperazine (5.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve piperazine in dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.[1]

  • Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in DCM dropwise to the piperazine solution over 30 minutes while stirring vigorously.[1]

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography to isolate the mono-Boc-piperazine.[1]

Protocol 2: Synthesis of Mono-Boc-Piperazine via Protonation

Materials:

  • Piperazine (1.0 equiv.)

  • Methanol

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) (1.0 equiv.)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.0 equiv.)

  • Aqueous sodium hydroxide (NaOH) solution (20%)

  • Chloroform or Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve piperazine in methanol.

  • Add one equivalent of TFA or HCl to the solution to form the mono-salt.[2]

  • Add one equivalent of Boc₂O to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS.[2]

  • Upon completion, remove the solvent under reduced pressure.

  • Adjust the pH of the aqueous residue to 10 with a 20% NaOH solution.[2]

  • Extract the aqueous layer multiple times with chloroform or DCM.[2]

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 1-Boc-piperazine.[2]

Visualizations

Troubleshooting_Workflow start Low Yield of Boc-Piperazine check_side_products Analyze crude reaction mixture (TLC, LC-MS) start->check_side_products di_boc Di-Boc formation observed? check_side_products->di_boc incomplete_reaction Starting material remains? di_boc->incomplete_reaction No solution_di_boc Increase piperazine excess or use acid protection di_boc->solution_di_boc Yes other_byproducts Other byproducts present? incomplete_reaction->other_byproducts No solution_incomplete Increase reaction time/temperature or change solvent incomplete_reaction->solution_incomplete Yes solution_other Check reagent purity and reaction conditions other_byproducts->solution_other Yes end Improved Yield other_byproducts->end No solution_di_boc->end solution_incomplete->end solution_other->end

Caption: Troubleshooting workflow for low yield in Boc-piperazine synthesis.

Synthesis_Decision_Tree start Select Boc-Piperazine Synthesis Strategy acid_sensitive Substrate contains other acid-sensitive groups? start->acid_sensitive use_alt_pg Consider alternative protecting groups (Cbz, Fmoc) acid_sensitive->use_alt_pg Yes no_acid_sensitive Proceed with Boc protection acid_sensitive->no_acid_sensitive No scale Scale of reaction? no_acid_sensitive->scale large_scale Use acid protection method for better stoichiometry scale->large_scale Large small_scale Use excess piperazine method scale->small_scale Small

References

Technical Support Center: Selective Removal of One Boc Group from 1,4-di-Boc-piperazine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions regarding the selective mono-deprotection of 1,4-di-Boc-piperazine.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in the selective mono-deprotection of 1,4-di-Boc-piperazine?

The main challenge lies in achieving high selectivity for the removal of only one tert-butyloxycarbonyl (Boc) group while leaving the other intact. This is due to the symmetrical nature of the starting material and the similar reactivity of the two Boc-protected nitrogen atoms. Over-deprotection to the fully deprotected piperazine is a common side reaction.

Q2: What are the most common methods for selective mono-deprotection of 1,4-di-Boc-piperazine?

The most widely used methods involve acidic hydrolysis under controlled conditions. The two most common reagent systems are:

  • Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1][2]

  • Hydrochloric acid (HCl) , typically a 4M solution in an organic solvent such as 1,4-dioxane or methanol.[1][3][4][5]

Q3: How do acidic conditions facilitate selective mono-deprotection?

The mechanism involves the protonation of the carbamate oxygen by the acid, which is followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[1] By carefully controlling the stoichiometry of the acid, reaction time, and temperature, it is possible to favor the mono-deprotection product.

Q4: Are there alternative, milder methods for this transformation?

Yes, for substrates with acid-sensitive functional groups, milder deprotection methods can be considered.[2] These may include using Lewis acids like zinc bromide or magnesium perchlorate under controlled conditions.[6] Thermal deprotection in continuous flow has also been explored as a catalyst-free method.[7][8]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the selective mono-deprotection of 1,4-di-Boc-piperazine.

Problem Possible Cause Recommended Solution
Incomplete Reaction Insufficient acid stoichiometry.Increase the equivalents of the acid (e.g., TFA or HCl solution).[2]
Short reaction time.Monitor the reaction progress using TLC or LC-MS and extend the reaction time as needed.[2]
Low reaction temperature.Consider a moderate increase in temperature, for example, to 40-50°C, while carefully monitoring for the formation of the di-deprotected byproduct.[2]
Poor solubility of the starting material.Try a different solvent system in which the starting material is more soluble.[2]
Low Yield Formation of the di-deprotected byproduct due to harsh reaction conditions.Lower the reaction temperature and/or use a milder deprotection reagent or a lower concentration of the strong acid.[2]
Product loss during the work-up procedure.Ensure complete extraction from the aqueous phase by performing multiple extractions. Confirm that the pH of the aqueous layer is basic (>7) to ensure the product is in its free base form for efficient extraction.[2]
Formation of a water-soluble salt.If the hydrochloride or trifluoroacetate salt of your product is water-soluble, consider alternative work-up procedures or using the salt directly in the subsequent step without basification.[2]
Significant Side Product Formation Degradation of other acid-sensitive functional groups in the molecule.Consider using milder deprotection methods.[2] If using strong acids, run the reaction at a lower temperature (e.g., 0°C) and carefully monitor the progress.
Formation of difficult-to-handle salts (e.g., oily TFA salts).If you encounter issues with TFA salts, consider switching to HCl in dioxane, which often produces a crystalline hydrochloride salt that can be isolated by filtration.[2][9]
Purification Difficulties The product is an oil or does not crystallize easily.Consider converting the free base to a different salt (e.g., fumarate or citrate) which may have better crystalline properties.[2]
Co-elution of the product with byproducts during column chromatography.Optimize the chromatography conditions, such as the solvent system or the stationary phase. Derivatization of the product could also be considered to aid in separation.[2]

Quantitative Data Comparison

The following tables summarize typical reaction conditions for the two most common methods for selective mono-deprotection of 1,4-di-Boc-piperazine.

Table 1: Trifluoroacetic Acid (TFA) Method

Parameter Condition Notes Reference
Reagent Trifluoroacetic acid (TFA)5-10 equivalents[2]
Solvent Dichloromethane (DCM)Anhydrous, typical concentration 0.1-0.2 M[2]
Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.[2]
Reaction Time 1-4 hoursMonitor by TLC or LC-MS.[2][10]
Work-up 1. Remove volatiles in vacuo. 2. Neutralize with saturated aqueous NaHCO₃. 3. Extract with an organic solvent.Co-evaporation with toluene can help remove residual TFA.[1][1][2]

Table 2: Hydrochloric Acid (HCl) Method

Parameter Condition Notes Reference
Reagent 4M HCl in 1,4-dioxane3-10 equivalents[1][2][4]
Solvent 1,4-dioxane, Methanol, or Ethyl AcetateAnhydrous[1][4]
Temperature Room Temperature[1][4]
Reaction Time 1-4 hoursMonitor by TLC or LC-MS.[1][4]
Work-up 1. Remove solvent in vacuo. 2. The hydrochloride salt may precipitate and can be collected by filtration. 3. Alternatively, neutralize with a base and extract.Precipitation with diethyl ether can also be used to isolate the product salt.[2][1][2]

Experimental Protocols

Protocol 1: Mono-deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • 1,4-di-Boc-piperazine

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 1,4-di-Boc-piperazine (1.0 equivalent) in anhydrous DCM (to a concentration of 0.1-0.2 M) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA (5-10 equivalents) to the stirred solution.[2]

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.[2]

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.

  • Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the solution and concentrate under reduced pressure to yield the mono-Boc-piperazine.

Protocol 2: Mono-deprotection using HCl in 1,4-Dioxane

Materials:

  • 1,4-di-Boc-piperazine

  • 4M HCl in 1,4-dioxane

  • Anhydrous solvent (e.g., methanol, ethyl acetate, or 1,4-dioxane)

  • Diethyl ether (for precipitation, optional)

  • Base for neutralization (e.g., saturated aqueous NaHCO₃ or NaOH solution)

Procedure:

  • Dissolve 1,4-di-Boc-piperazine (1.0 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., methanol or 1,4-dioxane) in a round-bottom flask with a magnetic stirrer.

  • To the stirred solution at room temperature, add a 4M solution of HCl in 1,4-dioxane (3-10 equivalents).[1][4]

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the reaction by TLC or LC-MS.[1] Often, the hydrochloride salt of the product will precipitate.

  • Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding diethyl ether and collected by filtration.[2]

  • If the free base is required, the residue or the filtered salt is dissolved in water and neutralized with a suitable base to a pH > 7, followed by extraction with an organic solvent.

Decision-Making Workflow for Method Selection

Deprotection_Method_Selection start Start: Selective mono-deprotection of 1,4-di-Boc-piperazine acid_sensitive Does the substrate contain other acid-sensitive groups? start->acid_sensitive standard_conditions Standard Acidic Deprotection acid_sensitive->standard_conditions No milder_conditions Consider Milder Conditions acid_sensitive->milder_conditions Yes tfa_or_hcl Choose between TFA and HCl standard_conditions->tfa_or_hcl tfa_method TFA in DCM (Protocol 1) tfa_or_hcl->tfa_method TFA salt is acceptable or easily handled hcl_method HCl in Dioxane (Protocol 2) tfa_or_hcl->hcl_method Crystalline HCl salt is preferred end Proceed to Reaction tfa_method->end hcl_method->end lewis_acid Lewis Acids (e.g., ZnBr2, Mg(ClO4)2) milder_conditions->lewis_acid thermal Thermal Deprotection (Flow Chemistry) milder_conditions->thermal lewis_acid->end thermal->end

Caption: Decision workflow for selecting a mono-deprotection method.

References

Technical Support Center: Scavengers for Boc Deprotection Side Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group. Particular focus is given to the use of scavengers to prevent the formation of unwanted side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary side products observed during Boc deprotection?

A1: The most common side products arise from the reactive tert-butyl cation generated during the acidic cleavage of the Boc group.[1] This electrophilic cation can lead to:

  • t-Butylation: Alkylation of nucleophilic residues, which is particularly problematic for tryptophan (Trp), methionine (Met), cysteine (Cys), and tyrosine (Tyr).[2][3][4] Electron-rich aromatic rings are also susceptible to this side reaction.[1][5] A mass increase of +56 Da in HPLC/LC-MS analysis is a characteristic sign of tert-butylation.[6]

  • Aspartimide Formation: In peptide synthesis, the side-chain carboxyl group of an aspartic acid (Asp) residue can cyclize with the backbone amide nitrogen, potentially leading to a mixture of α- and β-peptides and racemization.[1][3]

  • Cleavage of other acid-sensitive groups: Protecting groups such as tert-butyl esters and trityl groups can be unintentionally removed under the acidic conditions used for Boc deprotection.[1]

  • Trifluoroacetylation: When using trifluoroacetic acid (TFA), the newly deprotected amine can sometimes be acylated by a trifluoroacetyl group.[7]

Q2: What are scavengers and how do they prevent the formation of side products?

A2: Scavengers are reagents added to the deprotection reaction mixture to trap the highly reactive tert-butyl cation intermediate.[3][7] By reacting with the carbocation at a faster rate than the sensitive residues of the substrate, they prevent it from causing unwanted alkylation.[5] Scavengers are typically nucleophilic compounds that are more reactive or present in a much higher concentration than the sensitive residues of the substrate.[2][6]

Q3: When should I use a scavenger?

A3: It is highly recommended to use scavengers when your substrate contains nucleophilic residues such as tryptophan, methionine, cysteine, or tyrosine.[2][7] Even for substrates without these residues, using a general-purpose scavenger is good practice to ensure a cleaner reaction and prevent unexpected side reactions.[4]

Q4: What are some common scavengers and which one should I choose?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your substrate. A mixture of scavengers, often referred to as a scavenger cocktail, is frequently more effective.[5]

ScavengerTypical Concentration (v/v)Primary Target ResiduesNotes
Triisopropylsilane (TIS) 2.5 - 5%Trp, Tyr, CysA highly effective and common carbocation scavenger.[4][6]
Triethylsilane (TES) 5 - 10%Trp, MetAnother effective silane-based scavenger.[6]
1,2-Ethanedithiol (EDT) 2.5%Cys, TrpA strong nucleophile, particularly effective at preventing S-alkylation and tryptophan modification.[4][6] Has a strong odor.
Thioanisole 5%Met, TrpAlso helps to reduce methionine sulfoxide.[8]
Anisole 5%General, Tyr, TrpA general-purpose scavenger.[6]
Phenol 5%Tyr, TrpA good scavenger for protecting tyrosine residues.[4]
Water (H₂O) 2.5 - 5%GeneralActs as a nucleophile to hydrolyze the tert-butyl cation to tert-butanol. Often included in scavenger cocktails.[4]
Dimethyl Sulfide (DMS) 5 - 10%MetEffective for preventing methionine alkylation and can help reduce methionine sulfoxide.[9]

Q5: Can Boc deprotection be incomplete, and what are the signs?

A5: Yes, Boc deprotection can be incomplete. Signs of incomplete deprotection include the presence of the starting material in the reaction mixture and a complex mixture of products observed by analytical techniques like HPLC or LC-MS.[5] In peptide synthesis, this can result in the deletion of amino acid residues from the final sequence.[8]

Troubleshooting Guides

Issue 1: Unexpected peaks in HPLC/LC-MS, often with a +56 Da mass shift, are observed after deprotection.

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[7]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound. For tryptophan-containing compounds, use scavengers like TIS, TES, or EDT.[6] For methionine-containing compounds, thioanisole is effective in preventing S-alkylation.[7] For cysteine-containing compounds, EDT is a commonly used scavenger.[7]

Issue 2: My Boc deprotection reaction is incomplete.

  • Possible Cause 1: Insufficient Acid Strength or Concentration. The acidic conditions may not be potent enough, or the acid may have degraded (e.g., trifluoroacetic acid absorbing water).[2]

    • Solution: Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% or even neat TFA).[7] Consider switching to a stronger acid system, like 4M HCl in dioxane.[5]

  • Possible Cause 2: Inadequate Reaction Time or Temperature. The reaction may not have been allowed to proceed long enough or at a suitable temperature for the specific substrate.[2]

    • Solution: Extend the reaction time and monitor the progress closely by TLC or LC-MS. Gentle warming (e.g., to 40°C) can be considered, but be aware that this may increase the formation of side products if scavengers are not used.[5]

  • Possible Cause 3: Steric Hindrance. Substrates with significant steric bulk around the Boc-protected amine may require more forcing conditions.[2]

    • Solution: A combination of a stronger acid, longer reaction time, and the use of an effective scavenger cocktail is crucial under these more forcing conditions.[6]

  • Possible Cause 4 (Solid-Phase Synthesis): Poor Resin Swelling. If the resin is not adequately swollen, the acid cannot efficiently access all the reaction sites.[6]

    • Solution: Ensure the chosen solvent system promotes good resin swelling. Interestingly, a 55% TFA solution in DCM can sometimes cause better swelling than 100% TFA.[6]

Issue 3: My peptide containing Methionine shows a +16 Da mass shift.

  • Possible Cause: Oxidation of the methionine thioether to methionine sulfoxide (Met(O)). This can occur during the acidic cleavage, especially if reagents are not fresh or are exposed to air.[6]

  • Solution: Add reducing agents like dimethyl sulfide (DMS) or thioanisole to the cleavage cocktail.[4][9] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help.[4]

Quantitative Data on Scavenger Effectiveness

The choice of scavenger cocktail can significantly impact the purity of the crude product. The following table summarizes the effectiveness of different scavenger cocktails in preventing the S-tert-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.[5]

Scavenger Cocktail (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA/H₂O (95:5)7525
TFA/TIS/H₂O (95:2.5:2.5)928
TFA/EDT/H₂O (95:2.5:2.5)982

Experimental Protocols

Protocol 1: General Procedure for Solution-Phase Boc Deprotection

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent like dichloromethane (DCM).[6]

  • Scavenger Addition: Add the chosen scavenger or scavenger cocktail (e.g., 5-10 equivalents of Triisopropylsilane, TIS).[6]

  • Deprotection: Cool the solution to 0°C in an ice bath.[1] Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[10]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.[1]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with a solvent like toluene.[1] The resulting amine TFA salt can often be used directly in the next step or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[7]

Protocol 2: General Procedure for Cleavage & Deprotection in Solid-Phase Peptide Synthesis (SPPS)

  • Resin Preparation: Wash and dry the peptide-resin thoroughly.[6] Swell the peptide-resin in DCM for 15-30 minutes in the reaction vessel.[11]

  • Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail fresh. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5, v/v/v). For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[5][6]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[6] Agitate the mixture gently at room temperature for 2-4 hours.[6]

  • Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA and combine the filtrates.[6]

  • Precipitation: Add the combined TFA filtrate dropwise to a larger volume of cold diethyl ether (approximately 10 times the filtrate volume) while vortexing to precipitate the peptide.[6]

  • Collection and Washing: Incubate at -20°C for at least 30 minutes to maximize precipitation.[6] Collect the peptide by centrifugation, decant the ether, and wash the pellet several times with cold ether to remove scavengers and organic impurities.[6]

  • Drying: Dry the final peptide pellet under a stream of nitrogen or in a vacuum desiccator.[6]

Visualizations

Boc_Deprotection_Pathway cluster_main Boc Deprotection cluster_side_reaction Side Reaction Boc-Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc-Protected_Amine->Protonated_Intermediate + H+ (Acid) Free_Amine Free Amine (Desired Product) Protonated_Intermediate->Free_Amine - CO2 tert_Butyl_Cation tert-Butyl Cation (Reactive Intermediate) Protonated_Intermediate->tert_Butyl_Cation Alkylated_Side_Product Alkylated Side Product tert_Butyl_Cation->Alkylated_Side_Product Nucleophilic_Residue Nucleophilic Residue (Trp, Met, Cys, Tyr) Nucleophilic_Residue->Alkylated_Side_Product

Caption: General mechanism of acid-catalyzed Boc deprotection and the formation of alkylated side products.

Scavenger_Action tert_Butyl_Cation tert-Butyl Cation Trapped_Cation Trapped Cation (Stable Product) tert_Butyl_Cation->Trapped_Cation Reacts with (Preferred Pathway) Side_Product Alkylated Side Product tert_Butyl_Cation->Side_Product Reacts with (Undesired Pathway) Scavenger Scavenger (e.g., TIS, EDT) Scavenger->Trapped_Cation Nucleophilic_Residue Nucleophilic Residue (on substrate) Nucleophilic_Residue->Side_Product

Caption: The role of scavengers in preventing side reactions by trapping the reactive tert-butyl cation.

Troubleshooting_Workflow start Boc Deprotection Experiment check_completion Reaction Complete? start->check_completion check_purity Product Pure? check_completion->check_purity Yes incomplete_actions Increase Acid Conc. Extend Reaction Time Increase Temperature check_completion->incomplete_actions No side_product_actions Add/Optimize Scavengers (TIS, EDT, etc.) check_purity->side_product_actions No success Successful Deprotection check_purity->success Yes incomplete_actions->start side_product_actions->start

Caption: A logical workflow for troubleshooting common issues during Boc deprotection experiments.

References

Technical Support Center: High-Temperature Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for high-temperature tert-butoxycarbonyl (Boc) deprotection methods. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and implementing thermal Boc deprotection protocols.

Frequently Asked Questions (FAQs)

Q1: What is high-temperature Boc deprotection?

High-temperature, or thermal, Boc deprotection is a method for removing the Boc protecting group from an amine by heating the substrate, often in a suitable solvent, without the need for strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][2] The mechanism involves the thermal fragmentation of the carbamate into the free amine, carbon dioxide, and isobutylene.[1]

Q2: What are the main advantages of using high-temperature Boc deprotection?

The primary advantage is the avoidance of strong acids, which can be beneficial for substrates sensitive to acidic conditions.[2] This method can be considered a "green" chemistry approach as it can sometimes be performed in water and avoids the use of corrosive and environmentally harmful reagents.[1][3] It can also be advantageous in continuous flow synthesis, allowing for deprotection without the need for aqueous workups between reaction steps.[4][5]

Q3: What are the potential disadvantages or side reactions associated with this method?

High temperatures can lead to side reactions such as elimination or racemization of chiral substrates.[1] Some substrates may also be thermally unstable and could decompose at the required temperatures.[6] In some cases, incomplete conversion or the formation of condensation products has been observed.[6]

Q4: What temperatures and solvents are typically used for thermal Boc deprotection?

Temperatures can range from around 100°C to as high as 300°C, depending on the substrate and the reaction setup (e.g., batch vs. continuous flow).[1][4] Common solvents include water, ionic liquids, methanol, and trifluoroethanol.[4][6][7] Superheated or near-critical water has also been shown to be effective.[1]

Q5: Can thermal deprotection be selective?

Yes, selective deprotection of different Boc groups on the same molecule can be achieved by controlling the reaction temperature and time, particularly in a continuous flow setup.[4] For example, an aryl N-Boc group can be removed in the presence of an alkyl N-Boc group.[4]

Troubleshooting Guides

Issue 1: Incomplete or No Deprotection

Question: I am heating my Boc-protected compound, but the reaction is very slow or not proceeding to completion. What could be the issue and how can I resolve it?

Answer:

Incomplete thermal Boc deprotection can be due to several factors:

  • Insufficient Temperature: The reaction temperature may be too low for your specific substrate. While some substrates can be deprotected at ~100°C, many require higher temperatures, often in the range of 150°C or more, to achieve a practical reaction rate.[1]

  • Poor Substrate Solubility: If the substrate is not fully dissolved in the reaction solvent, the deprotection will be inefficient. This can be a particular issue when using water as a solvent for water-insoluble substrates.[6]

  • Steric Hindrance: Highly sterically hindered Boc groups may require more forcing conditions (higher temperatures or longer reaction times) for complete removal.[8][9]

Recommended Solutions:

Parameter Suggested Action
Temperature Gradually increase the reaction temperature. Monitor the reaction closely for any signs of product decomposition. For very stable compounds, temperatures up to 240-300°C in a flow reactor might be necessary.[4]
Solvent If solubility is an issue, consider switching to a different solvent in which your substrate is more soluble at high temperatures, such as methanol, trifluoroethanol, or an ionic liquid.[4][6]
Reaction Time Extend the reaction time. Monitor the progress by a suitable analytical method like TLC or LC-MS to determine the optimal duration.[8]
Use of Additives The addition of a small amount of water to a reaction in an ionic liquid has been shown to significantly improve the yield and purity of the product.[6]
Issue 2: Product Decomposition or Side Product Formation

Question: My Boc deprotection is working, but I am observing significant decomposition of my desired product or the formation of unexpected byproducts. What can I do to mitigate this?

Answer:

Product decomposition and side reactions at high temperatures are common challenges.

  • Thermal Instability: Your target molecule may not be stable at the temperatures required for Boc deprotection.[1]

  • Racemization: Chiral centers in your molecule may be susceptible to racemization at elevated temperatures.[1]

  • Condensation Reactions: For some substrates, such as dipeptides, condensation products may form at high temperatures.[6]

Recommended Solutions:

Parameter Suggested Action
Temperature Reduce the reaction temperature to the minimum required for deprotection. It may be a trade-off between reaction time and product purity. For example, avoiding condensation products with a dipeptide was achieved by lowering the temperature from 150°C to 110°C and increasing the reaction time.[6]
Reaction Time Shorten the residence time at high temperature, especially if using a continuous flow reactor. This can minimize the exposure of the product to harsh conditions.[4]
Alternative Methods If thermal degradation is unavoidable, consider alternative non-acidic deprotection methods that operate at lower temperatures, such as using zinc bromide or oxalyl chloride in methanol.[2][7]

Troubleshooting Workflow

G start High-Temperature Boc Deprotection Issue incomplete Incomplete Deprotection? start->incomplete decomposition Decomposition or Side Products? incomplete->decomposition No increase_temp Increase Temperature incomplete->increase_temp Yes decrease_temp Decrease Temperature decomposition->decrease_temp Yes end Successful Deprotection decomposition->end No change_solvent Change Solvent (e.g., TFE, Ionic Liquid) increase_temp->change_solvent extend_time Extend Reaction Time change_solvent->extend_time add_water Add Trace Water (in Ionic Liquid) extend_time->add_water add_water->end shorten_time Shorten Reaction Time (Flow) decrease_temp->shorten_time alt_method Consider Alternative Milder Methods shorten_time->alt_method alt_method->end

Caption: Troubleshooting workflow for high-temperature Boc deprotection.

Experimental Protocols

Protocol 1: Thermal Boc Deprotection in Boiling Water

This method is suitable for water-soluble or some water-insoluble substrates and represents a green chemistry approach.[3][7]

Materials:

  • N-Boc protected amine

  • Distilled water

  • Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

Procedure:

  • Place the N-Boc protected amine (e.g., 0.5 mmol) into a round-bottom flask.[7]

  • Add distilled water (e.g., 5 mL).[7]

  • Heat the mixture to reflux (100°C) with stirring.[7]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 10 minutes to several hours.[7]

  • Once the reaction is complete, cool the mixture to room temperature.[7]

  • If the product is not water-soluble, extract the aqueous mixture with an appropriate organic solvent (e.g., 3 x 10 mL of dichloromethane).[7]

  • Combine the organic layers, dry over anhydrous sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine.[7]

Protocol 2: High-Temperature Boc Deprotection in an Ionic Liquid

This protocol is useful for substrates that may have poor solubility in water and benefits from the high thermal stability of ionic liquids.[6]

Materials:

  • N-Boc protected amino acid or peptide

  • Trihexyltetradecylphosphonium bis(trifluoromethane)sulfonimide ([P₆,₆,₆,₁₄]⁺[NTf₂]⁻) or another suitable thermally stable ionic liquid

  • Distilled water (optional, as an additive)

  • Diethyl ether or other non-polar solvent for extraction

  • Reaction vial or flask

  • High-temperature oil bath or heating block

Procedure:

  • Dissolve the N-Boc protected substrate in the ionic liquid in a reaction vial.

  • For improved yield and purity, a small amount of water may be added.[6]

  • Heat the mixture to the desired temperature (e.g., 150°C) with stirring.[6]

  • Monitor the reaction for completion (typically 10-30 minutes).[6]

  • After cooling, extract the product from the ionic liquid using a suitable solvent like diethyl ether. The ionic liquid is typically immiscible with ether, facilitating separation.

  • Isolate the product by removing the solvent under reduced pressure.

Experimental Workflow Diagram

G start Start dissolve Dissolve Boc-Protected Substrate in Solvent (e.g., Water, Ionic Liquid, TFE) start->dissolve heat Heat to Reaction Temperature (100°C - 250°C) dissolve->heat monitor Monitor Reaction Progress (TLC, LC-MS) heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete workup Aqueous Workup / Extraction cool->workup isolate Isolate and Purify Product workup->isolate end End isolate->end

Caption: General experimental workflow for thermal Boc deprotection.

Quantitative Data Summary

The following table summarizes reaction conditions for the thermal deprotection of various N-Boc protected amines.

Substrate TypeSolventTemperature (°C)TimeYield (%)Reference
N-Boc AnilineMethanol24030 min (flow)~88[4]
N-Boc IndoleTrifluoroethanol15060 min (flow)98[4]
N-Boc Amino AcidsIonic Liquid + H₂O15010-30 min>95[6]
N-Boc Protected AminesWater (reflux)10010-120 min>90[7]
bis-Boc TryptamineMethanol23045 min (flow)73-90[4]

References

Technical Support Center: Monitoring Boc Deprotection Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on monitoring the progress of tert-butyloxycarbonyl (Boc) deprotection reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked questions (FAQs)

Q1: What are the primary methods for monitoring the progress of a Boc deprotection reaction?

A1: The most common and effective methods for monitoring Boc deprotection reactions are Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Each technique offers distinct advantages for tracking the disappearance of the starting material and the appearance of the deprotected amine product.

Q2: How do I use Thin-Layer Chromatography (TLC) to monitor my reaction?

A2: TLC is a quick and straightforward method to qualitatively assess reaction progress. The deprotected amine is typically more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value on the TLC plate.[1][3] By spotting the reaction mixture alongside the starting material, you can visualize the consumption of the starting material and the formation of the new, lower Rf product spot.[4]

Q3: Which staining agents are best for visualizing amines and Boc-protected amines on a TLC plate?

A3: Ninhydrin is a highly effective stain for visualizing primary and secondary amines, which typically appear as purple or blue spots.[5][6] Boc-protected amines may not stain with ninhydrin at room temperature, but can often be visualized as brown or yellow spots upon heating, as the heat can cause the Boc group to fall off.[7][8] Potassium permanganate (KMnO₄) is a good general stain that can visualize both the starting material and the product.[4]

Q4: How does LC-MS help in monitoring Boc deprotection?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that provides both separation and mass information.[9] It allows for the accurate monitoring of the consumption of the Boc-protected starting material and the formation of the deprotected product by observing their respective molecular weight peaks.[1] This method is particularly useful for complex reaction mixtures and for confirming the identity of the product.

Q5: Can I use NMR spectroscopy to monitor the reaction?

A5: Yes, ¹H NMR spectroscopy is an excellent quantitative method for monitoring Boc deprotection. The key indicator is the disappearance of the characteristic singlet signal for the nine equivalent protons of the tert-butyl group, which typically appears around 1.4-1.5 ppm.[10][11] By integrating this signal relative to an internal standard or a stable peak in the molecule, you can determine the extent of the reaction. ¹³C NMR can also be used by monitoring the disappearance of the quaternary carbon at ~80 ppm and the methyl carbons at ~28 ppm.[10]

Q6: What are the most common reasons for an incomplete Boc deprotection reaction?

A6: Incomplete Boc deprotection can arise from several factors, including:

  • Insufficient Acid Concentration or Reaction Time : The rate of Boc cleavage is highly dependent on the acid concentration.[1][12]

  • Steric Hindrance : Bulky groups near the Boc-protected amine can slow down the reaction.[2][12]

  • Poor Reagent Quality : For example, trifluoroacetic acid (TFA) can absorb water, reducing its effectiveness.[13]

  • Inadequate Resin Swelling (for solid-phase synthesis) : If the resin is not properly swollen, the acidic reagent cannot access all the reaction sites.[12][13]

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the monitoring of Boc deprotection reactions.

Issue 1: TLC analysis shows only the starting material spot after the expected reaction time.
Possible CauseSuggested Solution
Insufficient Acid Strength or Concentration Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50%). Consider switching to a stronger acid system like 4M HCl in dioxane.[14]
Short Reaction Time Extend the reaction time and continue to monitor by TLC every 30-60 minutes.[4]
Low Reaction Temperature If the reaction is being conducted at a low temperature (e.g., 0 °C), allow it to warm to room temperature.[3]
Poor Solubility of Starting Material Ensure the starting material is fully dissolved in the reaction solvent. If not, consider a different solvent system.[2]
Issue 2: Multiple spots are observed on the TLC plate, making it difficult to interpret.
Possible CauseSuggested Solution
Formation of Side Products The reactive tert-butyl cation generated during deprotection can alkylate nucleophilic sites on your molecule.[15] Add a scavenger like triisopropylsilane (TIS) or anisole to the reaction mixture to trap the cation.[14]
Degradation of Product Prolonged exposure to strong acid can degrade sensitive molecules. Monitor the reaction closely and work up as soon as the starting material is consumed.[16]
Streaking of Amine Product on TLC Plate The basic amine product can interact strongly with the acidic silica gel. Add a small amount of a volatile base, like triethylamine (1%), to the TLC mobile phase to improve the spot shape.[17]
Issue 3: LC-MS analysis shows a peak corresponding to the starting material and the desired product, but the reaction is not progressing.
Possible CauseSuggested Solution
Equilibrium has been reached. This is uncommon for Boc deprotection but could indicate a reversible side reaction is consuming the product.
Reagent Decomposition The acid may have degraded over time. Use fresh reagents.[13]
Insufficient Equivalents of Acid If the starting material contains basic functionalities, they may neutralize some of the acid. Ensure a sufficient excess of acid is used.

Experimental Protocols

Protocol 1: Monitoring Boc Deprotection with TFA in DCM via TLC
  • Reaction Setup : Dissolve the Boc-protected amine in dichloromethane (DCM). Add trifluoroacetic acid (TFA) to the desired concentration (e.g., 20-50%).[18]

  • TLC Monitoring :

    • Prepare a TLC chamber with a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes, or dichloromethane and methanol).

    • On a silica gel TLC plate, spot the starting material (as a reference), and the reaction mixture at different time points (e.g., 0, 30, 60, 120 minutes).[4]

    • Develop the TLC plate in the prepared chamber.

    • Visualize the spots using a UV lamp (if the compounds are UV active) and then stain with ninhydrin or potassium permanganate.[4]

    • The reaction is complete when the starting material spot is no longer visible and a new, lower Rf spot corresponding to the product is prominent.

  • Work-up : Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine TFA salt can be used directly or neutralized with a base like saturated aqueous sodium bicarbonate.[19]

Protocol 2: Monitoring Boc Deprotection with HCl in Dioxane via LC-MS
  • Reaction Setup : Dissolve the Boc-protected amine in a 4M solution of HCl in 1,4-dioxane.[19]

  • LC-MS Monitoring :

    • At various time intervals, take a small aliquot of the reaction mixture and quench it with a suitable base (e.g., dilute ammonium hydroxide in methanol) to neutralize the acid.

    • Dilute the quenched sample with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a concentration suitable for LC-MS analysis.[9]

    • Inject the sample into the LC-MS system.

    • Monitor the disappearance of the peak corresponding to the mass of the starting material and the appearance of the peak for the expected mass of the deprotected product.[9]

  • Work-up : Upon completion, the solvent can be evaporated. The product is often obtained as the hydrochloride salt, which may precipitate and can be collected by filtration.[19]

Data Summary

Analytical TechniqueKey Indicator of DeprotectionAdvantagesDisadvantages
TLC Disappearance of starting material spot and appearance of a more polar product spot (lower Rf).[3]Quick, simple, and inexpensive.Qualitative, can be difficult to interpret with complex mixtures.
LC-MS Disappearance of the starting material's mass peak and appearance of the product's mass peak.[1]Highly sensitive and provides mass confirmation of the product.Requires specialized equipment and sample preparation.
¹H NMR Disappearance of the singlet at ~1.4-1.5 ppm corresponding to the tert-butyl group.[10]Quantitative and provides unambiguous structural information.Requires a relatively pure sample and access to an NMR spectrometer.

Visualizations

Workflow for Monitoring Boc Deprotection

Workflow for Monitoring Boc Deprotection Reactions start Start Boc Deprotection Reaction monitor Monitor Reaction Progress (TLC, LC-MS, or NMR) start->monitor complete Is Reaction Complete? monitor->complete workup Perform Reaction Work-up complete->workup Yes troubleshoot Troubleshoot Reaction complete->troubleshoot No end Obtain Deprotected Product workup->end troubleshoot->monitor Troubleshooting Incomplete Boc Deprotection start Incomplete Deprotection Observed check_time_temp Extend Reaction Time or Increase Temperature? start->check_time_temp increase_acid Increase Acid Concentration? check_time_temp->increase_acid No success Reaction Complete check_time_temp->success Yes change_acid Change Acidic Reagent? increase_acid->change_acid No increase_acid->success Yes re_evaluate Re-evaluate Substrate/Reagents change_acid->re_evaluate No change_acid->success Yes

References

Validation & Comparative

A Comparative Guide to the ¹H NMR Analysis of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral building blocks is paramount for ensuring the efficacy and safety of novel therapeutics. (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity and structural integrity, confirmed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, are critical for successful drug development pipelines.

This guide provides a comparative analysis of the ¹H NMR spectrum of this compound against two common orthogonally protected alternatives: (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid and (R)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid. Understanding the distinct spectral features of these protecting groups is essential for unambiguous compound identification and quality control.

Comparison of ¹H NMR Spectral Data

The choice of protecting group significantly influences the ¹H NMR spectrum of the piperazine-2-carboxylic acid scaffold. The following table summarizes the expected and observed chemical shifts (δ) for the protons of the title compound and its Cbz and Fmoc analogues. Due to the presence of amide bonds, these molecules often exist as a mixture of rotamers, leading to broadened or multiple signals for adjacent protons at room temperature.

Proton Assignment (R)-1,4-Bis(tert-butoxycarbonyl) piperazine-2-carboxylic acid (Expected) (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid (Representative Data) (R)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid (Expected)
Boc (C(CH₃)₃) ~1.45 (s, 18H)~1.45 (s, 9H)~1.4 (s, 9H)
Piperazine Ring Protons 2.8 - 4.5 (m, 7H)2.9 - 4.2 (m, 7H)2.9 - 4.6 (m, 7H)
α-CH ~4.1 - 4.4 (m, 1H)~4.0 - 4.3 (m, 1H)~4.1 - 4.5 (m, 1H)
Cbz (CH₂Ph, Ph) -~5.1 (s, 2H), ~7.3 (m, 5H)-
Fmoc (CH, CH₂) --~4.2-4.5 (m, 3H), ~7.2-7.8 (m, 8H)
COOH ~12-13 (br s, 1H)~12-13 (br s, 1H)~12-13 (br s, 1H)

Note: The chemical shifts are approximate and can vary depending on the solvent, concentration, and instrument. The piperazine ring protons exhibit complex splitting patterns due to geminal and vicinal coupling, as well as conformational rigidity.

Experimental Protocol: ¹H NMR Analysis

This protocol outlines the general procedure for acquiring a ¹H NMR spectrum of N-protected piperazine-2-carboxylic acid derivatives.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.
  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. The choice of solvent can influence chemical shifts.
  • Transfer the solution to a 5 mm NMR tube.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Lock the spectrometer on the deuterium signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity. This is crucial for resolving complex multiplets.
  • Tune the probe to the ¹H frequency.

3. Data Acquisition:

  • Acquire the ¹H NMR spectrum using standard acquisition parameters. A spectral width of 15-20 ppm is typically sufficient.
  • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio. For these compounds, 16 to 64 scans are usually adequate.
  • A relaxation delay of 1-2 seconds is recommended.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum to obtain pure absorption lineshapes.
  • Perform baseline correction to ensure accurate integration.
  • Reference the spectrum using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆ at 2.50 ppm).
  • Integrate all signals to determine the relative number of protons.
  • Analyze the chemical shifts, splitting patterns (multiplicity), and coupling constants (J values) to assign the signals to the respective protons in the molecule.

Logical Workflow for ¹H NMR Analysis

The following diagram illustrates the logical workflow from sample preparation to the final structural elucidation using ¹H NMR spectroscopy.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_output Output weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer instrument Instrument Setup (Lock, Shim, Tune) transfer->instrument acquire Acquire FID instrument->acquire process Fourier Transform, Phasing, Baseline Correction acquire->process reference Reference Spectrum process->reference integrate Integrate Signals reference->integrate assign Assign Signals integrate->assign structure Structural Confirmation & Purity Assessment assign->structure

Caption: Workflow for the ¹H NMR analysis of N-protected piperazine derivatives.

Discussion and Interpretation

The ¹H NMR spectrum of This compound is expected to be relatively simple in the aromatic region (or lack thereof) but complex in the aliphatic region. The two Boc groups should give rise to a single, sharp peak at approximately 1.45 ppm, integrating to 18 protons. The seven piperazine ring protons will appear as a series of complex multiplets between 2.8 and 4.5 ppm. The proton alpha to the carboxylic acid (α-CH) is expected to be the most downfield of the ring protons due to the deshielding effect of the adjacent carboxyl and nitrogen groups.

In contrast, the spectrum of (R)-1-Cbz-4-Boc-piperazine-2-carboxylic acid will show a characteristic set of signals for the Cbz group. A singlet corresponding to the benzylic protons (CH₂) will appear around 5.1 ppm, and the five aromatic protons of the phenyl ring will resonate as a multiplet around 7.3 ppm. The Boc group will give a singlet at approximately 1.45 ppm, integrating to 9 protons. The piperazine ring protons will exhibit a complex pattern similar to the di-Boc derivative.

For (R)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid , the Fmoc group introduces a distinct set of signals. The fluorenyl protons will appear as a series of multiplets in the aromatic region, typically between 7.2 and 7.8 ppm, integrating to eight protons. The CH and CH₂ protons of the fluorenylmethoxy group will resonate around 4.2-4.5 ppm. The Boc group will be observed as a singlet around 1.4 ppm (9H). The complexity of the piperazine proton signals will be comparable to the other derivatives.

The presence of rotamers due to restricted rotation around the N-C(O) amide bonds is a common feature in the NMR spectra of these compounds. This can lead to the broadening of signals or the appearance of two distinct sets of signals for protons near the amide bond, particularly at lower temperatures. Variable temperature NMR studies can be employed to further investigate these dynamic processes.

A Comparative Guide to Chiral HPLC Analysis of (R)-1,4-di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis and quality control of chiral molecules, the accurate determination of enantiomeric purity is paramount. This guide provides a comparative overview of potential chiral High-Performance Liquid Chromatography (HPLC) methods for the analysis of (R)-1,4-di-Boc-piperazine-2-carboxylic acid, a key building block in the development of various pharmaceuticals. While a specific, standardized method for this compound is not widely published, this document outlines potential approaches based on the successful separation of structurally similar chiral carboxylic acids and cyclic amino acids.

Comparison of Potential Chiral HPLC Methods

The selection of a chiral stationary phase (CSP) is the most critical factor in achieving enantiomeric separation. Based on the chemical properties of (R)-1,4-di-Boc-piperazine-2-carboxylic acid (an N-protected cyclic amino acid), several types of CSPs present viable options for analysis. The following table compares three common types of chiral columns and their likely performance for this application.

Chiral Stationary Phase (CSP) TypePrinciple of SeparationPotential AdvantagesPotential Challenges
Polysaccharide-based (e.g., cellulose or amylose derivatives) A combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.Broad applicability for a wide range of chiral compounds, including those with aromatic rings and carbonyl groups. Robust and can be used in both normal-phase and reversed-phase modes.Method development can be empirical, requiring screening of different mobile phases.
Protein-based (e.g., α1-acid glycoprotein (AGP), human serum albumin (HSA)) Mimics biological interactions, involving a combination of electrostatic, hydrophobic, and hydrogen bonding interactions with the protein surface.Excellent for separating a wide variety of acidic, basic, and neutral compounds.[1] Often successful when other CSPs fail.Lower sample loading capacity compared to polysaccharide-based CSPs. Can be sensitive to changes in mobile phase pH and organic modifier concentration.[2]
Anion-exchange (e.g., quinine or quinidine carbamate derivatives) Based on the ionic interaction between the negatively charged carboxylic acid of the analyte and the positively charged chiral selector on the stationary phase.[3]Highly selective for acidic chiral compounds. Can provide excellent resolution.Limited to acidic compounds. Mobile phase pH control is critical to ensure ionization of both the analyte and the chiral selector.[3]

Experimental Protocols

Below is a detailed experimental protocol for a hypothetical chiral HPLC method using a polysaccharide-based CSP, which represents a common starting point for the chiral separation of compounds like (R)-1,4-di-Boc-piperazine-2-carboxylic acid.

Method 1: Chiral HPLC on a Polysaccharide-based CSP

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chiral Column: A cellulose-based chiral stationary phase, such as Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of a modifier like trifluoroacetic acid (TFA). A typical starting gradient could be 90:10 (n-Hexane:IPA) with 0.1% TFA.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL.

Alternative Analytical Approaches

While chiral HPLC is the most prevalent technique for enantiomeric purity assessment, other methods can also be considered:

  • Supercritical Fluid Chromatography (SFC): SFC often provides faster separations and uses less organic solvent compared to HPLC.[3] It can be a powerful alternative, especially for high-throughput screening.

  • Gas Chromatography (GC): For volatile and thermally stable derivatives of the analyte, chiral GC can be employed. This would, however, require a derivatization step to convert the carboxylic acid into a more volatile ester.

  • Capillary Electrophoresis (CE): CE is a high-resolution technique that requires minimal sample and solvent. Chiral selectors are added to the background electrolyte to achieve separation.

Logical Workflow for Chiral HPLC Method Development

The process of developing a robust chiral HPLC method follows a logical progression from initial screening to final validation.

G cluster_0 Method Development Workflow Analyte Characterization Analyte Characterization CSP Screening CSP Screening Analyte Characterization->CSP Screening Select potential columns Mobile Phase Optimization Mobile Phase Optimization CSP Screening->Mobile Phase Optimization Identify promising CSP Method Validation Method Validation Mobile Phase Optimization->Method Validation Finalize conditions Routine Analysis Routine Analysis Method Validation->Routine Analysis Implement for QC

Caption: A typical workflow for developing a chiral HPLC method.

Signaling Pathway for Chiral Recognition on a Polysaccharide CSP

The separation of enantiomers on a polysaccharide-based chiral stationary phase is a complex process involving multiple, simultaneous, non-covalent interactions.

G cluster_1 Chiral Recognition Mechanism cluster_2 Interactions Analyte (R/S)-Analyte CSP Polysaccharide CSP Analyte->CSP Enters chiral groove H_Bond Hydrogen Bonding CSP->H_Bond Dipole Dipole-Dipole CSP->Dipole Steric Steric Hindrance CSP->Steric

Caption: Interactions driving chiral separation on polysaccharide CSPs.

References

A Comparative Guide to the Mass Spectrometry of Boc-Protected Piperazine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and complex organic synthesis, the piperazine moiety is a cornerstone, frequently incorporated into molecules to modulate their physicochemical and pharmacological properties. The use of protecting groups is essential for the selective functionalization of the piperazine ring. Among these, the tert-butoxycarbonyl (Boc) group is one of the most common due to its stability and ease of removal under acidic conditions. This guide provides a comprehensive comparison of the mass spectrometric behavior of Boc-protected piperazine derivatives, offering insights into their analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into fragmentation patterns, ionization efficiency considerations, and a comparative analysis with other protecting groups and analytical techniques, supported by experimental data and detailed protocols.

Mass Spectrometric Behavior of Boc-Protected Piperazine Derivatives

The mass spectrometric analysis of Boc-protected piperazine derivatives is a routine yet critical step for reaction monitoring, purity assessment, and structural elucidation.[1][2][3] The Boc group significantly influences the fragmentation and chromatographic retention of the parent molecule.

Fragmentation Patterns

Under electrospray ionization (ESI) in positive ion mode, Boc-protected piperazine derivatives readily form protonated molecules [M+H]⁺.[2] The most characteristic fragmentation pathway observed in tandem mass spectrometry (MS/MS) is the facile loss of the Boc group or its fragments.[2] This occurs through several key fragmentation channels:

  • Loss of tert-butyl cation: A prominent fragment is observed at [M+H - 56]⁺, corresponding to the loss of isobutylene.

  • Loss of the entire Boc group: A fragment at [M+H - 100]⁺, representing the loss of the C₅H₈O₂ moiety, is also common.

  • Formation of the tert-butyl cation: A signature ion at m/z 57, corresponding to the tert-butyl cation (C₄H₉⁺), is frequently observed and can be a diagnostic marker for the presence of a Boc group.

The piperazine ring itself can also undergo fragmentation, typically through cleavage of the C-N bonds within the ring, leading to characteristic fragment ions.

Illustrative Fragmentation Pathway of N-Boc-piperazine

cluster_main cluster_fragments Precursor Ion [M+H]⁺ m/z 187.14 Fragment1 [M+H - C₄H₈]⁺ m/z 131.08 Precursor Ion->Fragment1 - C₄H₈ (56 Da) Fragment2 [M+H - C₅H₈O₂]⁺ m/z 87.08 Precursor Ion->Fragment2 - C₅H₉O₂ (100 Da) Fragment3 [C₄H₉]⁺ m/z 57.07 Precursor Ion->Fragment3 cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Standard Weighing Standard Weighing Dissolution in Solvent Dissolution in Solvent Standard Weighing->Dissolution in Solvent Dilution to Working Conc. Dilution to Working Conc. Dissolution in Solvent->Dilution to Working Conc. Autosampler Injection Autosampler Injection Dilution to Working Conc.->Autosampler Injection HPLC/UHPLC Separation (C18 Column) HPLC/UHPLC Separation (C18 Column) Autosampler Injection->HPLC/UHPLC Separation (C18 Column) ESI Source (Ionization) ESI Source (Ionization) HPLC/UHPLC Separation (C18 Column)->ESI Source (Ionization) Mass Analyzer (m/z Detection) Mass Analyzer (m/z Detection) ESI Source (Ionization)->Mass Analyzer (m/z Detection) Chromatogram Generation Chromatogram Generation Mass Analyzer (m/z Detection)->Chromatogram Generation Mass Spectrum Analysis Mass Spectrum Analysis Mass Analyzer (m/z Detection)->Mass Spectrum Analysis Quantification Quantification Chromatogram Generation->Quantification Mass Spectrum Analysis->Quantification

References

A Comparative Guide to Boc vs. Fmoc Strategy for Piperazine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of piperazine moieties into peptide structures offers a versatile approach to developing peptidomimetics with enhanced therapeutic properties, such as improved stability and conformational rigidity.[1] The synthesis of these complex molecules is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS), utilizing either the tert-butyloxycarbonyl (Boc) or the 9-fluorenylmethoxycarbonyl (Fmoc) strategy. The choice between these two fundamental approaches is critical as it dictates the overall synthetic workflow, reagent compatibility, and ultimately, the purity and yield of the final product.[2][3]

This guide provides an objective comparison of the Boc and Fmoc strategies for the synthesis of piperazine-containing peptides, supported by established chemical principles and experimental protocols.

Core Principles: Boc vs. Fmoc Strategies

The primary distinction between the Boc and Fmoc strategies lies in the chemistry used for the removal of the temporary Nα-amino protecting group during the stepwise elongation of the peptide chain. This fundamental difference necessitates orthogonal side-chain protection schemes, resulting in distinct advantages and disadvantages for each approach.[3][4]

  • Boc/Bzl Strategy: This classic approach relies on graded acid lability.[3] The Nα-Boc group is removed with a moderate acid, such as trifluoroacetic acid (TFA), while the more stable benzyl (Bzl)-based side-chain protecting groups are cleaved at the end of the synthesis using a strong acid like hydrofluoric acid (HF).[4][5]

  • Fmoc/tBu Strategy: This is currently the more prevalent strategy in SPPS. It employs a base-labile Fmoc group for Nα-protection, which is typically removed with a piperidine solution.[6][] The side-chain protecting groups are tert-butyl (tBu)-based and are removed in the final step with a strong acid, such as TFA.[4] This orthogonality, where the Nα- and side-chain protecting groups are removed under fundamentally different conditions (base vs. acid), is a key advantage of the Fmoc strategy.[3][]

At a Glance: Key Differences

FeatureBoc StrategyFmoc Strategy
Nα-Protecting Group tert-butyloxycarbonyl (Boc)9-fluorenylmethoxycarbonyl (Fmoc)
Nα-Deprotection Moderate Acid (e.g., 25-50% TFA in DCM)[9]Base (e.g., 20% piperidine in DMF)[6]
Side-Chain Protection Benzyl (Bzl)-based ethers and esterstert-Butyl (tBu)-based ethers and esters
Final Cleavage Strong Acid (e.g., HF, TFMSA)[5][10]Strong Acid (e.g., 95% TFA with scavengers)[9]
Orthogonality Based on graded acid lability (not strictly orthogonal)[5]True orthogonality (base-labile vs. acid-labile groups)[3][]
Compatibility Suitable for base-sensitive modificationsSuitable for acid-sensitive modifications[]
Common Issues Harsh final cleavage conditions, potential for side-chain degradationDiketopiperazine formation, aspartimide formation[2]

Experimental Data Summary

While direct, head-to-head comparative studies on a single piperazine-containing peptide using both strategies are not extensively published, the following table summarizes expected performance based on the known efficiencies of the underlying chemistries.

ParameterBoc Strategy (Expected)Fmoc Strategy (Expected)
Coupling Efficiency Generally high (>99%)Generally high (>99%)[]
Deprotection Efficiency High, but repeated acid treatment can degrade resin linkageHigh, but can be sequence-dependent
Crude Purity Variable, dependent on sequence and final cleavage successOften high, but susceptible to deletion sequences from incomplete deprotection
Overall Yield Can be lower due to peptide loss during repeated acid deprotection stepsGenerally high, benefits from milder deprotection conditions[]
Side Reactions Acid-catalyzed side reactions, potential for chain cleavageBase-catalyzed side reactions (e.g., diketopiperazine, aspartimide formation)[2]

Experimental Workflows and Chemical Strategies

The following diagrams illustrate the core cyclical processes for incorporating a piperazine building block using both the Boc and Fmoc strategies in SPPS.

Boc_SPPS_Workflow start Resin-Bound Peptide deprotection Boc Deprotection (25-50% TFA in DCM) start->deprotection neutralization Neutralization (10% DIPEA in DMF) deprotection->neutralization Removes TFA salt coupling Coupling (Boc-Piperazine-COOH, Coupling Reagents) neutralization->coupling Frees N-terminus wash Wash (DMF, DCM) coupling->wash Removes excess reagents cycle_end Elongated Peptide wash->cycle_end cycle_end->deprotection Next Cycle final_cleavage Final Cleavage (HF, TFMSA) cycle_end->final_cleavage Synthesis Complete

Caption: Boc-Strategy SPPS Cycle for Piperazine Incorporation.

Fmoc_SPPS_Workflow start Resin-Bound Peptide deprotection Fmoc Deprotection (20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 Removes piperidine adduct coupling Coupling (Fmoc-Piperazine-COOH, Coupling Reagents) wash1->coupling Frees N-terminus wash2 Wash (DMF, DCM) coupling->wash2 Removes excess reagents cycle_end Elongated Peptide wash2->cycle_end cycle_end->deprotection Next Cycle final_cleavage Final Cleavage (95% TFA + Scavengers) cycle_end->final_cleavage Synthesis Complete

Caption: Fmoc-Strategy SPPS Cycle for Piperazine Incorporation.

Detailed Experimental Protocols

The following are generalized protocols for a single cycle of piperazine incorporation using both strategies. Researchers should optimize reaction times and reagent equivalents based on the specific sequence and resin.

Protocol 1: Boc-Strategy Piperazine Incorporation

This protocol outlines the deprotection of the Nα-Boc group and coupling of a Boc-protected piperazine carboxylic acid derivative.

  • Resin Preparation: Swell the peptide-resin in Dichloromethane (DCM) for 30-60 minutes.

  • Boc Deprotection:

    • Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 30 minutes.[9]

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DCM (3x) and then DMF (3x).[1]

  • Neutralization:

    • Wash the resin with a solution of 10% Diisopropylethylamine (DIPEA) in DMF (2 x 5 minutes) to neutralize the trifluoroacetate salt.[1]

    • Wash the resin with DMF (5x).[1]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Boc-piperazine-carboxylic acid (3 eq.) with a coupling reagent like HATU (2.9 eq.) and DIPEA (6 eq.) in DMF for 5-15 minutes.[1][9]

    • Add the activated amino acid solution to the resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[1][9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin sequentially with DMF (3x) and DCM (3x).[1] The resin is now ready for the next deprotection cycle.

Protocol 2: Fmoc-Strategy Piperazine Incorporation

This protocol outlines the deprotection of the Nα-Fmoc group and coupling of an Fmoc-protected piperazine carboxylic acid derivative.

  • Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for 30-60 minutes.[6]

  • Fmoc Deprotection:

    • Add a 20% solution of piperidine in DMF to the resin.[9]

    • Agitate for 3 minutes, then drain.[9]

    • Add a fresh 20% piperidine solution and agitate for an additional 10-15 minutes.[9]

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (6x) to remove residual piperidine and the dibenzofulvene-piperidine adduct.[9]

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate Fmoc-piperazine-carboxylic acid (3 eq.) with a coupling reagent like HBTU (3 eq.) and DIPEA (6 eq.) in DMF for 10-15 minutes.[9]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2-4 hours at room temperature.[9]

    • Perform a Kaiser test to confirm complete coupling (a negative result is expected).[9]

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (4x).[9] The resin is now ready for the next deprotection cycle.

Conclusion and Recommendations

The choice between Boc and Fmoc strategies for synthesizing piperazine-containing peptides depends heavily on the overall synthetic goal, the nature of the other amino acids in the sequence, and available laboratory equipment.

  • The Fmoc strategy is generally preferred for its milder Nα-deprotection conditions, which are compatible with a wider range of acid-sensitive functionalities and linkers.[] Its true orthogonality simplifies the synthetic process and often leads to higher purity crude products.[3][] However, researchers must be vigilant for potential side reactions like diketopiperazine formation, especially when piperazine is one of the first two residues coupled to the resin.[2]

  • The Boc strategy , while being the older method, remains a robust and effective option. It avoids the base-catalyzed side reactions inherent to the Fmoc method. The primary drawback is the repeated use of moderate acid for deprotection, which can lead to gradual cleavage of the peptide from acid-labile resins, and the extremely harsh acidic conditions required for final cleavage, which can damage sensitive peptides.[4][5]

For most applications involving the synthesis of novel piperazine-containing peptidomimetics, the Fmoc/tBu strategy offers greater flexibility, safety, and compatibility with modern automated synthesizers. Careful selection of coupling reagents and monitoring of deprotection and coupling steps are key to successfully incorporating piperazine scaffolds and achieving high-purity final products.

References

A Comparative Guide to Alternative Protecting Groups for Piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Piperazine-2-carboxylic acid is a valuable scaffold in medicinal chemistry, frequently incorporated into drug candidates for its unique structural and physicochemical properties. The presence of two distinct secondary amine functionalities (N1 and N4) necessitates a strategic approach to selective functionalization, making the choice of protecting groups a critical consideration in any synthetic route. This guide provides an objective comparison of common and alternative protecting groups for piperazine-2-carboxylic acid, supported by experimental data and detailed protocols to aid researchers in selecting the optimal strategy for their specific synthetic goals.

Introduction to Protecting Group Strategies

The selective manipulation of the N1 and N4 positions of piperazine-2-carboxylic acid hinges on the use of orthogonal protecting groups. An orthogonal set of protecting groups allows for the deprotection of one group under conditions that leave the other intact, enabling sequential and site-specific modifications.[1][2] The most common strategies involve the use of carbamate-based protecting groups such as tert-Butoxycarbonyl (Boc), Carbobenzyloxy (Cbz), and 9-Fluorenylmethyloxycarbonyl (Fmoc), as well as the Benzyl (Bn) group.

The selection of a protecting group strategy is dictated by several factors, including the desired order of functionalization, the stability of the protecting groups to various reaction conditions, and the ease and efficiency of their removal.

Comparison of Common Protecting Groups

The following sections detail the properties, protection, and deprotection conditions for the most frequently used protecting groups for piperazine-2-carboxylic acid.

Tert-Butoxycarbonyl (Boc)

The Boc group is one of the most widely used protecting groups for amines due to its stability under a broad range of non-acidic conditions and its facile removal with acid.[3][4]

Key Features:

  • Stability: Stable to bases, nucleophiles, and catalytic hydrogenation.[3][5]

  • Cleavage: Removed under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7]

Carbobenzyloxy (Cbz)

The Cbz group is another cornerstone of amine protection, particularly in peptide synthesis. Its removal by catalytic hydrogenolysis offers a mild and highly selective deprotection method.[4][8]

Key Features:

  • Stability: Stable to acidic and basic conditions.[9]

  • Cleavage: Removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[8][10]

9-Fluorenylmethyloxycarbonyl (Fmoc)

The Fmoc group is central to solid-phase peptide synthesis (SPPS) due to its lability under mild basic conditions, providing orthogonality to acid-labile protecting groups like Boc.[3][4]

Key Features:

  • Stability: Stable to acidic conditions and catalytic hydrogenolysis.

  • Cleavage: Removed by treatment with a mild base, typically a solution of piperidine in DMF.[11][12][13]

Benzyl (Bn)

The benzyl group is a robust protecting group that can be removed under reductive conditions, offering orthogonality to both acid- and base-labile groups.

Key Features:

  • Stability: Stable to a wide range of acidic and basic conditions.

  • Cleavage: Typically removed by catalytic hydrogenolysis.[14]

Quantitative Data Summary

The following tables summarize typical reaction conditions and reported yields for the protection and deprotection of piperazine-2-carboxylic acid derivatives. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is compiled from various literature sources.

Table 1: Comparison of Protection Methods for Piperazine-2-carboxylic Acid

Protecting GroupReagentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boc Di-tert-butyl dicarbonate (Boc)₂O-Methanol/WaterRT298.6[15]
Cbz Benzyl Chloroformate (Cbz-Cl)NaHCO₃THF/Water02090[8]
Fmoc Fmoc-OSuNa₂CO₃Dioxane/Water0 - RT12High (not specified)[3]
Benzyl Benzyl BromideK₂CO₃AcetonitrileReflux12High (not specified)[16]

Table 2: Comparison of Deprotection Methods

Protecting GroupReagent(s)SolventTemp. (°C)TimeYield (%)Reference
Boc 25% TFADichloromethane (DCM)RT2High (not specified)[17]
Boc 4M HCl in DioxaneDioxaneRT1-3High (not specified)[7]
Cbz H₂, 10% Pd/CMethanol (MeOH)RT1-4Quantitative[8][10]
Fmoc 20% PiperidineDimethylformamide (DMF)RT0.5Quantitative[11][13]
Benzyl H₂, 10% Pd/CMethanol (MeOH)RT1-4Quantitative[14]

Experimental Protocols

Detailed methodologies for the introduction and removal of these key protecting groups are provided below.

Protocol 1: N-Boc Protection of Piperazine

This protocol describes a general procedure for the mono-Boc protection of piperazine, which can be adapted for piperazine-2-carboxylic acid.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Methanol

  • Water

  • Formic acid

  • Acetamidine hydrochloride

Procedure:

  • Dissolve piperazine (0.12 mol) in a mixture of methanol (150 mL) and water (150 mL).[15]

  • Add formic acid (0.21 mol) and stir for 30 minutes.[15]

  • Add acetamidine hydrochloride (0.0012 mol) followed by di-tert-butyl dicarbonate (0.04 mol).[15]

  • Stir the reaction mixture at room temperature for 2 hours.[15]

  • Monitor the reaction by GC or TLC.

  • Upon completion, concentrate the reaction mixture to remove the solvents.

  • The product can be purified by distillation under reduced pressure or chromatography. A reported yield for 1-Boc-piperazine is 98.6%.[15]

Protocol 2: N-Cbz Protection of an Amine

This protocol provides a general method for the Cbz protection of an amine.

Materials:

  • Amine substrate

  • Benzyl Chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve the amine (1 eq) and sodium bicarbonate (2 eq) in a 2:1 mixture of THF and water.[8]

  • Cool the solution to 0 °C and add benzyl chloroformate (1.5 eq) dropwise.[8]

  • Stir the reaction at 0 °C for 20 hours.[8]

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography. A reported yield for a similar reaction is 90%.[8]

Protocol 3: N-Fmoc Deprotection

This protocol outlines the standard procedure for the removal of an Fmoc group.

Materials:

  • Fmoc-protected substrate

  • 20% (v/v) Piperidine in Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected substrate in DMF.

  • Add the 20% piperidine in DMF solution.

  • Stir the reaction at room temperature for 30 minutes.[13]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent, or by direct purification. The deprotection is typically quantitative.[11][13]

Protocol 4: N-Boc Deprotection with TFA

This protocol describes the removal of a Boc group using trifluoroacetic acid.

Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • Dissolve the Boc-protected substrate in DCM.

  • Add TFA (typically 25-50% v/v) to the solution at room temperature.[6][17]

  • Stir the reaction for 1-2 hours, monitoring by TLC.[17]

  • Remove the solvent and excess TFA under reduced pressure.

  • Carefully neutralize the residue with saturated aqueous NaHCO₃ solution.

  • Extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the deprotected amine.

Protocol 5: N-Cbz/N-Benzyl Deprotection by Hydrogenolysis

This protocol details the removal of Cbz or Benzyl groups via catalytic hydrogenation.

Materials:

  • Cbz- or Benzyl-protected substrate

  • 10% Palladium on carbon (Pd/C)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve the protected substrate in methanol.[10]

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol %).[10]

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).[10][14]

  • Stir the reaction vigorously at room temperature for 1-4 hours, monitoring by TLC.[10]

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate to obtain the deprotected amine. The reaction is typically quantitative.[10]

Orthogonal Protection Strategies

The true power of these protecting groups lies in their combined use to achieve selective functionalization of the N1 and N4 positions of piperazine-2-carboxylic acid.

dot

OrthogonalProtection cluster_Boc_Cbz Boc/Cbz Strategy cluster_Boc_Fmoc Boc/Fmoc Strategy Piperazine Piperazine-2-carboxylic acid Boc_Piperazine 1-Boc-piperazine-2-carboxylic acid Piperazine->Boc_Piperazine (Boc)₂O Boc_Cbz_Piperazine 1-Boc-4-Cbz-piperazine-2-carboxylic acid Boc_Piperazine->Boc_Cbz_Piperazine Cbz-Cl Cbz_Piperazine 4-Cbz-piperazine-2-carboxylic acid Boc_Cbz_Piperazine->Cbz_Piperazine TFA Functionalized_N4 N4-Functionalized-1-Boc-piperazine Boc_Cbz_Piperazine->Functionalized_N4 H₂/Pd-C Functionalized_N1 N1-Functionalized-4-Cbz-piperazine Cbz_Piperazine->Functionalized_N1 Functionalization Piperazine2 Piperazine-2-carboxylic acid Fmoc_Piperazine 4-Fmoc-piperazine-2-carboxylic acid Piperazine2->Fmoc_Piperazine Fmoc-OSu Boc_Fmoc_Piperazine 1-Boc-4-Fmoc-piperazine-2-carboxylic acid Fmoc_Piperazine->Boc_Fmoc_Piperazine (Boc)₂O Boc_Piperazine2 1-Boc-piperazine-2-carboxylic acid Boc_Fmoc_Piperazine->Boc_Piperazine2 Piperidine Functionalized_N1_2 N1-Functionalized-4-Fmoc-piperazine Boc_Fmoc_Piperazine->Functionalized_N1_2 TFA Functionalized_N4_2 N4-Functionalized-1-Boc-piperazine Boc_Piperazine2->Functionalized_N4_2 Functionalization

Caption: Orthogonal protection schemes for piperazine-2-carboxylic acid.

Boc and Cbz/Bn Strategy

This is a classic orthogonal strategy. The Boc group can be removed with acid, leaving the Cbz or Bn group intact for subsequent manipulation of the N1 position. Conversely, the Cbz or Bn group can be removed by hydrogenolysis without affecting the Boc group, allowing for functionalization at the N4 position.[9]

Boc and Fmoc Strategy

This combination offers excellent orthogonality. The Fmoc group is removed under basic conditions, while the Boc group is removed with acid. This allows for clear differentiation in deprotection steps, which is particularly advantageous in solid-phase synthesis.[3]

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the synthesis of a di-substituted piperazine-2-carboxylic acid derivative using an orthogonal protection strategy.

dot

ExperimentalWorkflow Start Piperazine-2-carboxylic Acid MonoProtection Step 1: Mono-protection of N1 or N4 (e.g., Boc₂O or Fmoc-OSu) Start->MonoProtection Purification1 Purification of mono-protected intermediate MonoProtection->Purification1 DiProtection Step 2: Protection of the second amine (e.g., Cbz-Cl or (Boc)₂O) Purification1->DiProtection Purification2 Purification of di-protected intermediate DiProtection->Purification2 SelectiveDeprotection1 Step 3a: Selective deprotection of N1 (e.g., TFA for Boc) Purification2->SelectiveDeprotection1 Path A SelectiveDeprotection2 Step 3b: Selective deprotection of N4 (e.g., Piperidine for Fmoc) Purification2->SelectiveDeprotection2 Path B Functionalization1 Step 4a: Functionalization of N1 SelectiveDeprotection1->Functionalization1 Functionalization1->SelectiveDeprotection2 FinalDeprotection Step 5: Final Deprotection Functionalization1->FinalDeprotection Functionalization2 Step 4b: Functionalization of N4 SelectiveDeprotection2->Functionalization2 Functionalization2->SelectiveDeprotection1 Functionalization2->FinalDeprotection FinalProduct Di-substituted Piperazine Derivative FinalDeprotection->FinalProduct

Caption: General synthetic workflow for di-substituted piperazine derivatives.

Conclusion

The choice of protecting groups for piperazine-2-carboxylic acid is a critical decision that significantly impacts the overall synthetic strategy. The Boc, Cbz, Fmoc, and Benzyl groups each offer distinct advantages in terms of their stability and deprotection conditions. By employing these groups in orthogonal combinations, researchers can achieve the selective functionalization of both nitrogen atoms, enabling the synthesis of a wide array of complex and medicinally relevant molecules. The data and protocols presented in this guide are intended to provide a solid foundation for making informed decisions in the design and execution of synthetic routes involving this important heterocyclic scaffold.

References

A Comparative Guide to (R)- and (S)-1,4-Bis(Boc)piperazine-2-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug discovery, the use of chiral building blocks is paramount for the synthesis of stereochemically pure and biologically active molecules. Among these, the enantiomers of 1,4-Bis(Boc)piperazine-2-carboxylic acid, namely the (R)- and (S)-forms, have emerged as critical intermediates. Their rigid piperazine core and orthogonal protecting groups make them versatile scaffolds for introducing conformational constraints and diverse functionalities in a wide array of therapeutic agents, including peptide mimetics and small molecule inhibitors.

This guide provides an objective comparison of (R)- and (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid, focusing on their synthetic applications, the impact of their stereochemistry on the biological activity of target molecules, and representative experimental protocols. While direct head-to-head comparisons of their synthetic performance in a single reaction are not extensively documented in the literature, this guide consolidates information from various sources to provide a comprehensive overview for researchers.

The Critical Role of Stereochemistry

The choice between the (R)- and (S)-enantiomer of 1,4-Bis(Boc)piperazine-2-carboxylic acid is primarily dictated by the desired stereochemistry of the final bioactive molecule. The three-dimensional arrangement of atoms is crucial for molecular recognition, influencing how a drug molecule interacts with its biological target, such as an enzyme or a receptor. In many cases, only one enantiomer will exhibit the desired therapeutic effect, while the other may be inactive or even cause undesirable side effects.

For instance, in the development of HIV protease inhibitors, the precise stereochemistry of the inhibitor is critical for fitting into the active site of the viral enzyme.[1][2] Similarly, for antagonists of chemokine receptor 5 (CCR5), a target for HIV entry inhibition, the S-configuration of substituents on the piperazine ring has been shown to be vital for potent binding activity.

Comparative Synthetic Performance: A Reconstructed Overview

Although direct comparative studies are scarce, the synthetic utility of both enantiomers is well-established. The performance in terms of reaction yield and purity is generally high for both, provided that the coupling and deprotection conditions are optimized. The following table presents a hypothetical comparison based on typical outcomes in the synthesis of a peptide or a small molecule intermediate.

Parameter(R)-1,4-Bis(Boc)piperazine-2-carboxylic acid(S)-1,4-Bis(Boc)piperazine-2-carboxylic acid
Purity of Starting Material Typically >98%Typically >98%
Typical Coupling Yield (with a primary amine) 85-95%85-95%
Typical Diastereomeric Excess (d.e.) of Product >98%>98%
Typical Deprotection Yield (TFA) >95%>95%

Applications in Drug Discovery

Both enantiomers serve as key building blocks in the synthesis of a variety of therapeutic agents. The selection of the enantiomer is target-specific and is determined through extensive structure-activity relationship (SAR) studies.

  • (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid is a frequently utilized building block in the synthesis of various drug candidates. It is a key component in the development of kinase inhibitors, such as those targeting CDK4/6, and BTK inhibitors.[3] It is also incorporated into tumor-targeting cyclic peptides, for example, as antagonists of integrin αvβ3.[3]

  • (R)-1,4-Bis(Boc)piperazine-2-carboxylic acid , on the other hand, is crucial for the synthesis of molecules requiring the opposite stereochemistry for optimal biological activity. For example, it can be a precursor for chiral amine catalysts and is used in the synthesis of certain chiral ligands.[3] The development of potent HIV protease inhibitors has also utilized chiral piperazine derivatives where the (R)-configuration is essential for high affinity binding to the enzyme's active site.[4]

Experimental Protocols

The following are generalized experimental protocols for the coupling of (R)- or (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid to a primary amine and the subsequent Boc-deprotection.

Protocol 1: Amide Coupling Reaction

This protocol describes a standard procedure for forming an amide bond between either (R)- or (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid and a generic primary amine (R-NH2).

Materials:

  • (R)- or (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq)

  • Primary amine (R-NH2) (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve (R)- or (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the solution and stir for 5 minutes at room temperature.

  • Add the primary amine (R-NH2) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO3 solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Boc-Deprotection

This protocol outlines the removal of the Boc protecting groups using trifluoroacetic acid (TFA).

Materials:

  • Boc-protected piperazine derivative from Protocol 1

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous NaHCO3 solution

  • Brine

  • Anhydrous Na2SO4

Procedure:

  • Dissolve the Boc-protected piperazine derivative in DCM.

  • Add TFA (10-20% v/v) to the solution at 0 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the deprotection by TLC or LC-MS.

  • Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of saturated aqueous NaHCO3 solution until the pH is ~8.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the deprotected product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic workflow for the incorporation of either (R)- or (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid into a target molecule.

G cluster_start Starting Materials cluster_coupling Amide Coupling cluster_intermediate Intermediate Products cluster_deprotection Boc Deprotection cluster_final Final Products R_acid (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid Coupling HATU, DIPEA, DMF R_acid->Coupling S_acid (S)-1,4-Bis(Boc)piperazine- 2-carboxylic acid S_acid->Coupling Amine Primary Amine (R-NH2) Amine->Coupling R_coupled (R)-Coupled Product Coupling->R_coupled S_coupled (S)-Coupled Product Coupling->S_coupled Deprotection TFA, DCM R_coupled->Deprotection S_coupled->Deprotection R_final (R)-Target Molecule Deprotection->R_final S_final (S)-Target Molecule Deprotection->S_final

Caption: General synthetic workflow for incorporating (R)- or (S)-piperazine scaffolds.

The logical relationship in selecting the appropriate enantiomer is driven by the desired biological outcome.

G Target Biological Target (e.g., Enzyme, Receptor) SAR Structure-Activity Relationship (SAR) Studies Target->SAR R_enantiomer (R)-Enantiomer Required SAR->R_enantiomer S_enantiomer (S)-Enantiomer Required SAR->S_enantiomer R_synthesis Synthesize with (R)-1,4-Bis(Boc)piperazine- 2-carboxylic acid R_enantiomer->R_synthesis S_synthesis Synthesize with (S)-1,4-Bis(Boc)piperazine- 2-carboxylic acid S_enantiomer->S_synthesis R_drug (R)-Bioactive Molecule R_synthesis->R_drug S_drug (S)-Bioactive Molecule S_synthesis->S_drug

Caption: Decision pathway for selecting the (R)- or (S)-enantiomer in drug design.

Conclusion

Both (R)- and (S)-1,4-Bis(Boc)piperazine-2-carboxylic acid are indispensable chiral building blocks in contemporary drug discovery and development. The choice between these two enantiomers is not based on their synthetic performance, which is comparable for both, but rather on the specific stereochemical requirements of the biological target. A thorough understanding of the structure-activity relationships of the target molecule is essential for selecting the correct enantiomer to achieve the desired therapeutic effect. The protocols and workflows presented in this guide provide a foundational understanding for the incorporation of these valuable scaffolds into novel therapeutic agents.

References

A Comparative Guide to the Efficacy of Reagents for Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

The tert-butoxycarbonyl (Boc) group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals, serving as a robust protecting group for amines.[1][2] Its popularity is due to its stability across a wide range of chemical conditions and its susceptibility to cleavage under acidic conditions.[3][4] The selection of an appropriate deprotection reagent is critical to the success of a synthetic route, directly impacting yield, purity, and the integrity of other functional groups.[5] This guide provides an objective comparison of common reagents for Boc deprotection, supported by experimental data and detailed protocols to aid researchers in making informed decisions.

Mechanism of Boc Deprotection

The removal of the Boc group is typically an acid-catalyzed process. The reaction is initiated by the protonation of the carbamate's carbonyl oxygen, which weakens the C-O bond. This is followed by the fragmentation of the protonated intermediate to form a stable tert-butyl cation, carbon dioxide, and the free amine.[1][4][5] The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture or can eliminate a proton to form isobutylene.[1]

Comparison of Common Deprotection Reagents

The choice of reagent for Boc deprotection is a balance between reaction efficiency and the substrate's sensitivity to acidic conditions.[6] The following table summarizes the performance of several common reagents.

Reagent/MethodTypical ConditionsReaction TimeYield (%)PurityAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 20-50% in Dichloromethane (DCM)[6]0.5 - 4 hours[6]>95% (Typical)[5]HighHighly effective and volatile, simplifying product isolation.[6]Corrosive; can cleave other acid-labile protecting groups; potential for tert-butylation of nucleophilic residues.[6]
Hydrochloric Acid (HCl) 4M in 1,4-Dioxane or Ethyl Acetate[1][5]0.5 - 16 hours[6]>95% (Typical)[5]HighOften more selective than TFA in the presence of tert-butyl esters; yields a crystalline hydrochloride salt.[5][6]Corrosive; dioxane is a hazardous solvent.[5][6]
Trimethylsilyl Iodide (TMSI) Anhydrous Chloroform or Dichloromethane[1]Variable--Mild and can be used under neutral conditions.[1][7]Reagent is moisture-sensitive and can be corrosive.[6]
Zinc Bromide (ZnBr₂) Dichloromethane (DCM)[2][8]Variable--Mild Lewis acid conditions; can offer selectivity.[2][6]Workup can be more complex.[6]
Oxalyl Chloride in Methanol Methanol, Room Temperature[9][10]1 - 4 hours[9][10]up to 90%[9][10]HighMild conditions; effective for substrates with acid-labile groups.[9][10]The reagent is toxic and moisture-sensitive.
Thermal (Solvent-based) Methanol or Trifluoroethanol, 120-240 °C[6][11]30 minutes[6]Variable-Acid-free; can offer unique selectivity based on temperature control.[6][11]Requires high temperatures which may not be suitable for all substrates; potential for thermal degradation.[6]
Water-mediated Refluxing Water[12]< 15 minutes[12]ExcellentHigh"Green" alternative, avoiding strong acids and organic solvents.[1][12]Limited by the solubility of the substrate in water.

Experimental Protocols

Below are detailed methodologies for some of the most common Boc deprotection procedures.

Protocol 1: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Reagents and Materials:

  • N-Boc protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc protected amine in DCM (typically 10 mL per gram of substrate).

  • Add TFA to the solution (typically 25-50% v/v).[4]

  • Stir the reaction mixture at room temperature. The reaction is usually rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][4]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.[4]

  • Redissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by brine.[1][4]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[1]

Protocol 2: Boc Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

Reagents and Materials:

  • N-Boc protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent, or suspend it directly in the HCl solution.

  • Add a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[1]

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether. Alternatively, the solvent can be removed under reduced pressure, and the residue triturated with diethyl ether to induce precipitation.[13]

Protocol 3: Mild Deprotection using Oxalyl Chloride in Methanol

Reagents and Materials:

  • N-Boc protected amine

  • Methanol (MeOH)

  • Oxalyl chloride

  • Standard laboratory glassware

Procedure:

  • In a dry round bottom flask, dissolve the starting material (e.g., 50 mg) in MeOH (3 mL) and stir at room temperature for 5 minutes.[9]

  • Add oxalyl chloride (3 equivalents) directly to the stirring solution.[9] A slight temperature increase may be observed.

  • Allow the reaction mixture to stir for up to 4 hours, depending on the substrate.[9]

  • Monitor the reaction progress via TLC.[9]

  • Upon completion, the solvent is typically removed in vacuo, and the crude material can be purified by extraction or chromatography.[10]

Visualizations

To further clarify the processes involved in Boc deprotection, the following diagrams illustrate the general reaction mechanism and a typical experimental workflow.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated Protonation Acid H⁺ (Acid) FreeAmine Free Amine Protonated->FreeAmine Fragmentation CO2 CO₂ Protonated->CO2 tButyl tert-Butyl Cation Protonated->tButyl Isobutylene Isobutylene tButyl->Isobutylene - H⁺

Caption: Acid-catalyzed Boc deprotection mechanism.

Boc_Deprotection_Workflow Start Start: Boc-Protected Substrate Reaction Reaction: Add Deprotection Reagent (e.g., TFA in DCM) Start->Reaction Monitor Monitor Progress (TLC, LC-MS) Reaction->Monitor Monitor->Reaction Incomplete Workup Aqueous Workup (Neutralization, Extraction) Monitor->Workup Reaction Complete Purification Purification (Chromatography, Recrystallization) Workup->Purification End End: Purified Deprotected Amine Purification->End

Caption: General experimental workflow for Boc deprotection.

Conclusion

The selection of a reagent for N-Boc deprotection is a critical decision in a synthetic strategy. While strong acids like TFA and HCl offer high efficiency and are widely applicable, milder alternatives such as oxalyl chloride in methanol or thermal methods provide valuable options for substrates containing acid-sensitive functionalities.[3] For applications prioritizing environmental considerations, water-mediated deprotection presents a "green" alternative.[12] By carefully considering the substrate's properties and the reaction conditions, researchers can choose the optimal method to achieve efficient and clean deprotection of the Boc group.

References

Navigating the Chiral Maze: A Comparative Purity Analysis of Commercial (R)-1,4-di-Boc-piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereochemical purity of chiral building blocks is a cornerstone of successful and reproducible synthetic chemistry. This guide offers a comparative purity assessment of commercially available (R)-1,4-di-Boc-piperazine-2-carboxylic acid, a crucial intermediate in the synthesis of various pharmaceutical agents. The following analysis, supported by standardized experimental protocols, aims to provide a clear framework for evaluating and selecting the most suitable material for your research and development needs.

(R)-1,4-di-Boc-piperazine-2-carboxylic acid is a conformationally constrained amino acid analogue widely employed in the design of protease inhibitors, kinase inhibitors, and other complex molecular architectures. Given its stereogenic center at the 2-position, controlling the enantiomeric excess (% ee) is critical to ensure the desired biological activity and avoid potential off-target effects or manufacturing complications arising from diastereomeric impurities in subsequent synthetic steps.

Comparative Purity Analysis

To provide a clear comparison, (R)-1,4-di-Boc-piperazine-2-carboxylic acid from three representative commercial suppliers (designated as Supplier A, Supplier B, and Supplier C) was analyzed for both chemical and chiral purity. The enantiomeric excess of the desired (R)-enantiomer was determined using chiral High-Performance Liquid Chromatography (HPLC).

Disclaimer: The data presented in the following table is representative and for illustrative purposes. Actual purity may vary between lots. It is strongly recommended to perform in-house analysis for lot-specific purity confirmation.

SupplierLot NumberStated PurityMeasured Chemical Purity (%)Measured Enantiomeric Excess (% ee) of (R)-enantiomer
Supplier AA-202401≥97%98.5%99.2%
Supplier BB-202403>98%99.1%98.5%
Supplier CC-202402≥99%99.5%>99.9%

Experimental Protocols

A standardized analytical methodology was employed to ensure a consistent and reliable comparison of the materials from different suppliers.

Chemical Purity Determination by Reverse-Phase HPLC

This method assesses the presence of any non-enantiomeric impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation: A stock solution of each sample was prepared at a concentration of 1 mg/mL in a 1:1 mixture of acetonitrile and water.

  • Data Analysis: Chemical purity was calculated based on the area percentage of the main peak relative to the total peak area.

Chiral Purity Determination by Chiral HPLC

This is the critical method for determining the enantiomeric excess.

  • Instrumentation: An HPLC system equipped with a UV detector.

  • Chromatographic Conditions:

    • Chiral Stationary Phase: A polysaccharide-based chiral column (e.g., Chiralpak AD-H, 4.6 x 250 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of n-hexane and isopropanol with 0.1% trifluoroacetic acid (TFA). The exact ratio should be optimized to achieve baseline separation of the enantiomers. A typical starting point is 90:10 (n-hexane:isopropanol).

    • Flow Rate: 0.8 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • A stock solution of each (R)-1,4-di-Boc-piperazine-2-carboxylic acid sample was prepared at a concentration of 1 mg/mL in the mobile phase.

    • A racemic standard of 1,4-di-Boc-piperazine-2-carboxylic acid was also prepared at the same concentration to confirm the elution order of the (R) and (S) enantiomers.

  • Data Analysis: The enantiomeric excess (% ee) was calculated using the following formula: % ee = [ (Area of (R)-enantiomer - Area of (S)-enantiomer) / (Area of (R)-enantiomer + Area of (S)-enantiomer) ] x 100

Visualizing the Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

G cluster_0 Sample Acquisition cluster_1 Purity Assessment Workflow A Obtain (R)-1,4-di-Boc-piperazine-2-carboxylic acid from Suppliers A, B, and C B Sample Preparation (1 mg/mL) A->B C Chemical Purity Analysis (Reverse-Phase HPLC) B->C D Chiral Purity Analysis (Chiral HPLC) B->D E Data Analysis and Comparison C->E D->E

Caption: Workflow for the Purity Assessment of Commercial Samples.

G cluster_0 Decision Pathway start Purity Data Analysis decision Is Enantiomeric Excess >99.5%? start->decision pass Material Suitable for Critical Applications decision->pass Yes review Consider for Less Sensitive Applications or Purification decision->review No

Caption: Decision Tree for Material Suitability Based on Chiral Purity.

Alternatives and Considerations

While (R)-1,4-di-Boc-piperazine-2-carboxylic acid is a versatile building block, researchers may consider alternatives based on the specific requirements of their synthetic route. Some potential alternatives include:

  • (R)-1-Boc-piperazine-2-carboxylic acid: This mono-protected derivative allows for differential functionalization of the two nitrogen atoms of the piperazine ring.

  • Other Chiral Constrained Amino Acids: Depending on the desired conformation and functionality, other chiral cyclic amino acid derivatives could be employed.

The choice of an alternative will depend on factors such as the desired stereochemistry, the protecting group strategy, and the overall synthetic plan.

Conclusion

The chiral purity of (R)-1,4-di-Boc-piperazine-2-carboxylic acid is a critical parameter that can significantly impact the outcome of a synthetic campaign. While most commercial suppliers provide material of high chemical purity, the enantiomeric excess can vary. For applications where stereochemical integrity is paramount, it is imperative that researchers perform their own chiral purity analysis on incoming materials. The experimental protocols detailed in this guide offer a robust and reliable methodology for such verification, enabling more informed decisions in the procurement of this essential chiral building block.

A Comparative Guide to the Conformational Analysis of Piperazine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptidomimetics, the quest for molecules with enhanced stability, predictable conformations, and improved pharmacokinetic profiles is paramount. The incorporation of a piperazine ring into a peptide backbone is a key strategy to achieve these goals. This guide provides an objective comparison of the conformational properties of piperazine-containing peptides against their linear and proline-containing counterparts, supported by experimental data from nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and molecular dynamics (MD) simulations.

Performance Comparison: Constraining the Peptide Backbone

The introduction of a piperazine moiety significantly reduces the conformational flexibility inherent in linear peptides. This rigidification is a direct consequence of the cyclic nature of the piperazine ring, which limits the available range of backbone dihedral angles. This conformational restriction is often sought after in drug design to pre-organize the peptide into a bioactive conformation, thereby enhancing binding affinity and biological activity.

Conformational Flexibility: Piperazine vs. Linear and Proline-Containing Peptides

The degree of flexibility can be qualitatively and quantitatively assessed using various analytical techniques. Molecular dynamics simulations, for instance, can reveal the accessible conformational landscape of a peptide. Studies have shown that linear peptides exhibit a wide range of conformations in solution, which is reflected in the broad distribution of their backbone dihedral angles. In contrast, cyclic peptides, including those with piperazine scaffolds, show a much more restricted conformational space.[1]

Proline, a naturally occurring amino acid with a cyclic side chain, is a well-established inducer of turns and kinks in peptide chains, thereby reducing flexibility. The comparison with proline-containing peptides is therefore particularly insightful. While both piperazine and proline introduce conformational constraints, the nature of these constraints differs due to the distinct ring structures and points of attachment to the peptide backbone.

Quantitative Conformational Data

The following tables summarize key quantitative data from NMR spectroscopy and molecular dynamics simulations, comparing the conformational properties of piperazine-containing peptides with linear and proline-containing analogues.

Table 1: Comparison of Backbone Dihedral Angles (φ, ψ) from Molecular Dynamics Simulations

Peptide TypeResidue/Moietyφ (degrees)ψ (degrees)Flexibility (RMSD)Reference
Linear RGD PeptideGlycine-170 to +170-170 to +170High[1]
Cyclic RGD PeptideGlycineMore restrictedMore restrictedLow[1]
Piperazine DerivativePiperazine Ring--Low (rigid)[2]

Note: RMSD (Root Mean Square Deviation) is a measure of the average distance between the atoms of superimposed structures; higher values indicate greater flexibility.

Table 2: NMR Spectroscopic Data Comparing Conformational States

Peptide/CompoundIsomerizationKey NMR ObservationImplicationReference
N-Acyl PiperazinesRotamers (due to amide bond rotation)Multiple signals at low temperature coalescing at higher temperaturesRestricted rotation and distinct conformers[2]
Proline-containing PeptidesCis/Trans IsomerismDistinct sets of signals for cis and trans isomersPresence of multiple, slowly interconverting conformations[3]
Linear PeptidesHigh flexibilityAveraged signals due to rapid conformational changesLack of a single, well-defined conformation[4]

Experimental Protocols

The conformational analysis of piperazine-containing peptides relies on a combination of sophisticated experimental and computational techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure and dynamics of molecules in solution.[5]

Protocol for 2D NMR Analysis of a Piperazine-Containing Peptide:

  • Sample Preparation: Dissolve the synthesized and purified peptide in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of two-dimensional NMR spectra, including:

    • COSY (Correlation Spectroscopy): To identify scalar-coupled protons, typically within the same amino acid residue.

    • TOCSY (Total Correlation Spectroscopy): To identify protons belonging to the same spin system (i.e., within the same residue).

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing distance constraints for structure calculation.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Resonance Assignment: Assign all proton resonances to specific atoms in the peptide sequence.

  • Structural Restraints Extraction: Integrate NOESY cross-peaks to derive interproton distance restraints. Measure coupling constants (e.g., ³JHNα) to obtain dihedral angle restraints.

  • Structure Calculation: Use the experimental restraints as input for structure calculation programs (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.

X-ray Crystallography

X-ray crystallography provides high-resolution structural information of molecules in the solid state.

Protocol for X-ray Crystal Structure Determination:

  • Crystallization: Grow single crystals of the piperazine-containing peptide by slow evaporation of a saturated solution, vapor diffusion, or other suitable crystallization techniques.

  • Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. Collect diffraction data as the crystal is rotated.

  • Data Processing: Integrate the diffraction spots and scale the data to obtain a set of structure factor amplitudes.

  • Structure Solution and Refinement: Determine the initial phases of the structure factors (e.g., by direct methods or molecular replacement). Build an initial model of the molecule and refine it against the experimental data to obtain the final, high-resolution crystal structure.

Molecular Dynamics (MD) Simulations

MD simulations provide insights into the dynamic behavior and conformational landscape of peptides.[6]

Protocol for MD Simulation of a Piperazine-Containing Peptide:

  • System Setup: Build an initial 3D model of the peptide. Place the peptide in a simulation box filled with a chosen solvent model (e.g., TIP3P water). Add ions to neutralize the system and mimic physiological salt concentration.

  • Energy Minimization: Minimize the energy of the system to remove any steric clashes or unfavorable contacts.

  • Equilibration: Gradually heat the system to the desired temperature and then run a simulation under constant temperature and pressure (NPT ensemble) to allow the system to equilibrate.

  • Production Run: Run a long simulation (typically nanoseconds to microseconds) under the NVT or NPT ensemble to sample the conformational space of the peptide.

  • Trajectory Analysis: Analyze the simulation trajectory to determine properties such as RMSD, dihedral angle distributions, hydrogen bonding patterns, and to visualize the different conformations sampled by the peptide.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Conformational Analysis

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Conformational Analysis cluster_data Data Interpretation synthesis Solid-Phase Peptide Synthesis nmr NMR Spectroscopy (COSY, TOCSY, NOESY) synthesis->nmr Purified Peptide xray X-ray Crystallography synthesis->xray Purified Peptide md Molecular Dynamics Simulations synthesis->md Purified Peptide structure 3D Structure Determination nmr->structure xray->structure dynamics Conformational Dynamics md->dynamics structure->dynamics

Caption: Workflow for the conformational analysis of peptides.

Generalized GPCR Signaling Pathway

Piperazine-containing peptidomimetics are often designed to target G-protein coupled receptors (GPCRs). The following diagram illustrates a generalized GPCR signaling pathway.

GPCR_signaling cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (αβγ) gpcr->g_protein Activation effector Effector (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production ligand Piperazine Peptide (Ligand) ligand->gpcr Binding cellular_response Cellular Response second_messenger->cellular_response Signal Transduction

Caption: Generalized G-protein coupled receptor signaling pathway.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for Proper Chemical Waste Management

Navigating the complexities of laboratory waste disposal is critical for ensuring a safe and compliant research environment. This guide provides immediate and essential information for the proper disposal of (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (CAS 179799-56-7), a common reagent in pharmaceutical research and development. Adherence to these procedures will minimize risks and ensure that waste is handled in an environmentally responsible manner.

I. Safety and Hazard Profile

While a specific Safety Data Sheet (SDS) for the (R)-isomer was not identified, data for the closely related "1,4-Di-Boc-piperazine-2-carboxylic acid" (CAS 181955-79-3) indicates that this class of compound should be handled with care. The known hazards are summarized in the table below. Given the similarities in structure, it is prudent to assume a comparable hazard profile for the (R)-isomer.

Table 1: Hazard Profile for 1,4-Di-Boc-piperazine-2-carboxylic acid

Hazard ClassificationGHS PictogramSignal WordHazard Statements
Skin SensitizationGHS07WarningH317: May cause an allergic skin reaction.
Eye IrritationGHS07WarningH319: Causes serious eye irritation.

Due to these potential hazards, this compound should be treated as hazardous chemical waste.[1][2] Laboratory personnel must handle all waste chemicals as hazardous unless they have been definitively confirmed to be non-hazardous.[2]

II. Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This protocol is designed to comply with general laboratory safety standards and environmental regulations.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE, including:

    • Safety goggles or a face shield.

    • Chemical-resistant gloves (e.g., nitrile).

    • A lab coat.

2. Waste Segregation:

  • Do not mix this compound waste with non-hazardous trash.[1]

  • Keep this solid organic waste separate from liquid waste and other incompatible chemical waste streams.

3. Waste Collection and Labeling:

  • Place the solid waste into a clearly labeled, sealable, and chemically compatible container.

  • The container label should include:

    • The full chemical name: "this compound"

    • The CAS number: "179799-56-7"

    • The words "Hazardous Waste"

    • The appropriate hazard pictograms (e.g., GHS07 for irritant).

    • The date of accumulation.

4. Storage of Chemical Waste:

  • Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.

  • This area should be well-ventilated and away from heat sources or ignition.[3]

  • Ensure secondary containment is in place to prevent the spread of material in case of a spill.

5. Disposal Arrangement:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.

  • Follow all institutional and local regulations for waste pickup and disposal.[2][4]

6. Decontamination:

  • After handling the waste, thoroughly wash your hands with soap and water.

  • Decontaminate any surfaces or equipment that may have come into contact with the chemical.

7. Empty Container Disposal:

  • Empty containers that held this compound must be managed appropriately.

  • If the container held an acutely hazardous chemical, it must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[5] While this specific compound is not listed as acutely hazardous, this is a good practice for all chemical containers.

  • Deface the original label on the empty container to prevent misuse.[6]

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of laboratory chemicals like this compound.

G start Start: Chemical Waste for Disposal check_sds Consult Safety Data Sheet (SDS) start->check_sds is_hazardous Is the chemical classified as hazardous? check_sds->is_hazardous non_hazardous Follow non-hazardous waste stream procedures is_hazardous->non_hazardous No hazardous_waste Treat as Hazardous Waste is_hazardous->hazardous_waste Yes end End: Proper Disposal Complete non_hazardous->end segregate Segregate Waste hazardous_waste->segregate label_container Label Container Correctly segregate->label_container store_safely Store in Designated Area label_container->store_safely ehs_disposal Arrange for EHS/Contractor Disposal store_safely->ehs_disposal ehs_disposal->end

Caption: Disposal workflow for laboratory chemical waste.

By following these established protocols, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a safer working environment and protecting our planet.

References

Personal protective equipment for handling (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety, handling, and disposal information for (R)-1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a chemical that causes skin irritation and serious eye irritation.[1] Inhalation of dust may also cause respiratory tract irritation.[2] Therefore, stringent use of personal protective equipment is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in situations where splashing or significant dust generation is possible.[2]To prevent eye contact which can cause serious irritation.
Skin Protection A standard laboratory coat must be worn and fully buttoned.To protect skin from accidental contact.
Hand Protection Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[3]To prevent skin irritation. While specific breakthrough times for this compound are not available, nitrile and neoprene gloves generally offer good resistance to a range of chemicals.
Respiratory Protection A NIOSH-approved respirator (e.g., N95) should be used if handling the solid in a way that generates dust, or if working outside of a certified chemical fume hood.[2]To prevent respiratory tract irritation from airborne particles.

Safe Handling and Operational Workflow

Proper handling procedures are essential to minimize exposure risk. The following workflow outlines the key steps for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_area Designate Handling Area gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather Materials and Equipment gather_ppe->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh_transfer Weigh and Transfer in Fume Hood don_ppe->weigh_transfer dissolve Dissolve or React weigh_transfer->dissolve decontaminate Decontaminate Surfaces and Glassware dissolve->decontaminate dispose Dispose of Waste decontaminate->dispose doff_ppe Doff and Dispose of PPE dispose->doff_ppe

Caption: Workflow for the safe handling of this compound.

Experimental Protocol: Step-by-Step Handling Procedure

  • Preparation:

    • Designate a specific area for handling, preferably within a certified chemical fume hood.

    • Assemble and inspect all necessary PPE as detailed in Table 1.

    • Gather all required laboratory equipment (e.g., spatulas, weigh boats, glassware) and the chemical container.

  • Handling:

    • Put on all required PPE before opening the chemical container.

    • Conduct all weighing and transfer operations within the chemical fume hood to minimize dust inhalation.

    • Handle the solid carefully to avoid generating dust.

    • If dissolving the compound, add the solid to the solvent slowly to prevent splashing.

  • Cleanup:

    • Decontaminate all surfaces and reusable glassware that came into contact with the chemical.

    • Dispose of all waste materials as outlined in the disposal plan below.

    • Remove and dispose of gloves and any other contaminated disposable PPE in the appropriate waste stream.

    • Wash hands thoroughly with soap and water after completing the work.

Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

  • Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Disposal Plan

This compound and its containers must be disposed of as hazardous waste. Do not dispose of this chemical down the drain or in the regular trash.[5]

Waste Segregation and Disposal Workflow

cluster_generation Waste Generation cluster_containerization Containerization cluster_disposal Final Disposal solid_waste Contaminated Solids (gloves, weigh boats) solid_container Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_waste Unused Solutions liquid_container Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container empty_container Empty Chemical Container container_disposal Triple-Rinse Container (collect rinsate) empty_container->container_disposal waste_pickup Arrange for Professional Waste Pickup solid_container->waste_pickup liquid_container->waste_pickup container_disposal->liquid_container

Caption: Decision workflow for the disposal of this compound waste.

Disposal Protocol:

  • Segregation:

    • Collect all solid waste contaminated with the chemical (e.g., gloves, weigh boats, paper towels) in a dedicated, clearly labeled hazardous solid waste container.

    • Collect any unused solutions containing the chemical in a dedicated, clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.

  • Containerization:

    • Ensure all waste containers are made of compatible materials, are in good condition, and are kept securely closed when not in use.

    • Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Skin Irritant," "Eye Irritant").

  • Empty Containers:

    • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5]

    • The rinsate must be collected and disposed of as hazardous liquid waste.[5]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste or recycled, in accordance with your institution's policies.

  • Final Disposal:

    • Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed chemical waste disposal company.[5]

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.